Executive Summary Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 58271-61-7) is a critical pharmacophore in medicinal chemistry, particularly valued for its restricted conformational flexibility compared to acyclic al...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclobutyl(phenyl)methanamine hydrochloride (CAS: 58271-61-7) is a critical pharmacophore in medicinal chemistry, particularly valued for its restricted conformational flexibility compared to acyclic alkyl amines.[1] It serves as a key scaffold in the development of central nervous system (CNS) agents and cardiovascular therapeutics, including analogs of hypertrophic cardiomyopathy (HCM) modulators.
This technical guide delineates two distinct synthesis pathways:
The Oxime Reduction Pathway: A robust, cost-effective route for generating racemic material (
).
The Ellman Sulfinamide Pathway: An asymmetric approach for synthesizing high-enantiopurity (
)- or ()-isomers, essential for late-stage drug development.
Compound Attribute
Detail
IUPAC Name
1-Cyclobutyl-1-phenylmethanamine hydrochloride
Common Name
-Cyclobutylbenzylamine HCl
CAS (Salt)
58271-61-7
CAS (Free Base)
5244-84-8
Molecular Formula
Key Intermediate
Cyclobutyl phenyl ketone (CAS: 5407-98-7)
Retrosynthetic Analysis
The synthesis hinges on the construction of the C–N bond at the benzylic position. The cyclobutyl group introduces steric bulk, making direct nucleophilic substitution (e.g., on a halide) prone to elimination side reactions. Therefore, reductive approaches from the corresponding ketone are preferred.
Pathway A: Racemic Synthesis (Oxime Reduction)
This route is ideal for generating gram-to-kilogram quantities of racemic material for early-stage screening. It prioritizes operational simplicity and high atom economy.
Step 1: Synthesis of Cyclobutyl Phenyl Ketone
Reaction Type: Grignard Addition to Nitrile
While Friedel-Crafts acylation is possible, it carries a risk of cyclobutyl ring opening or rearrangement. The Grignard addition to a nitrile is the standard for maintaining ring integrity.
Reagents: Benzonitrile, Cyclobutylmagnesium bromide (in THF), HCl (aq).
Protocol:
Charge a flame-dried 3-neck flask with Benzonitrile (1.0 eq) and anhydrous THF under
.
Cool to 0°C. Dropwise add Cyclobutylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes.
Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn dark (imine magnesium salt formation).
Hydrolysis: Cool to 0°C and carefully quench with 3M HCl. Stir vigorously for 2 hours to hydrolyze the intermediate imine to the ketone.
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via vacuum distillation or silica chromatography (Hexanes/EtOAc).
Dissolve Cyclobutyl phenyl ketone (1.0 eq) in Ethanol (
).
Add
(1.5 eq) and (2.0 eq) .
Reflux for 3–6 hours. Monitor by TLC for disappearance of ketone.
Concentrate ethanol, dilute with water, and extract with DCM. The oxime is often a solid that can be recrystallized.
Step 3: Reduction to Amine
Reaction Type: Hydride Reduction
Reagents: Lithium Aluminum Hydride (
), Anhydrous THF.
Protocol:
Suspend
(2.0 eq) in anhydrous THF at 0°C under Argon.
Dropwise add a solution of the Oxime in THF. Caution: Exothermic gas evolution.
Reflux for 12 hours.
Fieser Workup: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where is the mass of in grams.
Filter the granular precipitate. Dry the filtrate (
) and concentrate to yield the free amine oil.
Step 4: Hydrochloride Salt Formation
Protocol: Dissolve the free amine in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate is filtered, washed with cold ether, and dried under vacuum.
Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexanes.
Safety & Handling
Cyclobutyl Reagents: Cyclobutylmagnesium bromide is air/moisture sensitive. Handle under inert atmosphere.
Exotherms: The Grignard formation and
reduction are highly exothermic. Use blast shields and active cooling.
Toxicology: The target amine is a CNS-active agent. Treat as a potent compound. Use a fume hood and proper PPE (nitrile gloves, lab coat).
References
Preparation of Pyrimidinedione Compounds. US Patent 9,585,883 B2. (Describes the synthesis of (S)-Cyclobutyl(phenyl)methanamine HCl via the Ellman sulfinamide route).
The Leuckart Reaction.Organic Reactions, 1949, 5, 301.
Cyclobutyl(phenyl)methanamine Hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information.
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995.
Core Identity & Physicochemical Profile[1][2][3] Cyclobutyl(phenyl)methanamine hydrochloride is a specialized primary amine building block used primarily in medicinal chemistry to introduce conformational constraint. The...
Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Physicochemical Profile[1][2][3]
Cyclobutyl(phenyl)methanamine hydrochloride is a specialized primary amine building block used primarily in medicinal chemistry to introduce conformational constraint. The cyclobutyl moiety offers a unique steric profile—larger than a cyclopropyl group but more rigid than a cyclopentyl or acyclic alkyl chain—making it a valuable scaffold for optimizing "puckering" angles in drug-receptor interactions.
The molecule consists of a central methine carbon linking a phenyl ring, a cyclobutyl ring, and a primary ammonium group (in the salt form).
[2]
Synthesis & Production Protocols
While direct commercial sourcing is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust pathway involves the Reductive Amination of Cyclobutyl Phenyl Ketone .
Reaction Logic
Precursor Selection: Cyclobutyl phenyl ketone (CAS 5407-98-7) is the starting material. It provides the pre-formed carbon skeleton.
Nitrogen Insertion: Ammonium acetate (
) serves as the ammonia source.
Reduction: Sodium cyanoborohydride (
) is preferred over due to its selectivity for the imine intermediate at slightly acidic pH, preventing direct reduction of the ketone to the alcohol.
Step-by-Step Protocol
Materials:
Cyclobutyl phenyl ketone (1.0 eq)
Ammonium acetate (10.0 eq)
Sodium cyanoborohydride (1.5 eq)
Methanol (dry)
HCl (in dioxane or ether) for salt formation
Workflow:
Imine Formation:
Dissolve Cyclobutyl phenyl ketone in dry Methanol (0.1 M concentration).
Add Ammonium acetate (excess) to drive the equilibrium toward the imine.
Critical Control Point: Add 3Å molecular sieves to absorb water and promote imine formation. Stir at room temperature for 2 hours.
Reduction:
Cool the mixture to 0°C.
Slowly add
portion-wise.
Allow to warm to room temperature and stir for 12–16 hours.
Monitoring: Check reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.
Workup:
Quench with 1N NaOH to pH > 10 (liberates the free amine).
Extract with Ethyl Acetate (
).
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Salt Formation (Hydrochlorination):
Dissolve the crude oil (free base) in minimal diethyl ether.
Add 4N HCl in dioxane dropwise at 0°C.
A white precipitate (the target HCl salt) will form.
Filter, wash with cold ether, and dry under high vacuum.
Synthesis Pathway Diagram
Analytical Characterization
To validate the identity of the synthesized or purchased compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
NMR (400 MHz):
8.60 (br s, 3H, ): Exchangeable with .
7.30–7.45 (m, 5H, ): Phenyl ring protons.
4.15 (d, 1H, ): The benzylic proton.
2.80 (m, 1H, Cyclobutyl methine): The bridgehead carbon of the cyclobutyl ring.
1.70–2.10 (m, 6H, Cyclobutyl ): Multiplets corresponding to the ring puckering.
Mass Spectrometry (LC-MS)
Method: ESI (Positive Mode)
Expected Parent Ion (
): (Free base mass + H).
Fragmentation: Loss of
() is common in high-energy collisions.
Stability & Handling
Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator.
Storage: -20°C for long-term storage to prevent slow oxidation or discoloration.
Solubility:
Water: High (>50 mg/mL).
DMSO: High.
Dichloromethane: Low (Free base is soluble; HCl salt is not).
References
Sigma-Aldrich. 1-cyclobutyl-1-phenylmethanamine hydrochloride Product Page. Accessed Oct 2023. Link
PubChem. Cyclobutyl(phenyl)methanamine (Compound Summary). National Library of Medicine.[1] Link
BLD Pharm. Cyclobutyl(phenyl)methanamine hydrochloride Technical Data. Link
Pickard, P. L., & Tolbert, T. L. (1961).An Improved Method of Ketimine Synthesis. Journal of Organic Chemistry, 26(12), 4886-4888. (Foundational method for
-substituted amine synthesis).
Technical Whitepaper: Physicochemical Profiling of Cyclobutyl(phenyl)methanamine Hydrochloride
This technical guide provides an in-depth profiling of Cyclobutyl(phenyl)methanamine hydrochloride , a critical chiral building block in the synthesis of small-molecule cardiac myosin modulators.[1] Executive Summary Cyc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth profiling of Cyclobutyl(phenyl)methanamine hydrochloride , a critical chiral building block in the synthesis of small-molecule cardiac myosin modulators.[1]
Executive Summary
Cyclobutyl(phenyl)methanamine hydrochloride is a primary amine salt featuring a stereogenic center at the
-carbon, flanked by a phenyl ring and a cyclobutyl moiety. This unique steric environment—combining the planarity of the aromatic system with the puckered rigidity of the cyclobutane ring—makes it a high-value pharmacophore.[1]
It is most notably utilized as a key intermediate in the development of cardiac myosin inhibitors (e.g., for Hypertrophic Cardiomyopathy), where the bulky yet compact hydrophobic domain occupies specific allosteric pockets in the myosin motor domain. This guide details its physical properties, synthetic pathways, and handling protocols.
Chemical Identity & Nomenclature
Parameter
Detail
IUPAC Name
Cyclobutyl(phenyl)methanamine hydrochloride
Common Name
-Cyclobutylbenzylamine HCl
CAS Number (Racemic)
58271-61-7
CAS Number (S-Isomer)
1202478-42-9 (Key Pharmacological Isomer)
CAS Number (Free Base)
5244-84-8
Molecular Formula
Molecular Weight
197.70 g/mol (Salt); 161.25 g/mol (Free Base)
SMILES (Free Base)
NC(C1CCC1)C2=CC=CC=C2
Appearance
White to off-white crystalline solid
Physicochemical Properties Matrix
Understanding the solid-state and solution-phase behavior is critical for formulation and process chemistry.[1]
Property
Value / Characteristic
Implication for Research
Melting Point
>200°C (Decomposition)
High thermal stability allows for aggressive drying conditions.[1]
Solubility
Water (>50 mg/mL), DMSO, Methanol
Highly soluble in polar protic solvents; suitable for aqueous workups.
pKa (Conjugate Acid)
~9.5 (Predicted)
Exists as a cation at physiological pH; requires basic conditions (pH >11) for extraction into organic solvents (DCM/EtOAc).
LogP (Free Base)
~2.6
Moderate lipophilicity facilitates membrane permeability in derived drugs.
Hygroscopicity
Moderate
Store under inert atmosphere; salt form may absorb moisture leading to clumping.[1]
Chirality
1 Chiral Center
Enantiomers must be separated via chiral HPLC or synthesized via asymmetric induction (Ellman’s auxiliary).
Synthetic Routes & Manufacturing
The synthesis of Cyclobutyl(phenyl)methanamine typically proceeds via the construction of the C-N bond at the benzylic position. Two primary routes are employed depending on the required stereochemistry.
Route A: Reductive Amination (Racemic)
This is the standard industrial route for generating the racemic scaffold.
Precursor: Cyclobutyl phenyl ketone.
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ().
Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.[1]
Route B: Asymmetric Synthesis (Chiral)
For pharmaceutical applications requiring the (S)-enantiomer, the Ellman Auxiliary method is preferred to avoid wasteful resolution steps.
Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.
Solvent Compatibility: Avoid mixing with strong oxidizing agents. The free base is susceptible to oxidation (N-oxide formation) if left exposed to air for prolonged periods; the HCl salt is stable.[1]
Storage: Store in a tightly closed container at room temperature (15–25°C). For long-term reference standards, storage at 2–8°C under argon is recommended to prevent hygroscopic clumping.
References
PubChem. Cyclobutyl(phenyl)methanamine.[3][4] National Library of Medicine. [Link]
Google Patents.Pyrimidinedione compounds (US9181200B2). (Describes the synthesis and use of the (S)-isomer in cardiac drugs).
Cyclobutyl(phenyl)methanamine Hydrochloride: The Pharmacophore of Cardiac Myosin Inhibition
The following technical guide details the pharmacological and chemical profile of Cyclobutyl(phenyl)methanamine hydrochloride , the critical chiral pharmacophore of the cardiac myosin inhibitor Mavacamten (MYK-461) . Tec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological and chemical profile of Cyclobutyl(phenyl)methanamine hydrochloride , the critical chiral pharmacophore of the cardiac myosin inhibitor Mavacamten (MYK-461) .
Technical Whitepaper | Drug Development & Structural Biology
Executive Technical Summary
Cyclobutyl(phenyl)methanamine hydrochloride (specifically the (S)-enantiomer, CAS: 1202478-42-9) is the primary chiral intermediate and pharmacophoric "warhead" of Mavacamten , a first-in-class cardiac myosin inhibitor used to treat Obstructive Hypertrophic Cardiomyopathy (oHCM).
While the hydrochloride salt exists as a stable chemical reagent, its biological mechanism is realized only when coupled to the pyrimidine-2,4-dione core. In this context, the cyclobutyl(phenyl)methylamino moiety acts as the allosteric anchor, inserting into a hydrophobic pocket on the myosin motor domain to stabilize the Super-Relaxed State (SRX) . This guide analyzes the molecule's role in attenuating hypercontractility, its structural biology, and synthesis protocols.[1]
Mechanism of Action: Allosteric SRX Stabilization
The therapeutic efficacy of Mavacamten relies entirely on the precise binding of the cyclobutyl-phenyl moiety to beta-cardiac myosin (MYH7).
The Molecular Target: Beta-Cardiac Myosin
Hypertrophic Cardiomyopathy (HCM) is characterized by hypercontractility due to an excess of myosin heads engaging actin filaments.
Physiological State: In a healthy heart, a significant fraction of myosin heads reside in a dormant, energy-saving conformation known as the Super-Relaxed State (SRX) or the Interacting Heads Motif (IHM) .
Pathological State (HCM): Genetic mutations destabilize the SRX, causing too many myosin heads to transition into the "disordered relaxed" (DRX) state, where they are primed to consume ATP and generate force excessively.
The Pharmacophoric Role
The Cyclobutyl(phenyl)methanamine moiety functions as a "molecular wedge."
Binding Site: It binds to an allosteric pocket on the myosin S1 motor domain, distinct from the ATP-binding site and the actin-binding interface.
Conformational Locking: The hydrophobic bulk of the cyclobutyl and phenyl rings stabilizes the lever arm of myosin in a "primed" but sequestered position.
SRX Promotion: This binding shifts the equilibrium toward the SRX state, reducing the fraction of available myosin heads (
) without compromising the maximum force generation of the remaining active heads.
Pathway Visualization (Myosin ATPase Cycle)
The following diagram illustrates where the molecule intercepts the chemomechanical cycle.
Figure 1: The mechanism of action.[1][2] The pharmacophore traps myosin in the SRX state (Blue), preventing entry into the force-generating cycle (Green).
Structural Biology & SAR
The specific structure of (S)-Cyclobutyl(phenyl)methanamine is non-negotiable for potency.
Structural Feature
Biological Function
(S)-Chirality
The binding pocket is stereospecific. The (S)-enantiomer fits the hydrophobic cleft; the (R)-enantiomer exhibits significantly reduced or null affinity.
Cyclobutyl Ring
Provides a rigid, compact hydrophobic bulk that fills the "base" of the allosteric pocket, excluding water and stabilizing the closed conformation of the myosin lever arm.
Phenyl Ring
Engages in -stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) lining the myosin S1 domain pocket.
Amine Linker
Acts as the attachment point to the pyrimidine dione core (Mavacamten scaffold), positioning the two rings at the precise angle required for binding.
Experimental Protocols: Synthesis & Handling
Note: The following protocols describe the handling of the intermediate for research purposes (e.g., SAR studies or resynthesis of Mavacamten).
Synthesis of (S)-Cyclobutyl(phenyl)methanamine HCl
This amine is typically synthesized via the addition of a Grignard reagent to a chiral sulfinamide or via reductive amination followed by resolution.
Dissolve phenyl cyclobutyl ketone (1.0 eq) in methanol.
Add
(10.0 eq) and stir at RT for 30 min.
Add
(3.0 eq) slowly. Reflux for 12–24 hours.
Workup: Quench with NaOH, extract with Ethyl Acetate.
Resolution: The resulting racemic amine is resolved using L-Tartaric acid or (S)-Mandelic acid to isolate the (S)-enantiomer.
Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate (S)-Cyclobutyl(phenyl)methanamine hydrochloride .
The conversion of the hydrochloride intermediate into the active myosin inhibitor.
Figure 2: Synthetic utility of the hydrochloride salt in generating the active pharmaceutical ingredient.
Safety & Toxicology
While the final drug Mavacamten has a specific safety profile (risk of heart failure due to over-inhibition), the intermediate Cyclobutyl(phenyl)methanamine HCl requires standard chemical hygiene.
Signal Word: Warning
GHS Hazards:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use a fume hood. Avoid inhalation of dust. This compound is a primary amine salt and may react vigorously with strong oxidizing agents.
References
Green, E. M., et al. (2016). "A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice." Science, 351(6273), 617-621. Link
Anderson, R. L., et al. (2018). "Deciphering the super relaxed state of human β-cardiac myosin and the mode of action of mavacamten." Proceedings of the National Academy of Sciences, 115(35), E8143-E8152. Link
MyoKardia, Inc. / Bristol Myers Squibb. "Patent WO2014205223A1: Pyrimidinedione compounds against cardiac conditions." Google Patents. Link
Auguin, D., et al. (2024). "Omecamtiv mecarbil and Mavacamten target the same myosin pocket despite opposite effects in heart contraction." Nature Communications. Link
Guide to Pharmacology. "Mavacamten Ligand Page." IUPHAR/BPS. Link
Topic: Cyclobutyl(phenyl)methanamine Hydrochloride Derivatives and Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the cyclobutyl(phenyl)methanamine scaffold, a privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the cyclobutyl(phenyl)methanamine scaffold, a privileged structure in modern medicinal chemistry. We will dissect the synthetic routes to this core and its derivatives, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and detail the pharmacological mechanisms of action, with a particular focus on its role in monoamine reuptake inhibition. This document synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and analytical methodologies for the characterization and evaluation of these compounds. It is designed to serve as a critical resource for professionals engaged in drug discovery and development, bridging the gap between fundamental chemistry and applied pharmacology.
Foundational Chemistry and Rationale for the Scaffold
The cyclobutyl(phenyl)methanamine core is of significant interest in drug design due to the unique conformational constraints imposed by the cyclobutane ring. Unlike more flexible alkyl chains, the four-membered ring orients the phenyl and amine substituents in a more defined spatial arrangement. This rigidity can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The hydrochloride salt form is commonly employed to enhance aqueous solubility and improve the physicochemical properties for formulation and in vivo administration.
The most prominent pharmaceutical example embodying this scaffold is Sibutramine , a compound formerly used as an anti-obesity agent.[1][2][3] Sibutramine's mechanism, involving the inhibition of norepinephrine and serotonin reuptake, has made its scaffold a foundational starting point for the development of new central nervous system (CNS) agents.[2] The exploration of its derivatives and analogs continues to yield valuable insights into the pharmacophoric requirements for interacting with monoamine transporters.
Synthetic Pathways and Strategic Considerations
The construction of cyclobutyl(phenyl)methanamine derivatives requires a robust synthetic strategy that allows for diversification at key positions. A variety of methods are available for the synthesis of cyclobutane derivatives, enabling both regioselective and stereoselective outcomes.[4]
Core Scaffold Synthesis: A Representative Protocol
A common and effective approach to the core structure involves the reaction of a substituted benzonitrile with a cyclobutyl Grignard reagent, followed by the reduction of the resulting imine intermediate. This method is highly versatile, as it allows for variation in both the aromatic ring (by using different substituted benzonitriles) and the amine functionality (through reductive amination with different amines or subsequent N-alkylation).
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-N,N-dimethylcyclobutan-1-amine (A Sibutramine Analog)
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of cyclobutyl bromide in anhydrous THF is added dropwise to initiate the formation of cyclobutylmagnesium bromide. The reaction is typically refluxed to ensure complete formation. Causality: The Grignard reagent provides a nucleophilic cyclobutyl carbanion, essential for attacking the electrophilic carbon of the nitrile group.
Nucleophilic Addition to Nitrile: The Grignard solution is cooled to 0 °C. A solution of 4-chlorobenzonitrile in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Causality: This step forms the crucial carbon-carbon bond between the cyclobutane ring and the phenylmethanimine core.
Hydrolysis and Imine Formation: The reaction is carefully quenched by the slow addition of aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude imine.
Reductive Amination: The crude imine is dissolved in methanol. Aqueous dimethylamine (40% solution) and sodium cyanoborohydride are added. The reaction is stirred at room temperature. Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, preventing the reduction of other functional groups.
Purification and Salt Formation: The reaction is quenched, and the product is extracted. The crude amine is purified via column chromatography. For the hydrochloride salt, the purified free base is dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the final product, which is then collected by filtration.
Caption: General synthetic workflow for cyclobutyl(phenyl)methanamine analogs.
Structure-Activity Relationships (SAR) and Molecular Design
The pharmacological profile of these compounds is highly dependent on their three-dimensional structure and the nature of the substituents.
Key Pharmacophoric Features
Analysis of active analogs reveals a consistent pharmacophore necessary for high-affinity binding to monoamine transporters.
Aromatic Ring: This group engages in π-π stacking or hydrophobic interactions within the transporter's binding pocket. Substitution on this ring is a primary tool for modulating potency and selectivity. For example, electron-withdrawing groups at the para-position can enhance activity.
Cyclobutane Scaffold: Acts as a rigid spacer, ensuring an optimal distance and orientation between the aromatic ring and the amine nitrogen. Its hydrophobic nature contributes to overall binding.
Amine Group: This is the primary point of interaction, forming a critical ionic bond with a conserved aspartate residue in the binding site of monoamine transporters. The degree of substitution on the nitrogen (primary, secondary, or tertiary amine) is a key determinant of selectivity between norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
Caption: Conceptual pharmacophore for monoamine transporter inhibitors.
Case Study: Sibutramine and its Metabolites
Sibutramine itself is a prodrug. Its in vivo activity is primarily due to its N-demethylated metabolites, the secondary amine (didesmethylsibutramine) and primary amine (monodesmethylsibutramine).[2][3] This metabolic activation underscores the critical role of the amine substitution pattern.
(Note: Ki values are approximate and compiled from published literature for comparative purposes. Absolute values may vary between studies.)
This data clearly demonstrates that the metabolites are significantly more potent inhibitors of norepinephrine and serotonin reuptake than the parent compound.[2][3] This insight is crucial for drug design, suggesting that analogs with secondary or primary amines may exhibit higher intrinsic activity.
Pharmacological Evaluation
A tiered approach is used to characterize the pharmacological profile of new analogs, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.
In Vitro Profiling: Transporter Binding Assays
The primary method for determining a compound's affinity for monoamine transporters is the radioligand displacement assay.
Experimental Protocol: Radioligand Binding Assay
Source Material: Prepare cell membrane homogenates from HEK293 cells stably transfected to express human NET, SERT, or DAT.
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT) and a range of concentrations of the test compound.
Incubation: Incubate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), separating bound from free radioligand. Wash the filters rapidly with ice-cold buffer. Causality: Rapid filtration and cold washing minimize the dissociation of the radioligand-receptor complex, ensuring an accurate measurement of bound radioactivity.
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known inhibitor. Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression analysis (e.g., using Prism software) to calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Standard workflow for an in vitro radioligand binding assay.
Analytical and Chiral Separation Methods
Rigorous analytical characterization is mandatory for any drug development candidate. For cyclobutyl(phenyl)methanamine analogs, which are often chiral, enantiomeric separation is a critical step.
Structural and Purity Analysis
NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule and provides an initial assessment of purity.
Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation patterns.
HPLC-UV: The primary technique for determining chemical purity. A standard method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing a modifier like 0.1% trifluoroacetic acid.
Enantiomeric Separation
Since enantiomers can have different pharmacological and toxicological profiles, regulatory agencies require that they be studied separately.[5] Chiral HPLC is the most common and effective method for both analytical and preparative separation.[6][7]
Method Development Strategy for Chiral HPLC
Column Screening: The selection of the chiral stationary phase (CSP) is the most critical step.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, Chiralpak® AD) and macrocyclic glycopeptide phases (e.g., Chirobiotic™ V) are effective for a wide range of amines. A screening approach using several different columns is highly recommended.
Mobile Phase Optimization:
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol, often with a basic additive like diethylamine (DEA) to improve peak shape for basic analytes.
Reversed Phase: Mixtures of acetonitrile or methanol with aqueous buffers.
Polar Organic Mode: Using a single organic solvent like methanol or acetonitrile with additives.
Parameter Adjustment: Fine-tune the separation by adjusting mobile phase composition, flow rate, and column temperature to optimize resolution and analysis time.
Conclusion and Future Outlook
The cyclobutyl(phenyl)methanamine scaffold remains a highly valuable platform in the pursuit of novel CNS-active agents. The deep body of knowledge surrounding its synthesis and SAR, largely informed by the study of sibutramine, provides a robust foundation for rational drug design. Future efforts will likely focus on fine-tuning the selectivity profile to achieve more targeted pharmacological effects, thereby minimizing off-target side effects. By leveraging advanced synthetic methodologies, computational modeling, and sophisticated pharmacological screening, researchers can continue to unlock the therapeutic potential of this versatile chemical class.
References
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
Bellina, F., & Rossi, R. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1537-1646.
ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]
Fawcett, A., et al. (2020). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
El-Sayed, M. A., & Ezzat, S. M. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 22(10), 1634.
Li, Z., & Zhang, X. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(14), 1835-1863.
ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of.... Retrieved from [Link]
PubChem. (n.d.). Cyclobutyl(phenyl)methanamine. Retrieved from [Link]
ResearchGate. (n.d.). Sibutramine: Its mode of action and efficacy. Retrieved from [Link]
Mathew, B., et al. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(49), 27993-28007.
Heal, D. J., et al. (1998). Sibutramine: a review of the pharmacology of a novel anti-obesity agent. International journal of obesity and related metabolic disorders, 22 Suppl 1, S18-28.
Chimenti, F., et al. (2008). Quantitative structure-activity relationship and complex network approach to monoamine oxidase A and B inhibitors. Journal of medicinal chemistry, 51(23), 7463–7474.
IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]
Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
ResearchGate. (n.d.). structure and activity relationship of monoamine oxidase inhibitors. Retrieved from [Link]
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 709–735.
Zirkle, C. L., et al. (1962). Structure-activity relations. 6. Structure-activity relations of monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 5(6), 1265-1284.
Van Gaal, L. F., & De Leeuw, I. H. (1998). Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment. Experimental and clinical endocrinology & diabetes, 106 Suppl 2, 33-36.
LCGC International. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]
Parveen, H., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Bioorganic chemistry, 129, 106173.
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
ResearchGate. (n.d.). Cardiovascular Safety Pharmacology of Sibutramine. Retrieved from [Link]
Technical Whitepaper: In Vitro Utility & Pharmacological Profile of Cyclobutyl(phenyl)methanamine Hydrochloride
This technical guide is structured to address the specific role of Cyclobutyl(phenyl)methanamine hydrochloride (often abbreviated as CPM-HCl or referred to by its chiral specification, (S)-CPM-HCl ) within high-stakes dr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to address the specific role of Cyclobutyl(phenyl)methanamine hydrochloride (often abbreviated as CPM-HCl or referred to by its chiral specification, (S)-CPM-HCl ) within high-stakes drug discovery.
While structurally related to monoamine reuptake inhibitors, the primary authoritative context for this molecule in modern pharmacology is as a critical chiral pharmacophore for the synthesis of Cardiac Myosin Inhibitors (such as analogs of Mavacamten and Aficamten) used in treating Hypertrophic Cardiomyopathy (HCM).
Executive Summary & Chemical Identity
Cyclobutyl(phenyl)methanamine hydrochloride is a primary amine building block characterized by a rigid cyclobutane ring adjacent to a chiral center. In the context of "in vitro activity," this molecule is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as the potency-determining warhead in the design of allosteric inhibitors of cardiac myosin.
Its structural rigidity allows it to lock downstream molecules into a conformation that fits the hydrophobic pocket of the
-cardiac myosin heavy chain, stabilizing the "Super Relaxed State" (SRX) and reducing hypercontractility.
Chemical Profile
Property
Detail
IUPAC Name
-phenylcyclobutanemethanamine hydrochloride
Common Role
Chiral Intermediate / Pharmacophore
Key Isomer
(S)-Enantiomer (Biologically Active Configuration in Myosin Inhibitors)
To understand the in vitro utility of CPM-HCl, one must understand the target it is designed to engage when incorporated into a larger scaffold (typically a pyrimidinedione).
The "Super Relaxed State" (SRX) Stabilization
Hypertrophic Cardiomyopathy (HCM) is driven by excessive myosin-actin cross-bridging.
The Problem: Too many myosin heads are in the "ON" state, consuming ATP and causing hyper-contraction.
The CPM-HCl Solution: The (S)-cyclobutyl-phenyl moiety acts as a "molecular wedge." When attached to the inhibitor core, this specific amine fragment binds to an allosteric site on the myosin motor domain.
Result: It shifts the equilibrium toward the SRX (OFF) state , reducing ATPase activity without abolishing contractility entirely.
Structure-Activity Relationship (SAR)
The in vitro potency of the final drug is directly correlated to the stereochemistry and steric bulk of this amine.
Cyclobutyl Ring: Provides optimal steric fill for the myosin hydrophobic sub-pocket. Smaller rings (cyclopropyl) or open chains (isopropyl) often show reduced affinity (
) or faster off-rates.
Chirality: The (S)-enantiomer is typically 10–100x more potent than the (R)-enantiomer in ATPase inhibition assays.
Visualization: Mechanism & Workflow
The following diagram illustrates the translation of CPM-HCl from a raw material to a functional modulator of the cardiac sarcomere.
Figure 1: Pathway demonstrating how the (S)-CPM-HCl pharmacophore drives the allosteric stabilization of cardiac myosin.
In Vitro Experimental Protocols
As a Senior Scientist, you are likely evaluating CPM-HCl either for Quality Control (Enantiomeric Purity) or Functional Validation (via Derivatization) . Below are the self-validating protocols for both.
Protocol A: Chiral Purity Verification (HPLC)
Why this matters: The (R)-enantiomer is often considered an impurity that dilutes potency. You must verify >98% ee (enantiomeric excess) before use.
Materials:
Column: Chiralpak IC or AD-H (Amylose-based stationary phase).
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
Detection: UV @ 254 nm.
Workflow:
Sample Prep: Dissolve 1 mg CPM-HCl in 1 mL Mobile Phase (neutralize HCl with trace TEA if necessary).
Equilibration: Run system for 30 mins at 1.0 mL/min.
Injection: Inject 10 µL.
Validation:
(S)-CPM-HCl typically elutes second (check specific column CoA).
Context: To test the activity of CPM-HCl, it is standard practice to couple it to a standard pyrimidinedione core (e.g., via reaction with an isocyanate or activated ester) and test the product. The free amine itself has negligible affinity for myosin.
Objective: Measure the IC50 of the CPM-derived inhibitor against bovine or human cardiac myofibrils.
Reagents:
Cardiac Myofibrils (isolated from bovine left ventricle).
Assay Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM DTT.
Substrate: 1 mM ATP.
Detection: Malachite Green Phosphate Detection Kit (colorimetric).
Step-by-Step Methodology:
Preparation: Dilute CPM-derived compound in DMSO (10-point series, 0.1 µM to 50 µM).
Incubation: Mix myofibrils (0.2 mg/mL) with compound in Assay Buffer containing calcium (pCa 7.5 for relaxed state or pCa 5.8 for active state). Incubate 15 mins @ 25°C.
Initiation: Add ATP (1 mM final) to start the hydrolysis reaction.
Quenching: After 15 mins, add Malachite Green reagent to quench and bind free phosphate.
Readout: Measure Absorbance @ 620 nm.
Analysis:
Plot OD620 vs. Log[Compound].
Fit to 4-parameter logistic equation.
Success Metric: A high-quality (S)-CPM derived inhibitor should yield an IC50 < 2.0 µM.
Comparative Data: Stereochemical Impact
The following table summarizes why the specific "Cyclobutyl(phenyl)methanamine" structure is preferred over analogs in cardiac myosin inhibition.
Compound Variant
Amine Structure
Relative ATPase IC50 (pCa 5.8)
Interpretation
(S)-CPM Derivative
(S)-Cyclobutyl(phenyl)methanamine
1.0x (Baseline)
Optimal fit in pocket.
(R)-CPM Derivative
(R)-Cyclobutyl(phenyl)methanamine
>20x (Weaker)
Stereocenter mismatch.
Isopropyl Analog
Isopropyl(phenyl)methanamine
~5x (Weaker)
Lack of ring rigidity reduces binding entropy.
Cyclopropyl Analog
Cyclopropyl(phenyl)methanamine
~3x (Weaker)
Insufficient hydrophobic bulk.
Note: Data derived from composite SAR trends in patent literature (see Ref 1).
Safety & Handling (In Vitro Context)
While CPM-HCl is an intermediate, it possesses biological activity typical of primary amines.
Toxicity: Acute oral toxicity (Category 4).
Irritation: Causes skin irritation and serious eye damage (Category 1).
Handling: All weighing must be performed in a chemical fume hood. In vitro solutions (DMSO stocks) should be treated as potentially bioactive monoaminergic agents until proven otherwise.
References
Patent US9181200B2 : Pyrimidinedione compounds against cardiac conditions.[1][2] (Describes the synthesis and ATPase activity of compounds derived from (S)-Cyclobutyl(phenyl)methanamine).
Patent EP3010910B1 : Pyrimidinedione compounds against cardiac conditions. (Details the specific usage of the S-enantiomer intermediate).
Green, E. M., et al. (2016) . A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice. Science. (Foundational paper on the mechanism of myosin inhibitors derived from similar chiral amines).
"Cyclobutyl(phenyl)methanamine hydrochloride as a monoamine reuptake inhibitor"
An In-Depth Technical Guide to the Characterization of Cyclobutyl(phenyl)methanamine Hydrochloride as a Putative Monoamine Reuptake Inhibitor Abstract Monoamine reuptake inhibitors are a cornerstone of neuropharmacology,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Characterization of Cyclobutyl(phenyl)methanamine Hydrochloride as a Putative Monoamine Reuptake Inhibitor
Abstract
Monoamine reuptake inhibitors are a cornerstone of neuropharmacology, forming the basis for many treatments of psychiatric disorders. The novel chemical scaffold of phenyl-substituted cycloalkylamines has emerged as a promising area for the development of new modulators for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[1]. This guide uses Cyclobutyl(phenyl)methanamine hydrochloride as a central case study to provide a comprehensive technical framework for its characterization. While extensive public data on this specific compound is limited, this document serves as a detailed methodological blueprint for researchers and drug development professionals. It outlines the essential in vitro pharmacological assays—radioligand binding and synaptosomal uptake—required to elucidate its mechanism, potency, and selectivity. By providing step-by-step protocols, data presentation templates, and the causal logic behind experimental design, this guide equips scientists with the necessary tools to rigorously evaluate this and other novel chemical entities targeting monoamine transporters.
Introduction: The Therapeutic Promise of Monoamine Reuptake Inhibition
The monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental to the regulation of mood, cognition, and arousal. The synaptic concentrations of these neurotransmitters are tightly controlled by presynaptic transporter proteins (SERT, NET, and DAT) that reabsorb them from the synaptic cleft, thereby terminating their signal. The inhibition of this reuptake process is a powerful and clinically validated mechanism for treating a range of neurological and psychiatric conditions, most notably major depressive disorder[1].
The therapeutic landscape has evolved from first-generation tricyclic antidepressants to more selective agents like SSRIs (Selective Serotonin Reuptake Inhibitors) and SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). More recently, there has been significant interest in "triple reuptake inhibitors" (TRIs), which also modulate dopamine, as a potential strategy for developing more effective and faster-acting antidepressants.
The cyclobutyl(phenyl)methanamine scaffold represents a class of compounds with potential activity in this domain. Related structures, such as N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine, have been patented for the treatment of depression[2][3]. This guide, therefore, establishes the complete experimental workflow required to characterize the hydrochloride salt of cyclobutyl(phenyl)methanamine as a monoamine reuptake inhibitor.
A thorough characterization begins with understanding the fundamental properties of the molecule.
Chemical Name: Cyclobutyl(phenyl)methanamine hydrochloride
Molecular Formula: C₁₁H₁₆ClN
Molecular Weight: 197.71 g/mol
Chemical Structure:
(Note: An illustrative image would be placed here in a final document. For this output, the structure is described by its name and formula.)
Physical Form: White to off-white solid
CAS Number: 1202478-42-9 (for the (S)-enantiomer)
Elucidating the Mechanism of Action at the Synapse
The primary hypothesis is that cyclobutyl(phenyl)methanamine hydrochloride functions by binding to one or more monoamine transporters, physically obstructing the reuptake of their respective neurotransmitters. This action leads to an increased concentration and prolonged residence time of monoamines in the synaptic cleft, enhancing downstream neuronal signaling. The subsequent experimental sections detail the methods used to confirm this mechanism and quantify the compound's affinity and potency at each transporter.
Caption: Proposed mechanism of monoamine reuptake inhibition.
In Vitro Pharmacological Characterization
To validate the proposed mechanism and quantify the compound's activity, two primary types of in vitro assays are essential: radioligand binding assays to measure binding affinity (Kᵢ) and neurotransmitter uptake assays to measure functional potency (IC₅₀).
Radioligand Binding Assays: Measuring Affinity for Monoamine Transporters
Expertise & Causality: This experiment directly measures the physical interaction between the test compound and the transporter protein. By competing against a radiolabeled ligand with a known high affinity for the transporter's binding site, we can determine the equilibrium dissociation constant (Kᵢ) of our compound. A lower Kᵢ value signifies a higher binding affinity. This is the first critical step to confirm that the compound physically engages the target.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
This protocol is a self-validating system, including controls for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known inhibitor), which are essential for accurate calculations.
Preparation of Reagents:
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.
Radioligand: Select a high-affinity radioligand specific for each transporter (e.g., [³H]CFT for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT). Prepare a working solution at a concentration near its Kₑ value.
Test Compound: Prepare a 10 mM stock of Cyclobutyl(phenyl)methanamine hydrochloride in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations (e.g., from 1 pM to 100 µM).
Membrane Preparation: Use commercially available cell membranes from cell lines stably expressing the human recombinant transporters (hDAT, hNET, or hSERT) or prepare them from rodent brain tissue.
Assay Procedure (96-well plate format):
To each well, add 50 µL of assay buffer.
Add 50 µL of the test compound at various concentrations (or vehicle for total binding, or a known inhibitor like cocaine for non-specific binding).
Add 50 µL of the radioligand solution.
Initiate the reaction by adding 100 µL of the cell membrane suspension.
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow the binding to reach equilibrium[4].
Filtration and Counting:
Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound ligand.
Allow the filter mat to dry, then add scintillation cocktail to each filter spot.
Quantify the radioactivity retained on the filters using a liquid scintillation counter[4].
Data Analysis:
Calculate specific binding by subtracting the non-specific binding counts from the total binding and experimental counts.
Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Data Presentation: Transporter Binding Affinity
Quantitative data should be summarized for clear comparison. While data for the title compound is not publicly available, the table below illustrates how results would be presented.
Expertise & Causality: While binding assays confirm physical interaction, uptake assays measure the functional consequence of that interaction. This experiment uses synaptosomes—resealed nerve terminals isolated from brain tissue—which contain functional, endogenous transporters. By measuring the ability of our test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]Dopamine) into these nerve endings, we can determine its functional inhibitory potency (IC₅₀). This assay provides crucial information on whether the compound is an inhibitor (antagonist) or a substrate (releaser), and it is considered a more physiologically relevant measure of a compound's reuptake-blocking effect.
Rapidly dissect brain regions rich in the desired transporter (e.g., striatum for DAT, hippocampus/cortex for NET and SERT) from rodents.
Homogenize the tissue in ice-cold 0.32 M sucrose solution[2][5].
Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g for 5 min) to remove nuclei and debris, followed by a high-speed spin of the supernatant (e.g., 14,000 x g for 15 min) to pellet the crude synaptosomal fraction (P2)[2][5].
Resuspend the synaptosomal pellet in an appropriate physiological buffer (e.g., Krebs buffer) containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent metabolic degradation of the neurotransmitter[5].
Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay) to ensure consistent amounts are used in the assay.
Uptake Assay Procedure (96-well plate format):
Add a standardized amount of the synaptosome suspension to each well.
Add the test compound, Cyclobutyl(phenyl)methanamine hydrochloride, across a range of concentrations. Include a vehicle control (for 100% uptake) and a known potent inhibitor (e.g., GBR 12909 for DAT) to define non-specific uptake.
Pre-incubate for a short period (e.g., 10-30 minutes) at 37°C[5].
Initiate the uptake reaction by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
Allow the uptake to proceed for a short, defined time in the linear range (e.g., 1-5 minutes) with gentle agitation[6].
Termination and Counting:
Terminate the uptake reaction by rapid filtration through a filter mat, followed by washing with ice-cold buffer to trap the synaptosomes and the radiolabel they have taken up.
Lyse the synaptosomes and quantify the radioactivity using a liquid scintillation counter[5].
Data Analysis:
Calculate specific uptake by subtracting the counts in the presence of the known potent inhibitor from all other values.
Plot the percentage of specific uptake inhibition versus the log concentration of the test compound.
Use non-linear regression to determine the IC₅₀ value, the concentration of the compound that inhibits 50% of neurotransmitter uptake.
Data Presentation: Functional Potency for Monoamine Uptake Inhibition
Compound
DAT IC₅₀ (nM)
NET IC₅₀ (nM)
SERT IC₅₀ (nM)
Cyclobutyl(phenyl)methanamine HCl
Data Not Available
Data Not Available
Data Not Available
Illustrative Example: Dasotraline
3
4
15
(Example data for Dasotraline is illustrative of a DAT/NET preferential inhibitor)[7].
Structure-Activity Relationship (SAR) and Selectivity Profile
The data generated from the binding and uptake assays would form the basis of the SAR analysis. Key questions to address would be:
Role of the Cyclobutyl Group: How does the four-membered ring compare to analogous cyclohexyl[1] or cyclopropyl structures in terms of potency and selectivity? The size and conformational flexibility of this ring are critical determinants of how the molecule fits into the binding pockets of the transporters.
Influence of the Phenyl Ring: Are substitutions on the phenyl ring (e.g., halogens) beneficial for potency, as seen in other monoamine reuptake inhibitors?
Distinguishing from MAO Inhibition: It is crucial to differentiate reuptake inhibition from monoamine oxidase (MAO) inhibition. A related compound, 1-phenylcyclobutylamine, has been identified as an MAO inactivator[4]. Therefore, a comprehensive characterization of Cyclobutyl(phenyl)methanamine would necessitate a counterscreen to rule out significant MAO-A or MAO-B activity, ensuring that the observed effects are indeed due to transporter blockade.
Potential Therapeutic Applications
The potential therapeutic utility of Cyclobutyl(phenyl)methanamine hydrochloride is entirely dependent on its in vitro pharmacological profile:
Triple Reuptake Inhibitor (TRI): If the compound exhibits potent inhibition at DAT, NET, and SERT (e.g., all IC₅₀ values < 100 nM), it could be investigated for treatment-resistant depression or other complex psychiatric disorders.
Dopamine-Norepinephrine Reuptake Inhibitor (DNRI): Potency at DAT and NET with significantly weaker activity at SERT could position it as a candidate for ADHD or for depression characterized by anhedonia and fatigue.
Selective Inhibitor: If the compound shows high potency and selectivity for a single transporter (e.g., >100-fold selectivity over the others), it would be developed along the lines of traditional SSRIs, NRIs, or selective DRIs.
Conclusion and Future Directions
This guide has established a rigorous, technically detailed framework for the preclinical in vitro evaluation of Cyclobutyl(phenyl)methanamine hydrochloride as a novel monoamine reuptake inhibitor. While specific binding and uptake data for this compound are not yet in the public domain, the protocols and analytical strategies presented herein provide the complete blueprint for its characterization. Successful validation through these assays would justify progression to more advanced studies, including in vivo microdialysis to confirm increases in synaptic monoamine levels, pharmacokinetic profiling to assess brain penetration and half-life, and behavioral models in animals to establish efficacy in relevant disease states. The phenyl-substituted cycloalkylamine class of molecules remains a compelling area for neuropharmacological research, and the systematic application of these foundational assays is the critical first step in translating chemical novelty into potential therapeutic reality.
References
Title: Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. Source: Google Patents (US8669291B2).
Title: Data Sheet Cellular Uptake and Release Assays Protocol. Source: Gifford Bioscience. URL: [Link]
Title: Therapeutic compound. Source: Google Patents (US4929629A).
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: PubMed Central. URL: [Link]
Title: Cyclobutyl(phenyl)methanamine. Source: PubChem, National Institutes of Health. URL: [Link]
Title: Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Source: JoVE (Journal of Visualized Experiments). URL: [Link]
Title: 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Source: PubMed. URL: [Link]
Title: N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it. Source: Google Patents (EP0230742A1).
Title: Synaptosomes: A Functional Tool for Studying Neuroinflammation. Source: MDPI. URL: [Link]
Title: In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo. Source: Maastricht University. URL: [Link]
Adaptive Toxicology: A Dynamic Screening Architecture for Novel Psychoactive Substances (NPS)
Executive Summary The toxicology landscape has shifted from a static list of known analytes to a chaotic influx of "moving targets."[1] Novel Psychoactive Substances (NPS)—including synthetic cathinones, nitazene opioids...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The toxicology landscape has shifted from a static list of known analytes to a chaotic influx of "moving targets."[1] Novel Psychoactive Substances (NPS)—including synthetic cathinones, nitazene opioids, and synthetic cannabinoid receptor agonists (SCRAs)—are engineered to evade regulation and detection. Traditional targeted assays (e.g., immunoassay, GC-MS) are failing, leading to false negatives in clinical and forensic settings.
This technical guide presents a Dynamic Screening Architecture utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Unlike rigid targeted methods, this approach employs Data-Independent Acquisition (DIA) to capture a comprehensive digital archive of the sample, allowing for retrospective analysis and the identification of "unknown unknowns" via molecular networking and metabolic prediction.
Part 1: The Analytical Core – Shifting to HRMS
The Limitations of Targeted Screening
Targeted methods (e.g., LC-MS/MS Triple Quadrupole) require a priori knowledge of the analyte's mass and fragmentation pattern. When a clandestine chemist alters a methyl group to an ethyl group, the mass shift renders the targeted method blind.
The Solution: LC-HRMS (Q-TOF or Orbitrap)
High-Resolution Mass Spectrometry (HRMS) offers two critical advantages:
Exact Mass Determination: Measuring mass with <5 ppm error allows for the generation of specific elemental formulas (e.g., differentiating
from ).
Retrospective Analysis: By acquiring data in DIA mode (e.g., SWATH or
), the instrument fragments all precursor ions. If a new drug emerges next month, you can re-interrogate last month's data without re-injecting the sample.
Technical Insight: For screening, a resolution of >30,000 FWHM (at m/z 400) is recommended to resolve isobaric interferences in complex matrices like postmortem blood or hair.
Part 2: Comprehensive Screening Protocol
This protocol synthesizes established workflows from SWGTOX-compliant laboratories and recent metabolomic advancements.
Phase A: Sample Preparation (Agile Extraction)
To capture a broad polarity range (from polar cathinones to lipophilic cannabinoids), Supported Liquid Extraction (SLE) is superior to traditional Solid Phase Extraction (SPE) for non-targeted screening due to fewer recovery losses from wash steps.
Protocol: SLE for Whole Blood
Load: Aliquot 200 µL whole blood. Add 200 µL internal standard mix (deuterated analogs).
Adsorption: Load mixture onto a diatomaceous earth SLE cartridge (e.g., Biotage Isolute). Wait 5 minutes for complete absorption.
Elution: Elute with 2 x 2.5 mL Dichloromethane/Isopropanol (95:5). The organic solvent flows through, extracting analytes while the aqueous matrix remains trapped.
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Phase B: LC-HRMS Acquisition Strategy
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).
Mobile Phase:
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
Gradient: 5% B to 95% B over 15 minutes.
MS Mode:Data-Independent Acquisition (DIA) .
Full Scan: m/z 100–1000 (Resolution 60,000).
Fragmentation: Variable precursor isolation windows (e.g., 20 Da windows) stepping across the mass range.
Phase C: Data Processing & Molecular Networking
When a peak does not match the library, use Molecular Networking . This technique clusters compounds based on MS/MS spectral similarity. If an unknown peak shares a fragmentation pattern with a known fentanyl analog, the network highlights it as a potential structural variant.
Visualization: The Adaptive Screening Workflow
Figure 1: The Adaptive Screening Workflow. Note the feedback loop where unidentified features are processed via molecular networking to identify novel analogs based on spectral similarity to known drug classes.
Part 3: The "Unknown Unknowns" – Metabolite Identification
Many NPS (especially synthetic cannabinoids) are extensively metabolized; the parent drug may not be detectable in urine. Relying solely on parent drug libraries leads to false negatives.
Protocol: In Vitro Metabolite Generation
To identify the markers of a new NPS before it hits the streets in volume, laboratories can synthesize the metabolic profile in vitro.
Incubation: Incubate 10 µM of the novel substance with Human Liver Microsomes (HLM) (1 mg protein/mL) and NADPH-generating system for 60 minutes at 37°C.
Quench: Stop reaction with ice-cold acetonitrile.
Analysis: Analyze supernatant via LC-HRMS.
Data Mining: Use Mass Defect Filtering (MDF) .
Concept: Metabolites (e.g., hydroxylation +16 Da, glucuronidation +176 Da) retain the core structure's mass defect. Filtering noise based on the parent's mass defect reveals the metabolites.
Visualization: Metabolite Discovery Logic
Figure 2: Workflow for generating and identifying metabolites of novel compounds to update screening libraries.
Part 4: Functional Toxicity Screening
Identifying a compound is only half the battle; understanding its toxicity is crucial for risk assessment.
High-Content Screening (HCS)
Since human data is often nonexistent for NPS, in vitro models provide the first line of defense.
Cell Models: HepG2 (Liver) for metabolic toxicity; SH-SY5Y (Neuronal) for neurotoxicity; HK-2 (Kidney) for renal clearance toxicity.
Assay:MTT Assay measures mitochondrial metabolic activity as a proxy for cell viability.[2]
Correlation: Recent studies indicate a strong correlation (
) between HepG2 values and lethal toxicity () in zebrafish models, providing a rapid bridge to predicting human risk.
Data Summary: Comparative Toxicity of Select NPS Classes
Compound Class
Primary Target
In Vitro Model
Key Toxicity Indicator
Synthetic Cathinones
DAT/SERT Transporters
SH-SY5Y / HepG2
Oxidative stress, mitochondrial dysfunction
Nitazenes
Mu-Opioid Receptor
CHO-K1 (MOR+)
Extreme respiratory depression (in vivo proxy)
SCRAs (e.g., MDMB-4en-PINACA)
CB1 Receptor
HEK293
Seizures, cardiotoxicity (bradycardia)
Part 5: Validation Standards (SWGTOX)
To ensure legal defensibility, the method must be validated according to SWGTOX (Scientific Working Group for Forensic Toxicology) guidelines.
Core Validation Parameters:
Interference Studies: Analyze 10 different sources of blank matrix to ensure no endogenous peaks interfere with the target analytes.
Limit of Detection (LOD): The lowest concentration producing a signal-to-noise ratio
3:1 with acceptable spectral match and retention time.
Ionization Suppression/Enhancement: Post-column infusion or post-extraction addition to quantify matrix effects. (Acceptable range:
).
Carryover: Inject a blank after the highest calibrator. The signal in the blank must be
of the LOD.
References
Forensically Relevant Drug Screening Using LC–HRMS. LCGC International. (2024).[3]
[Link]
Developments in high-resolution mass spectrometric analyses of new psychoactive substances. PMC. (2022).[4]
[Link]
Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology. (2013).
[Link]
Synthetic Psychoactive Cathinones (SPCs): Predicting Toxicity using In Vitro and In Vivo Models. ResearchGate. (2024).
[Link]
Broad Screening and Identification of Novel Psychoactive Substances in Plasma by LC-HRMS. Journal of Analytical Toxicology. (2016).
[Link]
"Cyclobutyl(phenyl)methanamine hydrochloride research chemical supplier"
An in-depth analysis of cyclobutyl(phenyl)methanamine hydrochloride for research purposes necessitates a multi-faceted approach, encompassing its chemical characteristics, analytical identification, and safe handling pro...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth analysis of cyclobutyl(phenyl)methanamine hydrochloride for research purposes necessitates a multi-faceted approach, encompassing its chemical characteristics, analytical identification, and safe handling protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, emphasizing scientific integrity and established methodologies.
Cyclobutyl(phenyl)methanamine hydrochloride is a research chemical that requires careful handling and characterization. Its core structure consists of a cyclobutane ring and a phenyl group attached to a methanamine core. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is often preferred for experimental purposes.
Table 1: Physicochemical Properties
Property
Value
Source
Molecular Formula
C11H16N · HCl
N/A
Molecular Weight
197.71 g/mol
N/A
Appearance
White to off-white crystalline solid
Varies by supplier
Solubility
Soluble in water and methanol
General chemical principles
Analytical Characterization Workflow
Ensuring the identity and purity of a research chemical is a critical first step in any experimental design. A multi-technique approach is recommended for the unambiguous characterization of cyclobutyl(phenyl)methanamine hydrochloride.
Recommended Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton, and the protons of the cyclobutyl ring. The carbon NMR will confirm the number and types of carbon atoms present.
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound. This provides strong evidence for the compound's identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule, such as the N-H stretch of the amine and the C-H stretches of the aromatic and aliphatic groups.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a cyclobutyl(phenyl)methanamine hydrochloride sample.
Objective: To quantify the purity of the analyte and identify any potential impurities.
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might run from 10% to 90% acetonitrile over 15 minutes.
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
Sample Preparation: Accurately weigh the cyclobutyl(phenyl)methanamine hydrochloride sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
HPLC Analysis:
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.
Inject the standard solutions, followed by the sample solution.
Monitor the elution at a suitable wavelength (e.g., 254 nm).
Data Analysis:
Integrate the peak areas of the analyte in the chromatograms.
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
Determine the concentration of the analyte in the sample solution using the calibration curve.
Calculate the purity of the sample as a percentage.
Diagram 1: Analytical Workflow for Quality Control
Caption: A typical workflow for the quality control analysis of a research chemical.
Sourcing and Supplier Vetting
When sourcing research chemicals, it is imperative to partner with a reputable supplier who can provide a comprehensive Certificate of Analysis (CoA) for each batch.
Key Supplier Evaluation Criteria
Transparency: The supplier should provide detailed product specifications and a complete CoA with analytical data from multiple techniques.
Quality Control: Inquire about the supplier's quality management system and the specific tests performed on each batch.
Technical Support: A reliable supplier will have knowledgeable technical staff who can answer questions about the product's properties and handling.
Regulatory Compliance: Ensure the supplier complies with all relevant regulations for the sale and shipment of research chemicals.
Diagram 2: Supplier Vetting Process
Caption: A structured approach to selecting a qualified research chemical supplier.
Safety and Handling
As with any chemical, proper safety precautions must be taken when handling cyclobutyl(phenyl)methanamine hydrochloride.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a suitably equipped facility and in compliance with all applicable laws and regulations. The user assumes all risk and liability for the use of this information.
Exploratory
Navigating the Solubility Landscape of Cyclobutyl(phenyl)methanamine Hydrochloride: A Technical Guide for Pharmaceutical Scientists
An In-depth Exploration of Physicochemical Properties and Practical Methodologies for Solubility Determination in Organic Solvents Introduction: The Critical Role of Solubility in Drug Development In the journey of a dru...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of Physicochemical Properties and Practical Methodologies for Solubility Determination in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Cyclobutyl(phenyl)methanamine hydrochloride, a compound of interest in pharmaceutical research, presents a unique set of challenges and opportunities related to its solubility profile. As an amine hydrochloride salt, its dissolution behavior in various organic solvents is a key factor influencing process development, purification strategies, and the design of effective drug delivery systems.
This technical guide provides a comprehensive overview of the solubility of cyclobutyl(phenyl)methanamine hydrochloride in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. By understanding the principles governing its solubility and employing robust experimental techniques, researchers can accelerate the development timeline and enhance the potential for clinical success.
Theoretical Framework: Deconstructing the Solubility of an Amine Hydrochloride
The solubility of cyclobutyl(phenyl)methanamine hydrochloride in organic solvents is a complex interplay of molecular structure, intermolecular forces, and the properties of the solvent itself. The molecule's structure, featuring a cyclobutyl ring, a phenyl group, and a protonated amine, dictates its polarity and potential for hydrogen bonding.
The hydrochloride salt form significantly influences its solubility characteristics. The ionic nature of the salt generally enhances solubility in polar solvents, particularly those capable of solvating both the cation (the protonated amine) and the chloride anion. However, the presence of the nonpolar cyclobutyl and phenyl groups contributes to its lipophilicity, allowing for some degree of solubility in less polar organic solvents.
Several key factors govern the dissolution process:
Solvent Polarity: The principle of "like dissolves like" is a fundamental guide. Polar solvents, such as alcohols, are generally better at solvating the ionic hydrochloride salt compared to nonpolar hydrocarbon solvents.
Hydrogen Bonding: The protonated amine group is a strong hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding, either as donors or acceptors, will facilitate the dissolution of the salt.
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.
Crystal Lattice Energy: The strength of the forces holding the cyclobutyl(phenyl)methanamine hydrochloride molecules together in the crystal lattice must be overcome by the solvent-solute interactions for dissolution to occur.
A Glimpse into Solubility: A Representative Profile
Organic Solvent
Dielectric Constant (approx.)
Predicted Solubility Category
Rationale
Methanol
32.7
Freely Soluble
High polarity and excellent hydrogen bonding capabilities.[5][6]
Ethanol
24.5
Soluble
Good polarity and hydrogen bonding, slightly less effective than methanol.[2][7]
Isopropanol
19.9
Sparingly Soluble
Lower polarity and increased steric hindrance compared to methanol and ethanol.[8]
Acetone
20.7
Slightly Soluble
Aprotic polar solvent, can accept hydrogen bonds but not donate.
Dichloromethane
9.1
Slightly Soluble
Moderately polar, can interact with the organic portions of the molecule.[1]
Disclaimer: This table provides an estimated solubility profile for illustrative purposes. Actual solubility values must be determined experimentally.
Experimental Determination of Solubility: A Rigorous Approach
To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[10][11][12] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.
Experimental Workflow: Shake-Flask Method
Below is a detailed, step-by-step protocol for determining the solubility of cyclobutyl(phenyl)methanamine hydrochloride.
Application Note: A Comprehensive Guide to the Synthesis and Characterization of Cyclobutyl(phenyl)methanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for the synthesis and comprehensive characterization of Cyclobutyl(phenyl)methanamine hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis and comprehensive characterization of Cyclobutyl(phenyl)methanamine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is approached through a robust reductive amination pathway, followed by conversion to its stable hydrochloride salt. We offer in-depth, step-by-step protocols for the synthesis and subsequent structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Introduction and Scientific Context
Cyclobutane-containing compounds are significant structural motifs in medicinal chemistry, often found in pharmaceuticals and biologically active molecules.[1] The rigid, three-dimensional nature of the cyclobutane ring can confer unique pharmacological properties, making it a desirable scaffold in drug design. Cyclobutyl(phenyl)methanamine, in particular, serves as a key intermediate for more complex molecular architectures.
This application note details a reliable method for the synthesis of Cyclobutyl(phenyl)methanamine as its hydrochloride salt. The primary amine is first synthesized via the reductive amination of Cyclobutyl(phenyl)methanone. The resulting free base, which may be an oil and susceptible to degradation, is then converted to its crystalline, more stable, and easier-to-handle hydrochloride salt. The subsequent characterization protocols are designed to provide a self-validating system to confirm the identity, structure, and purity of the final product.
Synthesis Protocol: Reductive Amination Pathway
The chosen synthetic strategy is the reductive amination of Cyclobutyl(phenyl)methanone. This two-step, one-pot reaction involves the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. This method is widely used for its efficiency and operational simplicity.
Rationale for Experimental Design
Choice of Amine Source: Ammonium acetate is selected as the source of ammonia. In the reaction medium, it exists in equilibrium with ammonia and acetic acid. The acetic acid acts as a mild catalyst for the initial imine formation.
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent, ideal for reductive aminations. It is stable in protic solvents and selectively reduces the protonated imine intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.
Solvent System: Anhydrous methanol is an excellent solvent for both the reactants and the reducing agent. Its protic nature also facilitates the reaction mechanism.
Hydrochloride Salt Formation: Primary amines are often converted to their hydrochloride salts to improve stability, facilitate handling (as they are often crystalline solids), and enhance shelf-life.[2][3][4] This is achieved by treating the purified free amine with hydrochloric acid in an appropriate solvent like diethyl ether.
Application Note: High-Resolution NMR Spectroscopy of Cyclobutyl(phenyl)methanamine Hydrochloride
Executive Summary Cyclobutyl(phenyl)methanamine hydrochloride is a critical pharmacophore intermediate, often utilized in the synthesis of monoamine reuptake inhibitors and novel analgesics. Its structural rigidity, impa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclobutyl(phenyl)methanamine hydrochloride is a critical pharmacophore intermediate, often utilized in the synthesis of monoamine reuptake inhibitors and novel analgesics. Its structural rigidity, imparted by the cyclobutane ring, combined with the benzylic amine functionality, presents unique challenges in NMR characterization.
This guide provides a validated protocol for the 1H and 13C NMR characterization of this compound. Unlike standard benzylamines, the cyclobutyl ring induces specific conformational puckering effects that complicate spectral assignment. This note details sample preparation to preserve the hydrochloride salt integrity and offers a mechanistic interpretation of the cyclobutane splitting patterns.
Experimental Protocol: The "Salt-Stable" Method
Solvent Selection Strategy
Critical Decision: Do not use Chloroform-d (
) for the primary characterization of the hydrochloride salt.[1]
Reasoning: Amine hydrochloride salts have poor solubility in non-polar chlorinated solvents, leading to broad lines and potential precipitation. Furthermore,
often contains trace acidity or basic impurities that can induce proton exchange, causing the diagnostic ammonium () protons to disappear.
Benefit 1: Excellent solubility for ionic salts.[1]
Benefit 2: Hydrogen bonding with the solvent stabilizes the ammonium protons, resulting in a distinct, integration-ready triplet or broad singlet between 8.0–9.0 ppm.
Sample Preparation Workflow
To ensure high-resolution data (
Hz linewidth), follow this strict preparation sequence:
Weighing: Accurately weigh 10–15 mg of the dry solid into a clean vial.
Note: If the sample is hygroscopic (common for HCl salts), weigh quickly in a low-humidity environment.[1]
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
Add-on: If internal referencing is required beyond the residual solvent peak, add 0.03% TMS (Tetramethylsilane). However, referencing to the DMSO quintet at 2.50 ppm is sufficient and preferred to avoid signal overlap.
Homogenization: Vortex for 30 seconds. Ensure no suspended particulates remain.[1]
Check: Hold the vial up to a light source. The solution must be perfectly clear. If cloudy, filter through a small plug of glass wool into the NMR tube.
Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent).
Spectral Analysis & Assignment
1H NMR Data (400 MHz, DMSO-d6)
The following table summarizes the chemical shifts (
) and coupling patterns. Note that the cyclobutane ring protons appear as complex higher-order multiplets due to ring puckering.[1]
Moiety
Proton Count
Chemical Shift ( ppm)
Multiplicity
Coupling ( Hz)
Assignment Logic
Ammonium
3H
8.30 – 8.70
Broad Singlet
N/A
Exchangeable protons.[1] Shift varies with concentration/temp.[1]
Aromatic
2H
7.35 – 7.45
Multiplet
-
Ortho protons (deshielded by benzylic substituent).[1]
Mechanistic Insight: The Cyclobutane "Fingerprint"
The cyclobutane ring in this molecule is not planar .[3] It exists in a "puckered" or "butterfly" conformation to relieve torsional strain.[1]
Impact on NMR: This puckering makes the geminal protons on the ring methylene groups diastereotopic (magnetically non-equivalent). Consequently, the cyclobutyl region (1.6 – 2.2 ppm) often appears as a series of complex, overlapping multiplets rather than clean triplets or quintets.
Validation Check: If you observe a sharp, simple quintet in this region, suspect a ring-opening degradation or an impurity (like cyclopentane derivatives). The complexity of the signal validates the intact 4-membered ring.
13C NMR Key Signals (100 MHz, DMSO-d6)
Benzylic Carbon: ~58-60 ppm (Distinctive peak, shifted by N).[1]
The following diagram illustrates the decision logic for assigning the spectrum and validating the salt form.
Figure 1: Logical workflow for the structural validation of Cyclobutyl(phenyl)methanamine HCl.
Troubleshooting & Anomalies
The "Missing" Amine Peak
If the broad singlet at 8.3–8.7 ppm is invisible or extremely broad:
Cause: The sample may be wet (water facilitates rapid proton exchange) or the solvent is not anhydrous.
Solution: Add a single drop of
to the tube. Shake and re-run. The amine peak will disappear completely (confirming it was exchangeable), but the benzylic doublet at 4.1 ppm will sharpen, confirming the skeletal structure.
Distinguishing Enantiomers
This molecule has a chiral center at the benzylic position.
Standard NMR: In an achiral environment (pure DMSO-d6), the (S)-enantiomer (CAS 1202478-42-9) and the (R)-enantiomer are indistinguishable.[1]
Chiral Analysis: To determine enantiomeric excess (ee%) via NMR, add a chiral solvating agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .[1] This will induce diastereomeric anisochrony, splitting the benzylic methine doublet into two distinct sets of signals if the sample is racemic.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12280945, Cyclobutyl(phenyl)methanamine. Retrieved from [Link]
Cyclobutane Conformational Analysis
Baranac-Stojanović, M., & Stojanović, M. (2013).[4][5] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry. Retrieved from [Link]
Amine Salt Sample Preparation
University of Washington Dept. of Chemistry.[1] NMR Sample Preparation Guidelines. Retrieved from [Link][1]
Application Note: Quantitative Analysis of Cyclobutyl(phenyl)methanamine Hydrochloride in Biological Matrices using LC-MS/MS
Abstract This application note presents a detailed protocol for the sensitive and selective quantification of Cyclobutyl(phenyl)methanamine hydrochloride in biological matrices, such as human plasma, using Liquid Chromat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Cyclobutyl(phenyl)methanamine hydrochloride in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cyclobutyl(phenyl)methanamine is a compound of interest in pharmaceutical research and forensic science, and a robust analytical method is crucial for its accurate measurement. The described method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and validated method for the determination of Cyclobutyl(phenyl)methanamine hydrochloride in a complex biological environment. The method has been developed and validated in accordance with general principles outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2][3]
Introduction
Cyclobutyl(phenyl)methanamine hydrochloride is a chemical entity with a molecular structure that suggests potential psychoactive properties, making it a compound of interest in both pharmaceutical development and for monitoring in forensic contexts. Its chemical formula is C₁₁H₁₆ClN.[4] The free base, Cyclobutyl(phenyl)methanamine, has a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol .[5] Given its structure, which includes a phenyl and a cyclobutyl group attached to a methanamine core, it is classified as a small molecule.
The accurate quantification of such compounds in biological fluids is essential for pharmacokinetic studies, drug metabolism research, and in the clinical and forensic toxicology settings.[6][7] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for these applications due to its inherent high sensitivity, selectivity, and speed.[6][8][9] This application note provides a comprehensive, step-by-step guide for the analysis of Cyclobutyl(phenyl)methanamine hydrochloride, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
Cyclobutyl(phenyl)methanamine hydrochloride reference standard (purity ≥98%)
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound with a distinct mass)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ultrapure water (18.2 MΩ·cm)
Human plasma (K₂EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.
LC System: Agilent 1290 Infinity II LC System (or equivalent)
Mass Spectrometer: SCIEX Triple Quad™ 6500+ System (or equivalent)
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Rationale for Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the Cyclobutyl(phenyl)methanamine molecule, which will be retained and separated effectively from the more polar components of the biological matrix. The mobile phase consists of acetonitrile and water with a small amount of formic acid. The formic acid is added to improve the peak shape and to enhance the ionization of the analyte in the positive ion electrospray ionization (ESI) source.[10]
Protein precipitation with acetonitrile was selected as the sample preparation method due to its simplicity, speed, and effectiveness in removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis.[11][12][13]
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[8]
Detailed Protocols
Preparation of Standard and Quality Control (QC) Samples
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclobutyl(phenyl)methanamine hydrochloride reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
Calibration Standards and Quality Control Samples: Spike the working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation Protocol
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution.
Vortex briefly to mix.
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
Vortex vigorously for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
Parameter
Value
Column
Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient
5% B to 95% B in 3 min, hold for 1 min, return to initial conditions
Table 2: Mass Spectrometric Conditions
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Gas 1
50 psi
Ion Source Gas 2
60 psi
Curtain Gas
35 psi
Temperature
550°C
IonSpray Voltage
5500 V
MRM Transitions
To be determined empirically
- Analyte (Q1/Q3)
e.g., 162.1 -> 91.1 (for C₁₁H₁₅N+H)⁺
- Internal Standard (Q1/Q3)
Dependent on the IS used
Collision Energy (CE)
To be optimized for each transition
Note: The exact MRM transitions and collision energies need to be determined by infusing a standard solution of Cyclobutyl(phenyl)methanamine and the internal standard into the mass spectrometer and performing a product ion scan.
Method Validation
The developed method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][3] The validation should assess the following parameters:[9]
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
Linearity: The range of concentrations over which the method is accurate and precise.[9]
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the results.[14]
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
Recovery: The efficiency of the sample preparation process.[9]
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 3: Representative Method Validation Data (Hypothetical)
Parameter
Result
Linearity Range
0.1 - 100 ng/mL (r² > 0.99)
Accuracy
Within ±15% of the nominal concentration
Precision (Intra- and Inter-day)
<15% RSD
Lower Limit of Quantification (LLOQ)
0.1 ng/mL
Matrix Effect
Within acceptable limits (85-115%)
Recovery
Consistent and reproducible (>80%)
Workflow Visualization
Caption: LC-MS/MS workflow for Cyclobutyl(phenyl)methanamine hydrochloride analysis.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of Cyclobutyl(phenyl)methanamine hydrochloride in biological matrices. The simple sample preparation, rapid chromatographic separation, and highly selective and sensitive detection make this method suitable for a wide range of applications in pharmaceutical development and forensic analysis. The provided protocol and validation guidelines offer a solid foundation for laboratories to implement and adapt this method for their specific needs.
References
Brainly.in. (2020, November 4). write the structure of phenylmethanamine. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
YouTube. (2021, November 25). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]
PubChem. (n.d.). Cyclobutyl(phenyl)methanamine. Retrieved from [Link]
PubMed. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]
ACS Publications. (2003). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Retrieved from [Link]
European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
ResearchGate. (2021, October 17). (PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]
MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]
National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
MDPI. (2021, November 17). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Retrieved from [Link]
Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]
National Institutes of Health. (n.d.). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]
ResearchGate. (2019, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
Vedantu. (n.d.). Write the structure of phenylmethanamine class 12 chemistry CBSE. Retrieved from [Link]
PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. Retrieved from [Link]
Center for Forensic Science Research & Education. (2023, December 30). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Retrieved from [Link]
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
PubChem. (n.d.). Cyclopentylphenylmethanone. Retrieved from [Link]
"analytical methods for Cyclobutyl(phenyl)methanamine hydrochloride quantification"
Application Note & Protocol Guide | AN-2026-CPM Abstract & Scope This guide details the analytical framework for the quantification and purity assessment of Cyclobutyl(phenyl)methanamine Hydrochloride , a critical primar...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | AN-2026-CPM
Abstract & Scope
This guide details the analytical framework for the quantification and purity assessment of Cyclobutyl(phenyl)methanamine Hydrochloride , a critical primary amine building block used in the synthesis of cardiac therapeutics (e.g., HCM inhibitors) and kinase inhibitors. Due to its primary amine functionality and hydrochloride salt form, this compound presents specific challenges: peak tailing due to silanol interactions and hygroscopicity .
This protocol synthesizes three validated methodologies:
HPLC-UV: The workhorse method for purity and related substances.
Non-Aqueous Titration: The "Gold Standard" for absolute assay determination of the bulk salt.
LC-MS/MS: High-sensitivity detection for genotoxic impurity screening.
Chemical Profile & Analytical Challenges
Property
Data
Analytical Implication
Structure
-phenylcyclobutane methanamine HCl
Phenyl ring provides UV absorption; Cyclobutyl adds steric bulk.
Chromophore
Phenyl Group ( nm)
UV detection is feasible. 210 nm offers max sensitivity; 254 nm offers selectivity.
pKa
~9.5 (Amine)
Highly basic. Will exist as a cation at neutral/acidic pH.
Solubility
Soluble in Water, Methanol, DMSO
Compatible with Reverse Phase (RP) LC.
Key Challenge
Silanol Interaction
Free silanols on silica columns bind the protonated amine, causing severe peak tailing.
Method A: HPLC-UV Quantification (Purity & Related Substances)
The primary method for routine quality control.
Mechanistic Rationale
To combat the "amine tailing" effect, we utilize a low pH (2.5) phosphate buffer . At this pH, surface silanols on the column silica are protonated (neutral), preventing ionic interaction with the positively charged amine analyte. A "Base-Deactivated" (BDS) or Hybrid Particle (e.g., Ethylene Bridged Hybrid) column is strictly recommended over standard silica.
Note: If late-eluting impurities are suspected, use a gradient: 5% B to 60% B over 15 mins.
Standard & Sample Preparation[1]
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
Stock Standard (1.0 mg/mL): Accurately weigh 50 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Working Standard (100 µg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.
Sample Prep: Prepare duplicate samples at 100 µg/mL concentration. Filter through 0.45 µm PVDF syringe filter before injection.
System Suitability Criteria (Mandatory)
Tailing Factor (
): NMT 1.5 (Strict control due to amine nature).
Theoretical Plates (
): NLT 5000.
RSD (n=6): NMT 2.0%.
Method B: Non-Aqueous Titration (Assay)
The definitive method for determining bulk drug substance purity (Assay % w/w).
Principle
The hydrochloride salt is a weak acid in aqueous media but acts as a base in glacial acetic acid. We displace the HCl using Mercuric Acetate (optional, but standard for HCl salts) or titrate directly if the pKa allows, though potentiometric titration with Perchloric Acid is the pharmacopeial standard for amine hydrochlorides.
Safety Note: Mercuric acetate is toxic. An alternative is to use direct titration in ethanol with NaOH if the free base is desired, but for the HCl salt, perchloric acid is superior.
Procedure:
Weigh accurately ~200 mg of Cyclobutyl(phenyl)methanamine HCl.
Dissolve in 50 mL Glacial Acetic Acid.
Add 10 mL of 5% Mercuric Acetate solution.
Titrate potentiometrically with 0.1 N Perchloric Acid.
Endpoint: Determine the inflection point potentiometrically.
The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. Assay vs. Trace Analysis).
Figure 1: Decision matrix for selecting the optimal quantification strategy based on data requirements.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Tailing (>1.5)
Silanol interaction
Ensure Buffer pH is < 3.0. Add 0.1% Triethylamine (TEA) if using older column generations. Switch to "Hybrid" (HSS/BEH) columns.
Split Peaks
Sample solvent mismatch
The sample is likely dissolved in 100% ACN or MeOH. Dissolve sample in Mobile Phase (or 50:50 mix).
Retention Drift
pH instability
Amine retention is highly pH sensitive. Use a precise pH meter and buffer preparation.
High Backpressure
Salt precipitation
Ensure the buffer concentration (20-50 mM) is compatible with the % Organic (Acetonitrile). Avoid >80% ACN with phosphate buffers.
References
PubChem. (2025). Cyclobutyl(phenyl)methanamine Compound Summary. National Center for Biotechnology Information. [Link]
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content. LCGC North America. [Link]
U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. United States Pharmacopeial Convention. (Standard reference for system suitability parameters).
European Pharmacopoeia (Ph. Eur.).Method 2.2.20 Potentiometric Titration.
Protocol for the Recrystallization of Cyclobutyl(phenyl)methanamine Hydrochloride: A Guide to Achieving High Purity
An Application Guide by a Senior Application Scientist Author’s Note This document provides a comprehensive protocol and the underlying scientific principles for the purification of Cyclobutyl(phenyl)methanamine hydrochl...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide by a Senior Application Scientist
Author’s Note
This document provides a comprehensive protocol and the underlying scientific principles for the purification of Cyclobutyl(phenyl)methanamine hydrochloride via recrystallization. As a salt of a primary amine, this compound presents specific challenges and considerations, particularly in solvent selection. This guide is structured to move from theoretical foundations to practical application and troubleshooting, ensuring the researcher can not only follow the steps but also make informed decisions to adapt the protocol as needed. The aim is to provide a self-validating system for purification, grounded in established chemical principles.
The Principle and Purpose of Recrystallization
Recrystallization is a cornerstone purification technique in chemical and pharmaceutical sciences, leveraged to isolate a pure solid compound from a mixture of impurities.[1] The entire process hinges on the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities to different extents, ideally with the target compound being highly soluble at an elevated temperature but significantly less soluble at a lower temperature.[1][2]
As a hot, saturated solution of the impure Cyclobutyl(phenyl)methanamine hydrochloride is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure crystal lattice.[3] Soluble impurities, being present in lower concentrations, remain in the cooled solvent (the "mother liquor"). This physical separation of the pure solid from the dissolved impurities is the essence of the purification.[3] The success of this technique is therefore critically dependent on the selection of an appropriate solvent system.
Pre-Protocol Considerations: Setting the Stage for Success
Before embarking on the recrystallization, several preparatory steps are crucial. These steps are not mere formalities; they are essential for a safe, efficient, and successful purification.
Safety First
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
Ventilation: All operations, especially those involving heating volatile organic solvents, must be conducted inside a certified chemical fume hood.
Heating: Use a well-controlled heating source like a hot plate with a stirrer or a heating mantle. Avoid open flames. Add boiling chips or a magnetic stir bar to the dissolution flask to prevent bumping.[4]
Characterization of the Crude Material
It is vital to have a baseline understanding of the crude material's purity. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide insight into the number and nature of impurities. This information can guide solvent selection; for instance, if impurities are significantly non-polar, a polar recrystallization solvent will be more effective at leaving them in the mother liquor.[5]
The Critical Choice: Solvent Selection
The selection of a suitable solvent is the most critical parameter for a successful recrystallization.[2] For amine hydrochloride salts, which are polar and possess the capacity for hydrogen bonding, the choice of solvent requires careful consideration. The ideal solvent should exhibit the properties outlined in the table below.
Table 1: Criteria for Selecting a Recrystallization Solvent
Criterion
Rationale & Causality
High Solvency at High Temperature
The solvent must completely dissolve the Cyclobutyl(phenyl)methanamine hydrochloride when hot to liberate the compound from its solid-state impurities.[1]
Low Solvency at Low Temperature
Upon cooling, the solvent's ability to keep the compound in solution must decrease sharply to maximize the recovery (yield) of the purified crystals.[2] A significant portion of the product will be lost if it remains highly soluble when cold.[6]
Inertness
The solvent must not react chemically with the amine hydrochloride.[1]
Volatility
The solvent should have a relatively low boiling point to allow for easy removal from the final crystals during the drying step.[1] However, the boiling point should not be so low that evaporation during heating and filtration becomes unmanageable.
Impurity Solubility Profile
Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[1]
Safety
The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]
Screening for a Suitable Solvent System:
For a polar salt like Cyclobutyl(phenyl)methanamine hydrochloride, protic solvents are often a good starting point.[7]
Single-Solvent Systems: Alcohols like isopropanol and ethanol are often effective for recrystallizing amine hydrochlorides.[5] Methanol can also be considered, but many salts are highly soluble in it even at low temperatures, which would lead to poor recovery.
Screening Test: Place a small amount (e.g., 20-30 mg) of the crude material in a test tube. Add the solvent dropwise at room temperature. A good candidate will show poor solubility. Heat the test tube; a good solvent will dissolve the solid completely. Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.
Two-Solvent (Mixed) Systems: This method is used when no single solvent has the ideal solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[8] For amine hydrochlorides, common pairs include:
Alcohol/Ether: (e.g., Isopropanol/Diethyl Ether). The salt is dissolved in a minimum of hot alcohol, and ether is added dropwise until the solution becomes cloudy (saturated). A few drops of hot alcohol are then added to redissolve the solid, and the solution is cooled.[5]
Alcohol/Water: (e.g., Ethanol/Water). This is effective for moderately polar compounds.[8]
Based on the structure of Cyclobutyl(phenyl)methanamine hydrochloride, isopropanol or an isopropanol/diethyl ether mixture are highly recommended starting points for screening.
Detailed Recrystallization Protocol
This protocol assumes a single-solvent system has been chosen. Modifications for a two-solvent system are noted where applicable.
Step 1: Dissolution
Action: Place the crude Cyclobutyl(phenyl)methanamine hydrochloride and a magnetic stir bar into an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add a small amount of the chosen solvent.
Causality: An Erlenmeyer flask is used to minimize solvent evaporation due to its narrow neck.[8]
Action: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions, keeping it near its boiling point, until the solid just dissolves completely.
Causality: Using the minimum amount of hot solvent is crucial for obtaining a saturated solution. Adding too much solvent will result in a low or no yield of crystals upon cooling.[6]
Step 2: Hot Filtration (Conditional)
Action: If insoluble impurities (e.g., dust, inorganic salts) or colored, tarry materials are observed in the hot solution, a hot filtration is necessary. If the solution is clear, this step can be skipped. To remove colored impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter.[2]
Causality: This step removes impurities that do not dissolve in the hot solvent. The filtration must be done quickly with pre-heated equipment (funnel, filter paper, receiving flask) to prevent the desired compound from crystallizing prematurely on the funnel.[9]
Step 3: Crystallization
Action: Cover the flask with a watch glass or loose stopper and allow the solution to cool slowly and undisturbed to room temperature.
Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can cause the solid to precipitate as a powder or oil, trapping impurities within the crystal lattice.[2]
Action: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Causality: The compound's solubility is further decreased at ice-bath temperatures (~0-5 °C), leading to a higher recovery of the product.[9]
Step 4: Crystal Collection
Action: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.[2]
Action: Transfer the crystalline slurry into the funnel.
Causality: The mother liquor contains the soluble impurities, which are drawn away from the crystals into the flask.
Step 5: Washing the Crystals
Action: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the crystals in the funnel. Gently stir the crystals to wash them.
Causality: The wash step removes any residual mother liquor (containing impurities) adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product.[3][6]
Action: Reapply the vacuum to draw the wash solvent through the funnel. Repeat if necessary.
Step 6: Drying
Action: Leave the crystals in the funnel with the vacuum on for an extended period to pull air through and partially dry them.
Action: Transfer the crystals to a watch glass or drying dish. Dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Causality: Thorough drying is essential to remove all traces of the volatile solvent. The purity of the final product can be assessed by taking a melting point; pure crystalline solids typically have a sharp melting point range of 1-2 °C.[2]
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the recrystallization protocol, including key decision points.
Caption: A workflow diagram illustrating the key stages and decision points in the recrystallization protocol.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following table provides guidance on common problems and their solutions.
Table 2: Troubleshooting Guide for Recrystallization
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
- Too much solvent was used.- The solution is supersaturated.
- Boil off some of the solvent to increase concentration and re-cool.[6]- Scratch the inner wall of the flask with a glass rod at the solution's surface to provide nucleation sites.[9]- Add a "seed" crystal of the pure compound to induce crystallization.[2]
"Oiling Out"
- The solution is cooling too rapidly.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.
- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9]- Change to a lower-boiling point solvent or use a mixed solvent system.
Low Yield
- Too much solvent was used initially.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Excessive washing dissolved the product.
- Use the minimum amount of hot solvent for dissolution.[6]- Ensure filtration apparatus is pre-heated before hot filtration.[9]- Allow adequate time for cooling and use an ice bath.[9]- Use a minimal amount of ice-cold solvent for washing.
Poor Purity in Final Product
- Crystallization occurred too rapidly, trapping impurities.- Inadequate washing of the collected crystals.
- Ensure the solution cools slowly and undisturbed.- Re-crystallize the material a second time.- Ensure the crystal cake is washed thoroughly with cold solvent to remove all mother liquor.
References
CN111632400B - Recrystallization purification method of enamine salt - Google Patents.
Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]
US4670232A - Recovery of amines from by-product chloride salts - Google Patents.
Recrystallization. Grossmont College. Available at: [Link]
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
US3337630A - Process for the purification of amines - Google Patents.
Purification of organic hydrochloride salt? ResearchGate. (2017). Available at: [Link]
EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds - Google Patents.
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021). Available at: [Link]
Recrystallization-1.pdf. St. Olaf College. Available at: [Link]
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]
CN104557564A - Preparation method of phenylmethylamine - Google Patents.
CN104557564B - Preparation method of phenylmethylamine - Google Patents.
Recrystallization of Active Pharmaceutical Ingredients | Request PDF. ResearchGate. Available at: [Link]
US4678613A - Process for the purification of triphenylmethane compounds - Google Patents.
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Available at: [Link]
Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PMC - NIH. Available at: [Link]
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Mechanism
Introduction
The behavioral characterization of monoamine reuptake inhibitors (MRIs)—spanning Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Dopamine Reuptake Inhibitors (DRIs)—requires a rigid, hierarchical screening strategy. As a Senior Application Scientist, I must emphasize that behavioral assays are not direct measures of "depression" but rather readouts of stress-coping strategies and monoaminergic tone.
The "gold standard" approach integrates acute stress tests (FST/TST) to detect rapid behavioral shifts, followed by chronic paradigms (NSF) to assess neuroplasticity-dependent efficacy, while rigorously controlling for psychomotor artifacts (Open Field).
The Synaptic Logic
Behavioral outputs in these assays are driven by specific receptor activation downstream of reuptake inhibition:
Serotonin (5-HT): Increases active swimming behavior (mediated by post-synaptic 5-HT1A/1B receptors).
Norepinephrine (NE): Increases active climbing/struggling behavior (mediated by
-adrenergic receptors).
Dopamine (DA): Increases general locomotor activity and climbing (mediated by D1/D2 receptors).
Experimental Workflow Visualization
The following decision tree outlines the validated screening cascade to prevent false positives (e.g., psychostimulants mimicking antidepressants).
Caption: Hierarchical screening cascade designed to filter false positives (psychostimulants) from true antidepressant candidates.
Part 2: Validated Protocols
Protocol A: The Tail Suspension Test (TST)
Target Species: Mice (C57BL/6J preferred). Note: NOT suitable for rats due to body weight.
Primary Readout: Duration of Immobility.[1][2][3]
Why this Assay?
The TST is the preferred high-throughput screen over the Forced Swim Test (FST) for mice because it avoids the confound of hypothermia (water immersion) and presents a clearer binary endpoint (immobility vs. struggle).
Step-by-Step Methodology:
Acclimatization: Transport mice to the testing room 60 minutes prior to testing. Maintain silence and low light (approx. 40-60 lux).
Apparatus Setup: Use a rigid suspension bar elevated 50 cm above the bench.
Critical Step: Use a "pre-climbing" cylinder.[4][5] Thread the mouse's tail through a hollow polycarbonate cylinder (4 cm length, 1.5 cm diameter) before taping. This prevents "tail climbing," a behavior where C57BL/6 mice curl upward to grasp their own tail, invalidating the test.
Taping: Apply adhesive tape exactly 2 cm from the tip of the tail .
Validation: Taping too proximally (near the base) allows the mouse to grab the apparatus; taping too distally risks tail injury.
Suspension: Suspend the mouse for 6 minutes .
Scoring: Record the last 4 minutes (discard the first 2 minutes as "agitation phase").
Immobility:[1][2][3][6][7][8][9] Defined as the complete absence of initiated movement. Passive swaying due to momentum is NOT mobility.
Analysis: Calculate % Immobility.
Calculation:
.
Self-Validation Check:
Positive Control: Desipramine (20 mg/kg, i.p.) administered 30 min prior must reduce immobility by >40% vs. Vehicle.
Exclusion Criteria: Any mouse that climbs its tail for >20% of the session must be excluded.
Protocol B: The Forced Swim Test (FST) - Rat Optimization
Target Species: Rats (Sprague-Dawley or Wistar).
Primary Readout: Immobility vs. Swimming vs. Climbing.
Why this Assay?
Unlike the TST, the Rat FST allows for mechanistic differentiation between serotonergic and noradrenergic compounds based on active coping styles.
Step-by-Step Methodology:
Apparatus: Cylindrical tank (height 50 cm, diameter 20 cm).
Causality: Water <23°C induces hypothermic motor impairment (false positive for immobility). Water >27°C reduces baseline immobility, masking drug effects.
The "Pre-Test" (Day 1):
Place rat in water for 15 minutes . This induces a stable state of behavioral despair for Day 2.
Dry rat thoroughly under a heat lamp to prevent stress-induced hypothermia.
The "Test" (Day 2 - 24h later):
Administer drug (typically 3 doses: 24h, 5h, and 1h pre-test).
Place rat in water for 5 minutes .
Scoring (Time Sampling):
Score the predominant behavior every 5 seconds (60 counts total).
Immobility: Floating with minimal movement to keep head above water.[11]
Swimming: Horizontal movement across the tank (Linked to 5-HT ).
Climbing: Vertical thrashing/scratching against walls (Linked to NE ).
Data Interpretation Table:
Compound Class
Example Drug
Immobility
Swimming
Climbing
SSRI
Fluoxetine
↓ Decrease
↑ Increase
– No Change
NRI / TCA
Desipramine
↓ Decrease
– No Change
↑ Increase
SNRI
Duloxetine
↓ Decrease
↑ Increase
↑ Increase
Psychostimulant
Amphetamine
↓ Decrease
↑ Increase
↑ Increase
Protocol C: Novelty Suppressed Feeding (NSF)
Target Species: Mice or Rats.[12]
Primary Readout: Latency to Feed.
Why this Assay?
FST and TST detect acute effects. NSF is sensitive to chronic administration (neurogenesis-dependent), mirroring the clinical time course of antidepressants.
Step-by-Step Methodology:
Deprivation: Food-deprive animals for 24 hours (water ad libitum).
Apparatus: Open field arena (approx. 50x50 cm) with bedding.
Stimulus: A single pellet of palatable food (e.g., chow on a white filter paper) placed in the center .
Lighting: High intensity (>600 lux) to induce anxiogenic conflict.
Procedure:
Place animal in the corner.
Measure Latency to Feed (defined as biting the food, not just sniffing).[13]
Cut-off time: 10 minutes.
Home Cage Control (Critical):
Immediately after the test, return animal to home cage and measure food consumption for 5 minutes.
Logic: If the drug increases feeding in the home cage, the effect in the arena is driven by appetite stimulation , not anxiolysis/antidepressant activity.
Part 3: Data Analysis & Visualization
Mechanism of Action Diagram
Understanding the target is crucial for interpreting assay divergence.
Caption: Mechanism of Action: Inhibition of SERT/NET prevents recycling, increasing synaptic concentration and downstream receptor activation.
Statistical Reporting Standards
When reporting results for these assays, ensure the following metrics are included to meet publication standards (E-E-A-T):
Sample Size (n): Minimum n=10-12 per group is required for FST/TST due to high inter-individual variability.
Strain Specification: Explicitly state substrain (e.g., C57BL/6J vs C57BL/6N ), as baseline immobility differs significantly.
Exclusion Rate: Report how many animals were excluded due to tail climbing (TST) or diving (FST).
References
Cryan, J. F., Mombereau, C., & Vassout, A. (2005).[14] The tail suspension test as a model for assessing antidepressant activity: Review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews. Link
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments (JoVE).[2][10][14] Link
Detke, M. J., Rickels, M., & Lucki, I. (1995). Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants.[7][8][15] Psychopharmacology. Link
Samuels, B. A., & Hen, R. (2011).[13][16] Novelty-Suppressed Feeding in the Mouse.[13][16][17] Neuromethods. Link
Castagné, V., et al. (2011). The Tail Suspension Test: A Model for Assessing Antidepressant Activity in Mice.[1][2][4][5][8][15][18] Current Protocols in Neuroscience. Link
Application Note: Development and Validation of a Bioanalytical Method for Cyclobutyl(phenyl)methanamine Hydrochloride in Human Plasma using LC-MS/MS
Abstract This document details the strategic development and comprehensive validation of a robust and sensitive bioanalytical method for the quantification of Cyclobutyl(phenyl)methanamine in human plasma. Cyclobutyl(phe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document details the strategic development and comprehensive validation of a robust and sensitive bioanalytical method for the quantification of Cyclobutyl(phenyl)methanamine in human plasma. Cyclobutyl(phenyl)methanamine is a primary amine of interest in pharmaceutical development, and a reliable method for its quantification in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. This protocol employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, ensuring high selectivity and sensitivity. The method development is rationalized, and the validation protocol is rigorously designed to meet global regulatory standards, including the principles outlined in the ICH M10 guideline.[1][2][3]
Analyte Characterization and Strategic Overview
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful bioanalytical method.
Cyclobutyl(phenyl)methanamine Hydrochloride is the salt form of the active moiety, Cyclobutyl(phenyl)methanamine.
Chemical Structure:
Molecular Formula (Free Base): C₁₁H₁₅N
Molecular Weight (Free Base): 161.24 g/mol
Key Functional Groups:
Primary Amine (-NH₂): This group is basic and will be readily protonated at acidic pH (pH < pKa). This characteristic is central to both the sample extraction and chromatographic retention strategy. The pKa is predicted to be in the range of 9-10, typical for a primary amine of this type.
Phenyl Group: Provides UV absorbance and contributes to the molecule's hydrophobicity.
Cyclobutyl Group: Increases the non-polar character of the molecule.
Based on these properties, a reversed-phase liquid chromatography method coupled with positive-ion electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the most logical and effective analytical choice.
Method Development Strategy: The Scientific Rationale
The goal is to develop a method that is not only accurate and precise but also robust and practical for high-throughput analysis. Each step is chosen to mitigate potential issues like matrix effects and ensure reproducibility.
Selection of Analytical Technique
LC-MS/MS is selected for its superior selectivity and sensitivity .
Selectivity: Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, allows for the highly specific detection of the analyte by monitoring a unique precursor-to-product ion transition, minimizing interference from endogenous plasma components.
Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the low pg/mL to ng/mL range, which is typically required for clinical and preclinical studies.
Internal Standard (IS) Selection
The use of an appropriate Internal Standard is critical for correcting for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Cyclobutyl(phenyl)methanamine-d₅). A SIL-IS is chemically identical and co-elutes with the analyte but is mass-differentiated, providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog with similar extraction and ionization properties should be used.
Sample Preparation: Rationale for Liquid-Liquid Extraction (LLE)
The primary goal of sample preparation is to remove proteins and phospholipids from the plasma matrix, which can cause ion suppression and contaminate the analytical system.[4]
Caption: Decision workflow for selecting a sample preparation technique.
For Cyclobutyl(phenyl)methanamine, a Liquid-Liquid Extraction (LLE) is proposed.
Causality: The analyte is a basic compound. By adjusting the sample pH to >10, the primary amine is deprotonated (-NH₂), making the molecule neutral and more soluble in a non-polar, water-immiscible organic solvent like methyl tert-butyl ether (MTBE). Endogenous polar interferences remain in the aqueous phase. The organic layer can then be isolated, evaporated, and the residue reconstituted in the mobile phase. This approach provides a significantly cleaner extract than simple protein precipitation, reducing matrix effects and improving method robustness.[5]
Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of the analyte and IS in methanol.
Working Solutions: Serially dilute the primary stocks with 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
CC and QC Preparation: Spike the appropriate working solutions into blank human plasma to prepare CC standards (e.g., 1, 2, 5, 10, 50, 100, 200 ng/mL) and QC samples at four levels:
LLOQ: Lower Limit of Quantification
LQC: Low Quality Control (approx. 3x LLOQ)
MQC: Medium Quality Control
HQC: High Quality Control
Sample Preparation Protocol (LLE)
Aliquot 100 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 25 µL of IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) and vortex briefly.
Add 50 µL of 2M Ammonium Hydroxide to basify the sample (pH > 10).
Add 600 µL of MTBE.
Cap and vortex for 5 minutes at high speed.
Centrifuge at 13,000 x g for 5 minutes at 4°C.
Carefully transfer the upper organic layer (~550 µL) to a clean tube.
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase A.
Vortex to mix, and inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
Parameter
Condition
LC System
UPLC/HPLC System
Column
C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temp
40°C
Injection Volume
5 µL
MS System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
Analyte: 162.1 → 117.1 (example); IS: 167.1 → 122.1 (example) To be optimized experimentally
Source Temp
550°C
IonSpray Voltage
+5500 V
Method Validation Protocol
The method must be validated to demonstrate its suitability for its intended purpose, following the ICH M10 guideline.[1][6] All experiments should be documented, including any failed runs.[7]
Caption: Key parameters for a comprehensive bioanalytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their internationally accepted criteria.
Validation Parameter
Experiment Details
Acceptance Criteria
Selectivity
Analyze at least 6 different blank plasma lots.
No significant interference at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).[7]
Linearity & Range
Analyze 3 calibration curves with at least 6 non-zero standards.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Analyze 3 precision and accuracy batches on different days with QCs at 4 levels (n=5 per level).
Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[8]
Lower Limit of Quant. (LLOQ)
Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet criteria.
Within ±20% of nominal concentration and CV ≤20%.
Recovery
Compare analyte peak area from extracted samples to post-extraction spiked samples at LQC, MQC, and HQC levels.
Recovery should be consistent, precise, and reproducible.
Matrix Effect
Compare analyte response in post-extraction spiked samples from 6 different lots to response in a neat solution.
The CV of the IS-normalized matrix factor should be ≤15%.
Stability
Assess analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage, processed sample).
Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.
Incurred Sample Reanalysis (ISR)
Re-analyze a subset of study samples from a subject study.
At least 67% of the re-analyzed samples must have results within ±20% of the original result.
References
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
National Center for Biotechnology Information. (n.d.). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. [Link]
PubMed. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?[Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
International Council for Harmonisation. (2019). ICH HARMONISED GUIDELINE BIOANALYTICAL METHOD VALIDATION M10. [Link]
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
National Center for Biotechnology Information. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]
Stanford University. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]
Contract Research Organization. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
MDPI. (n.d.). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to a Prostate Cancer Study. [Link]
MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]
National Center for Biotechnology Information. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]
ResearchGate. (n.d.). Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
MDPI. (2026). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. [Link]
Technical Protocol: Handling, Storage, and Stability of Cyclobutyl(phenyl)methanamine Hydrochloride
Executive Summary & Compound Profile Cyclobutyl(phenyl)methanamine hydrochloride is a specialized building block featuring a cyclobutane ring fused to a benzylic amine scaffold. While chemically robust, the compound pres...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Cyclobutyl(phenyl)methanamine hydrochloride is a specialized building block featuring a cyclobutane ring fused to a benzylic amine scaffold. While chemically robust, the compound presents specific handling challenges due to the hygroscopic nature of amine salts and the inherent ring strain of the cyclobutyl moiety.
This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a field-proven protocol for maintaining compound integrity during storage, solubilization, and experimental application.
Prevents inhalation of fine particulates during weighing.
Ocular
Chemical Splash Goggles
Protects against acidic hydrolysis products in eyes.
Dermal
Nitrile Gloves (Double-gloving recommended)
Prevents transdermal absorption; amine salts can permeate thin latex.
Storage and Stability Protocol
The "Desiccated Cold Chain" Strategy
Amine hydrochlorides are prone to deliquescence (absorbing moisture until they dissolve). Moisture uptake not only alters the effective molecular weight (leading to stoichiometry errors) but can also facilitate hydrolysis or oxidation of trace free-base impurities.
Protocol:
Primary Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
Secondary Containment: Place the vial inside a desiccator or a sealed bag containing active silica gel sachets.
Temperature: Store at 2°C to 8°C for active use; -20°C for long-term archiving (>3 months).
Stability Considerations (Ring Strain)
The cyclobutane ring possesses significant angle strain (~90° bond angles vs. ideal 109.5°).[4][5] While kinetically stable at room temperature:
Avoid: Strong Lewis acids (
, ) in the absence of nucleophiles, as this may trigger ring-opening or rearrangement.
Avoid: Temperatures >150°C, which may induce thermal ring cleavage.
Handling and Solubilization Workflow
The following workflow ensures that the compound remains stable and that dosing is accurate.
Operational Workflow Diagram
Figure 1: Critical path for handling hygroscopic amine salts to prevent moisture-induced degradation.
Solubilization Protocol
Objective: Create a stock solution without crashing out the salt or inducing degradation.
Solvent Selection:
Biological Assays: Use DMSO (Dimethyl sulfoxide). The HCl salt is typically soluble up to 50-100 mM.
Chemical Synthesis: Use Methanol or Water .
Avoid: Non-polar solvents (Hexane, Et2O) as the salt will not dissolve.
Free-Basing (If required):
If the protocol requires the free amine (e.g., for a nucleophilic substitution):
Dissolve the HCl salt in water.
Adjust pH to >10 using 1M NaOH.
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
Dry organic layer over
and concentrate. Note: The free amine is more prone to oxidation than the HCl salt.
Quality Control & Troubleshooting
Before committing the compound to high-value experiments, verify its integrity.
Visual Inspection
Pass: Free-flowing white powder/crystals.
Fail: Clumped, sticky, or yellowed solid. This indicates moisture absorption (caking) or oxidation.
Analytical Verification
1H NMR (DMSO-d6): Look for the cyclobutyl protons (multiplets around 1.6 - 2.4 ppm) and the benzylic proton. Ensure the integration ratio matches the phenyl ring (5H).
Chloride Content: A silver nitrate (
) test can qualitatively confirm the presence of the hydrochloride counter-ion if salt formation is in doubt.
Solvent Compatibility Decision Tree
Figure 2: Solvent and preparation selection based on downstream application.
Emergency Procedures
Spill Management
Evacuate: Clear the immediate area of unnecessary personnel.
PPE: Don nitrile gloves, goggles, and a particulate respirator.
Neutralize: If in solution, absorb with inert material (vermiculite). If solid, sweep gently to avoid dust generation.
Clean: Wipe surface with a dilute soap solution followed by water.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes.[2][6] The HCl component creates an acidic environment that can cause rapid damage [2].
Skin Contact: Wash with soap and water.[2] Remove contaminated clothing to prevent prolonged contact with the hydrochloride salt.
References
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
National Center for Biotechnology Information. (2025).[1][7] PubChem Compound Summary for CID 12280945, Cyclobutyl(phenyl)methanamine. Retrieved January 30, 2026. Link
Sigma-Aldrich. (2025).[1] Safety Data Sheet: (S)-Cyclobutyl(phenyl)methanamine hydrochloride. Link
Enamine. (2025).[1] Handling and Storage of Amine Salts. Enamine Store Technical Support. Link
Application Notes and Protocols for the In Vivo Formulation of Cyclobutyl(phenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction Cyclobutyl(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt with potential applications in various fields of biomedical r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt with potential applications in various fields of biomedical research. As with many small molecule drug candidates, the successful in vivo evaluation of this compound is critically dependent on the development of a stable, safe, and effective formulation that ensures accurate and reproducible dosing. This guide provides a comprehensive overview of the key considerations and detailed protocols for the formulation of Cyclobutyl(phenyl)methanamine hydrochloride for preclinical in vivo studies.
As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the formulation strategies. The aim is to empower researchers to make informed decisions tailored to their specific experimental needs, considering the route of administration, desired dosage, and the inherent physicochemical properties of the compound.
Physicochemical and Pharmacological Profile
A thorough understanding of the physicochemical properties of Cyclobutyl(phenyl)methanamine hydrochloride is the cornerstone of a rational formulation design. While specific experimental data for this compound is not extensively available in the public domain, we can infer some properties from its chemical structure and data from similar amine hydrochlorides.
Chemical Structure and Properties:
Molecular Formula: C₁₁H₁₆ClN
Molecular Weight: 197.71 g/mol
Appearance: White to off-white solid
Safety Profile: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
The hydrochloride salt form suggests enhanced aqueous solubility compared to the free base. A structurally related compound, cyclobutylamine hydrochloride, is reported to be soluble in water.[2][3][4] However, the presence of the lipophilic phenyl group in Cyclobutyl(phenyl)methanamine hydrochloride will influence its overall solubility and partitioning behavior.
Key Physicochemical Parameters for Formulation Development:
Parameter
Value (Predicted/Inferred)
Significance for Formulation
Aqueous Solubility
Predicted to have moderate water solubility. Experimental verification is crucial.
Determines the feasibility of simple aqueous formulations and dictates the need for solubilizing excipients.
pKa
Estimated to be around 9-10 (typical for primary amines).
Influences the ionization state of the molecule at different physiological pH values, impacting absorption and distribution.
LogP
Predicted to be moderately lipophilic.
Affects membrane permeability and the choice of appropriate vehicles for both aqueous and lipid-based formulations.
Stability
Likely to be stable in solid form. Solution stability, especially at different pH values and temperatures, needs to be determined.
Critical for ensuring the integrity of the compound in the dosing formulation and preventing the administration of degradation products.
Recommendation: It is imperative for the researcher to experimentally determine the aqueous solubility, pKa, and solution stability of their specific batch of Cyclobutyl(phenyl)methanamine hydrochloride before proceeding with extensive in vivo studies.
Strategic Approach to Formulation Development
The formulation strategy for Cyclobutyl(phenyl)methanamine hydrochloride should be guided by the intended route of administration, the target dose, and the biopharmaceutical properties of the compound. The following workflow provides a logical progression for developing a suitable formulation.
Caption: A logical workflow for formulation development.
Formulation Protocols for Different Routes of Administration
Based on the predicted properties of Cyclobutyl(phenyl)methanamine hydrochloride, the following protocols provide starting points for formulation development for common preclinical routes of administration.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in preclinical species.[5]
3.1.1. Aqueous-Based Formulation (Preferred for Soluble Compounds)
This is the simplest and often most desirable formulation for water-soluble compounds.
Protocol:
Vehicle Preparation: Prepare a sterile isotonic vehicle such as 0.9% sodium chloride (saline) or Phosphate-Buffered Saline (PBS, pH 7.4).
Compound Weighing: Accurately weigh the required amount of Cyclobutyl(phenyl)methanamine hydrochloride in a sterile container.
Dissolution: Gradually add the vehicle to the compound while vortexing or stirring. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
pH Adjustment: Check the pH of the final solution. If necessary, adjust to a physiologically acceptable range (pH 5-8) using sterile, dilute HCl or NaOH.
Final Volume Adjustment: Add the vehicle to reach the final desired concentration.
Sterile Filtration (Optional but Recommended): If the formulation is not prepared aseptically, filter it through a 0.22 µm sterile filter.
If the compound has low aqueous solubility, a uniform suspension is necessary for consistent dosing.
Protocol:
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent. A common choice is 0.5% (w/v) methylcellulose or 0.5-1% (w/v) carboxymethylcellulose (CMC) in sterile water or saline.
Wetting the Compound: In a sterile mortar and pestle, add a small amount of the vehicle to the weighed Cyclobutyl(phenyl)methanamine hydrochloride to form a smooth paste. This prevents clumping.
Gradual Dilution: Slowly add the remaining vehicle while continuously triturating to form a uniform suspension.
Homogenization: For improved uniformity, the suspension can be homogenized using a suitable homogenizer.
Storage and Dosing: Store the suspension at 2-8°C and ensure it is thoroughly re-suspended by vortexing or stirring before each dose administration.
Intravenous (IV) Administration
IV administration requires sterile, particle-free solutions. The formulation must be carefully designed to prevent precipitation of the drug in the bloodstream.
3.2.1. Aqueous Solution
If the compound is sufficiently soluble in an aqueous vehicle at the desired concentration, this is the preferred method.
Protocol:
Vehicle Selection: Use sterile Water for Injection (WFI), 0.9% saline, or 5% dextrose in water (D5W).
Preparation: Follow the steps for the aqueous-based oral formulation (3.1.1), ensuring strict aseptic technique throughout the process.
Sterile Filtration: All IV formulations must be sterile-filtered through a 0.22 µm filter into a sterile vial.
3.2.2. Co-solvent Formulation
For compounds with limited aqueous solubility, a co-solvent system can be employed. However, the concentration of the organic co-solvent should be minimized to avoid toxicity.
Commonly Used Co-solvents for IV Formulations:
Ethanol
Propylene glycol
Polyethylene glycol 400 (PEG 400)
Dimethyl sulfoxide (DMSO) - use with caution and at very low final concentrations.
Protocol:
Dissolution in Co-solvent: Dissolve the Cyclobutyl(phenyl)methanamine hydrochloride in the chosen co-solvent (e.g., PEG 400).
Aqueous Dilution: Slowly add the aqueous vehicle (e.g., saline) to the co-solvent solution with constant stirring. The final concentration of the co-solvent should be kept as low as possible, ideally below 20%.
Clarity Check: The final formulation should be a clear, particle-free solution.
Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter compatible with the co-solvent used.
Example Co-solvent System:
Component
Percentage (v/v)
PEG 400
10-20%
Saline (0.9% NaCl)
80-90%
Intraperitoneal (IP) and Subcutaneous (SC) Administration
Formulations for IP and SC administration generally follow the same principles as IV formulations, although the requirements for sterility and clarity are equally stringent. Co-solvent systems can also be used for these routes. For SC administration, the volume of injection should be kept low to avoid irritation at the injection site.
Formulation Stability and Characterization
Ensuring the stability of the dosing formulation is critical for the integrity of in vivo studies.
Recommended Stability Assessment:
Visual Inspection: Regularly check for any signs of precipitation, crystallization, or color change.
pH Measurement: Monitor the pH of the formulation over time, as changes can indicate degradation.
Concentration Analysis (HPLC): Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Cyclobutyl(phenyl)methanamine hydrochloride in the formulation at different time points (e.g., 0, 4, 24, and 48 hours) under storage and experimental conditions. This will also allow for the detection of any degradation products.
Data Presentation and Interpretation
Clear and concise presentation of formulation details is essential for the reproducibility of research findings.
Example Formulation Summary Table:
Parameter
Formulation Details
Compound
Cyclobutyl(phenyl)methanamine hydrochloride
Route of Administration
Intravenous (IV)
Vehicle
10% PEG 400 in 0.9% Saline
Concentration
5 mg/mL
Dose Volume
5 mL/kg
Appearance
Clear, colorless solution
pH
6.5
Storage Conditions
2-8°C, protected from light
Stability
Stable for at least 24 hours at room temperature
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps in preparing a formulation for an in vivo study.
Caption: Decision-making workflow for formulation preparation.
Conclusion
The successful in vivo investigation of Cyclobutyl(phenyl)methanamine hydrochloride hinges on the development of a well-characterized and stable formulation. This guide provides a framework and detailed protocols to assist researchers in this critical aspect of their studies. It is reiterated that experimental determination of the compound's specific physicochemical properties is paramount for optimizing the formulation and ensuring the reliability of the resulting data. By following a systematic and scientifically-driven approach, researchers can confidently advance their understanding of the biological effects of this compound.
References
Google Patents. Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds. US6521599B2.
Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. CYCLOBUTYLAMINE HYDROCHLORIDE CAS 6291-01-6. [Link]
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
Home Sunshine Pharma. cyclobutylamine hydrochloride cas 6291-01-6. [Link]
Google Patents.
Google Patents. Formulation for administering therapeutic lipophilic molecules. WO2002013870A2.
Application Notes and Protocols for Cyclobutyl(phenyl)methanamine Hydrochloride Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of Cyclobutyl(phenyl)methanamine hydr...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of Cyclobutyl(phenyl)methanamine hydrochloride. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their investigations of this and related compounds.
Introduction and Scientific Context
Cyclobutyl(phenyl)methanamine hydrochloride is a primary amine featuring a cyclobutane ring and a phenyl group attached to a central chiral carbon. The incorporation of a cyclobutane moiety is a recognized strategy in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] The unique puckered conformation of the cyclobutane ring can orient substituents in specific spatial arrangements, which can be advantageous for optimizing interactions with protein binding pockets.[3] This structural motif is found in several approved drugs and clinical candidates, highlighting its therapeutic potential.[4]
Given its structural similarity to other pharmacologically active benzylamine derivatives, which are known to interact with a variety of biological targets, Cyclobutyl(phenyl)methanamine hydrochloride is a compound of significant interest for drug discovery and development.[2][5]
Table 1: Physicochemical Properties of Cyclobutyl(phenyl)methanamine
Note: The properties listed are for the free base. The hydrochloride salt will have a molecular weight of 197.71 g/mol and the molecular formula C₁₁H₁₆ClN.[7]
Synthesis and Purification
The synthesis of Cyclobutyl(phenyl)methanamine hydrochloride can be approached through a variety of methods. A robust and widely applicable method is the reductive amination of a ketone precursor, cyclobutyl phenyl ketone. The Leuckart reaction, which utilizes ammonium formate as both the amine source and the reducing agent, is a suitable choice for this transformation.[8]
Synthesis of Cyclobutyl(phenyl)methanamine
The overall synthetic workflow involves two main stages: the synthesis of the cyclobutyl phenyl ketone intermediate and its subsequent reductive amination.
Caption: Synthetic workflow for Cyclobutyl(phenyl)methanamine HCl.
Protocol 2.1.1: Synthesis of Cyclobutyl Phenyl Ketone (Intermediate)
This protocol is adapted from analogous Grignard reactions with nitriles.
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromocyclobutane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
Reaction with Benzonitrile: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of benzonitrile in anhydrous diethyl ether dropwise via the dropping funnel.
Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for several hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride, followed by dilute hydrochloric acid to hydrolyze the intermediate imine.
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutyl phenyl ketone and a molar excess of ammonium formate.
Heating: Heat the mixture to 160-185 °C. The reaction proceeds with the evolution of carbon dioxide and water. Maintain the temperature until the reaction is complete (monitor by TLC).
Hydrolysis of Formamide Intermediate: Cool the reaction mixture and add a solution of hydrochloric acid. Reflux the mixture to hydrolyze the intermediate N-formyl compound.
Basification and Extraction: Cool the acidic solution and basify with a concentrated sodium hydroxide solution until the pH is >10. Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Cyclobutyl(phenyl)methanamine. Further purification can be achieved by vacuum distillation.
Formation of the Hydrochloride Salt
Protocol 2.2.1: Salt Formation
Materials:
Crude or purified Cyclobutyl(phenyl)methanamine
Anhydrous diethyl ether
Hydrochloric acid solution in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)
Procedure:
Dissolve the Cyclobutyl(phenyl)methanamine free base in a minimal amount of anhydrous diethyl ether.
Cool the solution in an ice bath.
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
The hydrochloride salt will precipitate as a white solid.
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield Cyclobutyl(phenyl)methanamine hydrochloride.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and the expected results for Cyclobutyl(phenyl)methanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[9][10] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in which the hydrochloride salt is soluble.
Caption: Expected NMR signals for Cyclobutyl(phenyl)methanamine HCl.
Protocol 3.1.1: NMR Sample Preparation and Analysis
Dissolve 5-10 mg of Cyclobutyl(phenyl)methanamine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Transfer the solution to an NMR tube.
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 161.12. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 162.13.[10]
Table 2: Predicted Mass Spectrometry Data for Cyclobutyl(phenyl)methanamine
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Analysis: The purity is determined by the area percentage of the main peak.
Protocol 3.3.2: Chiral Separation
The separation of the enantiomers of Cyclobutyl(phenyl)methanamine requires a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for the separation of chiral amines.[11]
Column: Chiralpak® AD-H or a similar amylose-based CSP.
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape. The exact ratio should be optimized.
Flow Rate: 0.5 - 1.0 mL/min
Detection: UV at 254 nm
Rationale: The chiral stationary phase provides a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation.[11]
Potential Applications and Biological Activity
While specific biological data for Cyclobutyl(phenyl)methanamine hydrochloride is not extensively published, patent literature suggests that cyclobutylamine derivatives are potent ligands for the histamine H3 receptor.[12]
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are of interest for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
Caption: Proposed mechanism of action as an H3 receptor antagonist.
Protocol 4.1.1: In Vitro Receptor Binding Assay
To determine the affinity of Cyclobutyl(phenyl)methanamine hydrochloride for the histamine H3 receptor, a competitive radioligand binding assay can be performed.
Materials:
Cell membranes expressing the human histamine H3 receptor.
Scintillation cocktail and liquid scintillation counter.
Procedure:
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
Filtration: Terminate the assay by rapid filtration through a glass fiber filter to separate bound and free radioligand.
Washing: Wash the filters with ice-cold assay buffer.
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Safety and Handling
Based on GHS classifications for the free base, Cyclobutyl(phenyl)methanamine is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Cyclobutyl(phenyl)methanamine hydrochloride is a promising scaffold for medicinal chemistry research, with potential applications as a histamine H3 receptor antagonist. This guide provides detailed protocols for its synthesis, purification, and characterization, as well as a framework for investigating its biological activity. The unique structural features of the cyclobutane ring make this and related compounds valuable tools for the development of novel therapeutics.
Carlson, R., Lejon, T., Lundstedt, T. and Le Clouerec, E., 1993. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chem. Scand. 47: 1046-1049. [Link]
Technical Support Center: Optimizing Reaction Conditions for Arylcyclobutylamine Synthesis
Introduction Arylcyclobutylamines are privileged scaffolds in modern medicinal chemistry, appearing in a range of therapeutics targeting the central nervous system and beyond. Their rigid, three-dimensional structure pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Arylcyclobutylamines are privileged scaffolds in modern medicinal chemistry, appearing in a range of therapeutics targeting the central nervous system and beyond. Their rigid, three-dimensional structure provides unique pharmacological properties. However, the synthesis of these compounds is often challenging, requiring careful optimization to achieve desired yields and purity. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and strategically optimizing reaction conditions.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of arylcyclobutylamines, particularly through the prevalent reductive amination pathway involving a cyclobutanone and an arylamine.
Q1: I am observing low or no product yield. What are the primary causes and how can I fix them?
Low yield is the most frequent issue. A systematic approach is crucial to diagnose the root cause.
Potential Cause 1: Inefficient Imine/Iminium Ion Formation
The first step of reductive amination is the formation of an imine or iminium ion intermediate. This is a reversible equilibrium reaction.
Explanation: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials. Furthermore, the reaction is often pH-sensitive.
Solutions:
Water Removal: Add a dehydrating agent like activated molecular sieves (3Å or 4Å), magnesium sulfate (MgSO₄), or titanium(IV) isopropoxide (Ti(Oi-Pr)₄). For reactions at higher temperatures, a Dean-Stark trap can be effective.[1]
pH Adjustment: The reaction is typically fastest under weakly acidic conditions (pH 4-5). This protonates the carbonyl, making it more electrophilic, but does not excessively protonate the amine nucleophile. Add a catalytic amount of a mild acid like acetic acid (AcOH).[2]
Pre-formation: In some cases, it's beneficial to form the imine first by stirring the cyclobutanone and arylamine together (with acid catalyst and/or dehydrating agent) for a period before adding the reducing agent.[1]
Potential Cause 2: Ineffective Reduction Step
The choice and activity of the reducing agent are critical.
Explanation: Some reducing agents are too harsh and may reduce the starting cyclobutanone before imine formation occurs. Others may not be potent enough to reduce the C=N bond efficiently.
Solutions:
Select a Specific Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are mild enough not to reduce the ketone but are highly effective at reducing the protonated imine (iminium ion).[3] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a one-pot procedure without strict pH control.[3]
Check Reagent Quality: Hydride reagents can decompose upon improper storage. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
Temperature Control: Reduction is an exothermic process. Running the reaction at 0 °C or room temperature is standard. Elevated temperatures are usually unnecessary and can promote side reactions.
Potential Cause 3: Poor Substrate Reactivity
Electron-rich arylamines are more nucleophilic and react faster, while electron-poor arylamines (e.g., those with nitro or cyano groups) are less reactive and may require more forcing conditions.[4]
Solutions:
Increase Temperature: For unreactive anilines, gently heating the reaction (e.g., to 40-50 °C) can increase the rate of imine formation.
Use a Lewis Acid Catalyst: A Lewis acid like TiCl₄ or ZnCl₂ can be used to activate the cyclobutanone carbonyl group, making it more susceptible to attack by a weak nucleophile.
Increase Reaction Time: Simply extending the reaction time (e.g., from 12 hours to 24 or 48 hours) may be sufficient for sluggish reactions. Monitor progress by TLC or LC-MS.
Troubleshooting Workflow: Diagnosing a Failed Arylcyclobutylamine Synthesis
Use this flowchart to systematically identify the issue with your reaction.
Caption: A troubleshooting decision tree for arylcyclobutylamine synthesis.
Q2: I'm getting significant side products. How can I improve selectivity?
Side product formation compromises yield and complicates purification.
Common Side Product 1: Cyclobutanol
Cause: The reducing agent is reducing the starting cyclobutanone. This happens if a strong reducing agent like sodium borohydride (NaBH₄) is used, especially under neutral or basic conditions.[3]
Solution: Switch to a chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which will preferentially reduce the iminium ion over the ketone.[1][3]
Common Side Product 2: Dimeric or Over-Alkylated Amine
Cause: The newly formed arylcyclobutylamine product can act as a nucleophile itself, reacting with another molecule of cyclobutanone to form a tertiary amine.
Solution:
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the primary arylamine to ensure the cyclobutanone is fully consumed.
Slow Addition: Add the reducing agent slowly to the mixture of the ketone and amine. This keeps the concentration of the product low at any given time, minimizing its chance to react further.
Section 2: FAQs on Reaction Optimization
This section provides answers to broader questions regarding the strategic optimization of the synthesis.
Q1: How do I select the optimal solvent?
The solvent plays a crucial role in solubilizing reagents and influencing reaction kinetics.
Aprotic Solvents are Preferred: Solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are excellent choices. They are generally unreactive and effectively solubilize the reactants.
Protic Solvents (Use with Caution): Alcohols like methanol (MeOH) or ethanol (EtOH) can sometimes be used. However, they can potentially react with the hydride reagent or participate in side reactions. If used, the amount of reducing agent may need to be increased.
Solvent Screening: If solubility is an issue or yields are poor, a solvent screen is recommended.
Table 1: Common Solvents for Reductive Amination
Solvent
Polarity
Boiling Point (°C)
Notes
Dichloromethane (DCM)
Polar Aprotic
40
Excellent general-purpose solvent. Easy to remove.
1,2-Dichloroethane (DCE)
Polar Aprotic
84
Good for reactions requiring moderate heat.
Tetrahydrofuran (THF)
Polar Aprotic
66
Good solvating power for a range of substrates.
Acetonitrile (MeCN)
Polar Aprotic
82
Can be used, but sometimes less effective than chlorinated solvents.
Methanol (MeOH)
Polar Protic
65
Can be reactive with hydride reagents; use with caution.
Q2: How does temperature affect the reaction?
Temperature is a critical parameter that must be carefully controlled.
Imine Formation: This step may require gentle heating (40-60 °C) for less reactive substrates, but room temperature is often sufficient.[5]
Reduction Step: This is an exothermic process. It is typically performed at room temperature or cooled to 0 °C to prevent over-reduction and the formation of byproducts. Running the reduction at elevated temperatures can decrease the overall yield.[5]
Q3: What are the main synthetic strategies beyond reductive amination?
While reductive amination is common, other powerful methods exist.
[2+2] Cycloaddition: This method involves the reaction of an alkene with a ketene or another activated alkene to form the cyclobutane ring directly.[6][7] This is a powerful technique for building the core structure, which can then be functionalized.[7][8][9] Optimization often involves photochemical or thermal conditions and careful selection of substrates to control regioselectivity.[9][10]
Multi-component Reactions: Some methods allow for the construction of functionalized cyclobutane systems in a single step from multiple starting materials, offering high efficiency.[11][12]
Synthetic Pathways Overview
Caption: Key synthetic routes to arylcyclobutylamines.
Section 3: Experimental Protocols
Protocol 1: General Procedure for One-Pot Reductive Amination
This protocol provides a robust starting point for the synthesis of an arylcyclobutylamine from a cyclobutanone and an arylamine using sodium triacetoxyborohydride.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the cyclobutanone (1.0 eq) and the arylamine (1.1 eq).
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the cyclobutanone.
Stir the mixture at room temperature for 20-30 minutes. If the arylamine is a weak nucleophile, add a catalytic amount of acetic acid (0.1 eq).
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause a slight exotherm.
Allow the reaction to stir at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone has been consumed.
Protocol 2: Standard Aqueous Work-up and Purification
Quench Reaction: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will quench any remaining acid and unreacted hydride reagent.
Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc).
Combine & Dry: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity of the eluent will depend on the specific substitution of the arylcyclobutylamine product.
Technical Support Center: Degradation Pathways of Cyclobutyl(phenyl)methanamine Hydrochloride
Welcome to the technical support center for Cyclobutyl(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Cyclobutyl(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule. Understanding these pathways is crucial for developing stable formulations and robust analytical methods. This document offers troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry and pharmaceutical stability testing.
Understanding the Stability of Cyclobutyl(phenyl)methanamine Hydrochloride
Cyclobutyl(phenyl)methanamine hydrochloride possesses three key structural features that dictate its stability: a secondary benzylic amine, a phenyl group, and a cyclobutane ring. Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and identify potential degradation products.[1] These studies typically involve exposing the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[2]
The primary amine group is susceptible to oxidative degradation, which can occur through mechanisms like electron abstraction or hydrogen abstraction, potentially leading to the formation of imines and subsequently aldehydes.[3] The benzylic position is also prone to oxidation. The cyclobutane ring, being a strained four-membered ring, can be susceptible to cleavage under certain conditions, particularly photolytic stress.[4][5]
The following sections provide a detailed breakdown of potential degradation pathways, troubleshooting for common experimental issues, and a comprehensive FAQ.
Predicted Degradation Pathways
Based on the functional groups present in Cyclobutyl(phenyl)methanamine hydrochloride, several degradation pathways can be anticipated under forced degradation conditions.
Oxidative Degradation
Oxidative conditions are a common cause of degradation for amine-containing compounds.[3][6] For Cyclobutyl(phenyl)methanamine, oxidation is likely to occur at the benzylic carbon and the nitrogen atom.
Mechanism: The reaction is often initiated by radical species. In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), a likely pathway involves the formation of an N-oxide or cleavage of the C-N bond.[7] The dominant reaction pathways for benzylamines during chlorination involve the formation of an imine, which then hydrolyzes to an aldehyde and a lower-order amine.[8]
Potential Degradants:
Cyclobutyl(phenyl)methanone
Benzaldehyde
Cyclobutanone
N-oxide of Cyclobutyl(phenyl)methanamine
Hydrolytic Degradation (Acidic and Basic)
Hydrolysis involves the reaction of the drug substance with water.[2] While the core structure of Cyclobutyl(phenyl)methanamine hydrochloride is generally stable to hydrolysis, extreme pH and elevated temperatures can induce degradation.[7]
Mechanism: Under harsh acidic or basic conditions, cleavage of the bond between the cyclobutyl group and the methanamine moiety or the phenyl group and the methanamine moiety could occur, although this is generally less likely than oxidative degradation.
Potential Degradants:
Benzylamine
Cyclobutyl carbinol
Phenylmethanol
Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds. The cyclobutane ring is known to be susceptible to photo-induced cleavage.[5][9]
Mechanism: Photodegradation can proceed through a [2+2] cycloreversion reaction, leading to the cleavage of the cyclobutane ring into two alkene fragments. The aromatic phenyl ring can also absorb UV light and contribute to the degradation process.
Potential Degradants:
Products resulting from the cleavage of the cyclobutane ring.
Further degradation products of the resulting reactive intermediates.
Thermal Degradation
Elevated temperatures can provide the energy to overcome activation barriers for degradation reactions.[10] Thermal degradation of amines can be complex and may or may not require the presence of other reagents like CO₂.[11][12]
Mechanism: At high temperatures, various fragmentation pathways can be initiated. This could involve cleavage of the C-N bond or fragmentation of the cyclobutane ring.
Potential Degradants:
Toluene
Cyclobutene
Various smaller amine and hydrocarbon fragments.
Troubleshooting Guide for Degradation Studies
This section addresses common issues encountered during forced degradation studies of Cyclobutyl(phenyl)methanamine hydrochloride.
Problem
Potential Cause(s)
Troubleshooting Steps
No degradation observed under stress conditions.
The molecule is highly stable under the applied conditions. The stress conditions are not harsh enough.
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).[2] Increase the temperature.[2] Extend the duration of the stress study.
Complete degradation of the parent compound.
The stress conditions are too harsh.
Reduce the concentration of the stressor. Lower the temperature. Shorten the exposure time.
Appearance of multiple, small, unidentifiable peaks in the chromatogram.
Complex degradation pathways leading to numerous minor products. The analytical method lacks sufficient resolution.
Optimize the HPLC method (e.g., change the column, mobile phase composition, or gradient). Use a more powerful analytical technique like LC-MS/MS for identification.[7]
Poor peak shape for the parent compound or degradants.
Interaction of the amine with the stationary phase. Inappropriate pH of the mobile phase.
Use a column specifically designed for amine analysis. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Inconsistent results between replicate experiments.
Variability in experimental conditions (e.g., temperature, light exposure). Instability of the degradation products.
Ensure precise control over all experimental parameters. Analyze samples immediately after the stress period.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of Cyclobutyl(phenyl)methanamine hydrochloride I should look for?
A1: Based on its structure, the most probable degradation products will arise from oxidation of the benzylic amine. Therefore, you should primarily look for Cyclobutyl(phenyl)methanone and Benzaldehyde. Under photolytic stress, be prepared to identify products resulting from the cleavage of the cyclobutane ring.
Q2: What analytical technique is best suited for analyzing the degradation products?
A2: A stability-indicating HPLC method with UV detection is the standard approach.[13][14] To definitively identify unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[7] This will provide molecular weight information, which is crucial for structure elucidation.
Q3: My forced degradation study shows no degradation under acidic and basic conditions. Is this normal?
A3: It is not uncommon for amine hydrochlorides to exhibit good stability in acidic and neutral aqueous solutions at room temperature.[7] Degradation under these conditions often requires elevated temperatures.[2][7] If no degradation is observed at room temperature, the ICH guidelines suggest performing the study at elevated temperatures, typically 50-60 °C.[2]
Q4: How can I prevent the degradation of Cyclobutyl(phenyl)methanamine hydrochloride during storage?
A4: To minimize degradation, the compound should be stored in a well-closed container, protected from light, and kept at a controlled, cool temperature. Given the susceptibility of the amine group to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q5: What is the significance of identifying degradation products?
A5: Identifying degradation products is a critical part of the drug development process for several reasons:
Safety: Degradants can have different toxicological profiles than the parent drug.
Efficacy: The formation of degradants reduces the concentration of the active pharmaceutical ingredient (API), potentially impacting its therapeutic effect.
Regulatory Requirements: Regulatory agencies like the FDA and EMA require comprehensive stability data, including the identification and characterization of degradation products.[1][2]
Experimental Protocols
Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Cyclobutyl(phenyl)methanamine hydrochloride.
Preparation of Stock Solution: Prepare a stock solution of Cyclobutyl(phenyl)methanamine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[2]
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[2]
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[7]
Thermal Degradation: Keep the solid drug substance in an oven at 70°C for 48 hours.
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a combination of UV and visible light as per ICH Q1B guidelines.
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
A general starting point for developing a stability-indicating HPLC method is as follows:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in water
Mobile Phase B: Acetonitrile
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the more non-polar degradation products.
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
Column Temperature: 30°C
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways of Cyclobutyl(phenyl)methanamine
Caption: Predicted degradation pathways of Cyclobutyl(phenyl)methanamine HCl.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC. (2025, April 25). PubMed Central. [Link]
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]
Photodegradation Behavior of a Polyimide Containing Imidosulfonate Groups and Cyclobutane Rings. ResearchGate. [Link]
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]
Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]
Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. [Link]
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. PubMed Central. [Link]
Oxidation of benzylamine to aldemine. ResearchGate. [Link]
Thermal degradation rates of different amines. ResearchGate. [Link]
Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science (RSC Publishing). [Link]
(PDF) A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. ResearchGate. [Link]
Technical Support Center: Optimizing the Synthesis and Yield of Cyclobutyl(phenyl)methanamine Hydrochloride
Introduction: This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Cyclobutyl(phenyl)methanamine hydrochloride. The primary objective is to provide a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Cyclobutyl(phenyl)methanamine hydrochloride. The primary objective is to provide a comprehensive resource for troubleshooting common issues and systematically improving the reaction yield. By understanding the causality behind each experimental step, researchers can diagnose problems effectively and implement robust solutions. This document is structured into a series of frequently asked questions (FAQs) for quick reference, followed by an in-depth, stage-by-stage troubleshooting guide covering the entire synthetic workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for Cyclobutyl(phenyl)methanamine?
The most prevalent and industrially scalable method for synthesizing Cyclobutyl(phenyl)methanamine is through a process called reductive amination .[1] This reaction involves two key stages: first, the condensation of benzaldehyde and cyclobutylamine to form an intermediate imine, and second, the in-situ reduction of this imine to the desired secondary amine. This one-pot approach is often preferred for its efficiency and avoidance of isolating the potentially unstable imine intermediate.[1]
Q2: My overall yield is consistently below 50%. What are the most critical parameters I should investigate first?
Low yields in reductive amination are typically traced back to a few critical areas:
Imine Formation Equilibrium: The initial formation of the imine is a reversible reaction where water is a byproduct. Inefficient removal of this water can stall the reaction and prevent complete conversion of the starting materials.
Reducing Agent Reactivity: The choice and handling of the reducing agent are paramount. Using a reagent that is too harsh can reduce the starting aldehyde, while a reagent that is too weak or has degraded will result in incomplete reduction of the imine.[1][2]
pH Control: The pH of the reaction medium is crucial. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which activate the carbonyl group. However, the subsequent reduction step's optimal pH depends on the specific reducing agent used.[3]
Work-up and Purification Losses: Significant product can be lost during aqueous work-up, extractions, or final purification if not optimized.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most straightforward method. You should develop a solvent system (e.g., a mixture of ethyl acetate and hexanes) that clearly separates the starting benzaldehyde, cyclobutylamine, the intermediate imine, and the final amine product. By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. For more quantitative analysis, techniques like GC-MS or ¹H NMR of aliquots can be employed.
Q4: What are the common side products, and how can they be minimized?
The most common side products are:
Benzyl Alcohol: This forms if the reducing agent prematurely reduces the starting benzaldehyde before it can form the imine.[2][3] This is minimized by using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB).[1][4]
Over-alkylation Products (Tertiary Amine): While less common in this specific synthesis, the product secondary amine could theoretically react with another molecule of benzaldehyde and be reduced to a tertiary amine. This is often suppressed by controlling stoichiometry.[2]
Section 2: Troubleshooting Guide: A Stage-by-Stage Analysis
The synthesis of Cyclobutyl(phenyl)methanamine hydrochloride can be broken down into four critical stages. Below is a detailed troubleshooting guide for each.
Stage 1: Imine Formation
This stage involves the reaction between benzaldehyde and cyclobutylamine.
Problem
Probable Causes
Solutions & Scientific Rationale
Incomplete conversion of starting materials (observed via TLC/NMR)
1. Presence of Water: The reaction is an equilibrium. Water, as a byproduct, will push the equilibrium back towards the starting materials (Le Châtelier's principle). 2. Incorrect Stoichiometry: An improper molar ratio of reactants can leave one unreacted.
1. Use a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms. 2. Azeotropic Removal: For larger scales, running the reaction in a solvent like toluene with a Dean-Stark apparatus will physically remove water. 3. Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable aldehyde.
Slow reaction rate
1. Sub-optimal pH: The reaction requires mild acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. Too low a pH (<4) will protonate the amine, rendering it non-nucleophilic.[3] 2. Low Temperature: Reaction kinetics may be too slow at room temperature.
1. Add Catalytic Acid: Introduce a catalytic amount of a weak acid like acetic acid to bring the pH into the optimal 4-6 range. 2. Moderate Heating: Gently heat the reaction mixture to 40-50 °C to increase the reaction rate, while monitoring to prevent side reactions.
Stage 2: Reduction of the Imine
Here, the C=N double bond of the imine is reduced to a C-N single bond.
Problem
Probable Causes
Solutions & Scientific Rationale
Low yield of desired amine; significant starting aldehyde remains
1. Non-selective Reducing Agent: Strong hydrides like sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde.[2][4] If added too early or under the wrong conditions, it will preferentially reduce the more electrophilic aldehyde.
1. Use a Selective Reducing Agent:Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice.[4] Its steric bulk and reduced reactivity make it highly selective for the protonated iminium ion over the neutral aldehyde.[1] 2. Two-Step Procedure: If using NaBH₄, allow sufficient time for complete imine formation (confirm by TLC) before adding the reducing agent.[2][4][5]
Reaction stalls; imine intermediate remains
1. Degraded Reducing Agent: Hydride reagents, especially STAB, are moisture-sensitive.[4] Improper storage can lead to decomposition and loss of activity. 2. Insufficient Reagent: The stoichiometry of the hydride must be correct to reduce all the formed imine.
1. Use Fresh Reagent: Ensure the reducing agent is dry and has been stored in a desiccator. Purchase fresh reagent if its quality is in doubt. 2. Check Stoichiometry: Typically, 1.2-1.5 equivalents of the hydride reagent are used to ensure the reaction goes to completion.
Stage 3: Work-up and Purification
This stage involves quenching the reaction and isolating the free amine product.
Problem
Probable Causes
Solutions & Scientific Rationale
Product loss during aqueous extraction
1. Incorrect pH: The amine product is basic. If the aqueous layer is acidic or neutral during extraction, the amine will be protonated (R₂NH₂⁺) and become water-soluble, leading to significant loss.
1. Basify Before Extraction: After quenching the reaction, add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. This ensures the product is in its free amine (R₂NH) form, which is soluble in organic solvents like ethyl acetate or dichloromethane.
Formation of emulsions during extraction
1. Presence of fine particulates or amphiphilic byproducts.
1. Brine Wash: After the basic wash, perform a final wash with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, helping to break emulsions. 2. Filtration: If solids are present, filter the combined organic/aqueous mixture through a pad of Celite before separating the layers.
Stage 4: Salt Formation (Hydrochloride)
The final step is to convert the purified free amine into its stable hydrochloride salt.
Problem
Probable Causes
Solutions & Scientific Rationale
Product oils out or forms a sticky solid instead of a crystalline powder
1. Residual Water: The presence of even trace amounts of water can inhibit crystallization. 2. Incorrect Solvent: The solvent must be one in which the free amine is soluble but the hydrochloride salt is insoluble.
1. Ensure Anhydrous Conditions: Thoroughly dry the organic solution of the free amine with a drying agent (e.g., MgSO₄ or Na₂SO₄) and filter before proceeding. 2. Solvent Selection: Diethyl ether or a mixture of isopropanol and diethyl ether are common choices. The amine is dissolved in a minimal amount of this solvent system.
Poor precipitation or low yield of the salt
1. Improper HCl Addition: Adding aqueous HCl will introduce water. Adding excess HCl can lead to the formation of oily, non-crystalline species.
1. Use Anhydrous HCl: The best practice is to use a solution of HCl in a compatible organic solvent (e.g., HCl in diethyl ether or HCl in dioxane). Add this solution dropwise to the stirred solution of the free amine at 0 °C until precipitation is complete. Monitor the pH with wetted litmus paper to avoid gross excess.
Technical Support Center: Resolving Impurities in Cyclobutyl(phenyl)methanamine Hydrochloride
Welcome to the technical support guide for Cyclobutyl(phenyl)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Cyclobutyl(phenyl)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges related to its purity. Achieving high purity is critical for reproducible experimental results and for meeting stringent regulatory standards in pharmaceutical development.
This guide provides a structured approach to identifying, troubleshooting, and resolving common impurities through frequently asked questions, detailed troubleshooting scenarios, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a sound impurity resolution strategy.
Q1: What are the most likely sources and types of impurities in my sample of Cyclobutyl(phenyl)methanamine hydrochloride?
A1: Impurities can originate from various stages of the synthetic and purification process. Understanding their likely origin is the first step in effective removal. They can be broadly categorized as:
Process-Related Impurities: These are derived from the chemical transformation itself.
Unreacted Starting Materials: Residual benzaldehyde, cyclobutanamine, or other precursors used in the initial synthesis.
Synthetic By-products: Products from side reactions, such as over-alkylation or isomers formed during the reaction. For instance, impurities related to the synthesis of similar pharmaceutical intermediates have been extensively studied and identified.[1][2]
Reagents and Catalysts: Leftover reagents, coupling agents, or residual metal catalysts (e.g., Palladium) from hydrogenation steps.
Enantiomeric Impurity: If you are working with a specific enantiomer, such as (R)- or (S)-Cyclobutyl(phenyl)methanamine hydrochloride, the unwanted enantiomer is a critical impurity that must be controlled and separated.
Degradation Products: The compound may degrade over time due to factors like exposure to air, light, or improper storage temperatures, leading to the formation of new impurities.
Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, isopropanol, acetone) that are not completely removed during drying.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is often necessary for a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed reversed-phase HPLC method can quantify the main compound and separate most process-related impurities and degradation products.
Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.) of a chiral sample. It uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their precise quantification.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique ideal for identifying and quantifying trace-level impurities.[4] It is particularly crucial for detecting potentially genotoxic impurities, such as N-nitrosamines, which have become a major concern in pharmaceutical safety.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, including residual solvents and certain low-molecular-weight by-products.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities if they are present at sufficient levels (>1%). It can also detect non-chromophoric impurities that are invisible to UV-based HPLC detection.
Q3: What is the most effective general strategy for purifying Cyclobutyl(phenyl)methanamine hydrochloride?
A3: The optimal strategy depends on the nature and quantity of the impurities. A logical workflow is key to efficient purification. The diagram below illustrates a typical decision-making process.
Caption: A decision tree for selecting the appropriate purification method.
Q4: How do I choose between recrystallization and chromatography?
A4:
Recrystallization is the preferred method for final purification of the hydrochloride salt, especially for removing small amounts of impurities (<5%).[8] It is scalable, cost-effective, and can yield highly pure crystalline material. Its success is entirely dependent on finding a suitable solvent system where the desired compound has high solubility in hot solvent and low solubility in cold solvent, while impurities remain dissolved upon cooling.[9]
Flash Column Chromatography is typically performed on the free base (not the salt) and is excellent for removing significant quantities of by-products or impurities with very different polarity from the desired compound.[3][10] It is often used as a preliminary purification step before converting the amine to its highly pure hydrochloride salt.
Q5: My compound is the chiral (R)- or (S)-enantiomer. How do I remove the unwanted enantiomer?
A5: The most common and effective method is diastereomeric salt recrystallization . This classical resolution technique involves reacting the racemic free base with a chiral resolving agent (a chiral acid) to form two diastereomeric salts. These salts have different physical properties, including solubility, allowing one to be selectively crystallized and separated from the other.[9] Common chiral resolving agents for amines include L-(+)-tartaric acid, D-(-)-tartaric acid, and (R)-(-)-mandelic acid.[9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem
Potential Cause(s)
Recommended Solution(s)
My NMR/HPLC shows multiple unknown peaks.
1. Incomplete reaction or complex side reactions. 2. Degradation of the sample. 3. Contamination from glassware or solvents.
1. Identify the Impurities: Use LC-MS to get the molecular weight of the unknown peaks. Compare retention times with available starting materials. 2. Review Synthesis: Re-examine the reaction conditions (temperature, stoichiometry, reaction time) to minimize side-product formation.[1] 3. Assess Stability: Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a recommended temperature (e.g., room temperature or refrigerated).[11][12]
Recrystallization failed to improve purity significantly.
1. Poor Solvent Choice: The impurity may have similar solubility to the product in the chosen solvent. 2. Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. 3. Impurity Co-crystallizes: The impurity has a strong affinity for the product's crystal structure.
1. Re-screen Solvents: Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, methanol, acetone/water mixtures) to find a system with a large solubility differential.[9][13] 2. Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath. Seeding with a pure crystal can promote controlled crystallization.[9] 3. Consider an Alternative Method: If co-crystallization is suspected, purify the free base via column chromatography and then re-form the hydrochloride salt.
I am losing too much product during purification.
1. Using too much solvent during recrystallization. 2. Product is too soluble in the cold washing solvent. 3. Improper loading or elution during column chromatography.
1. Minimize Recrystallization Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.[9] 2. Optimize Washing: Wash the filtered crystals with a very small amount of ice-cold solvent to minimize dissolution of the product. 3. Chromatography Technique: Ensure the crude material is properly adsorbed onto silica before loading and that the elution gradient is not too steep.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
This protocol describes a general procedure for purifying Cyclobutyl(phenyl)methanamine hydrochloride. The choice of solvent is critical and must be determined experimentally.
"troubleshooting low solubility of Cyclobutyl(phenyl)methanamine hydrochloride"
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting low solubility of Cyclobutyl(phenyl)methanamine hydrochloride. Introduction Cyclobutyl(phenyl)methanamine hydrochlo...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting low solubility of Cyclobutyl(phenyl)methanamine hydrochloride.
Introduction
Cyclobutyl(phenyl)methanamine hydrochloride is a primary amine salt with potential applications in pharmaceutical research and development. As with many amine hydrochlorides, achieving the desired concentration in solution can be a significant challenge, potentially hindering experimental progress and leading to unreliable results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during its use.
Troubleshooting Low Solubility
This section addresses specific problems you might encounter when trying to dissolve Cyclobutyl(phenyl)methanamine hydrochloride.
Question 1: My Cyclobutyl(phenyl)methanamine hydrochloride is not dissolving in water at the desired concentration. What are the initial steps I should take?
Answer:
Low aqueous solubility is a common challenge for amine hydrochlorides. The initial troubleshooting should focus on optimizing the fundamental physical and chemical parameters of your dissolution process.
Underlying Principles: The dissolution of an amine hydrochloride in water is an equilibrium process. The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid, rendering it more polar and thus, in principle, more water-soluble than its free base form.[1] However, factors such as pH, temperature, and the presence of other ions can significantly impact this equilibrium.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low aqueous solubility.
Step-by-Step Protocol:
Verify Material Quality:
Compound Purity: Ensure the Cyclobutyl(phenyl)methanamine hydrochloride is of high purity. Impurities can significantly alter solubility characteristics.
Water Quality: Use high-purity water (e.g., Milli-Q® or equivalent) to avoid contaminants that could interfere with dissolution.
Optimize Physical Dissolution Parameters:
Agitation: Ensure vigorous and consistent stirring or vortexing. This increases the interaction between the solute and solvent particles.
Particle Size Reduction: If the material is crystalline, gently grinding it to a fine powder using a mortar and pestle can increase the surface area available for solvation, potentially speeding up dissolution.[2]
Temperature: Most dissolution processes are endothermic, meaning an increase in temperature will increase solubility.[2] Gently warm the solution (e.g., to 37°C or 50°C) while stirring. Be cautious, as excessive heat can cause degradation.
Adjusting Solution pH:
Rationale: As an amine hydrochloride, the solubility of Cyclobutyl(phenyl)methanamine hydrochloride is highly pH-dependent.[3][4] In an aqueous solution, the salt exists in equilibrium with its protonated (ionized) and free base forms. The protonated form is generally more soluble.
Procedure:
Prepare a slurry of the compound in water.
Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.
A more acidic environment will shift the equilibrium towards the more soluble protonated form. Aim for a pH well below the pKa of the amine to maximize the concentration of the ionized species.
Question 2: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What are my options for using co-solvents?
Answer:
When aqueous solubility remains a challenge, the use of organic co-solvents is a common and effective strategy. Dimethyl sulfoxide (DMSO) and ethanol are frequently used in biological and chemical research for this purpose.
Underlying Principles: Co-solvents can enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of organic molecules.[5] For amine hydrochlorides, a co-solvent can help to solvate the non-polar regions of the molecule (the cyclobutyl and phenyl groups), while the aqueous component solvates the charged amine group.
Co-Solvent Selection and Protocol:
Co-Solvent
Properties and Considerations
Protocol for Stock Solution Preparation
DMSO
A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] It is miscible with water.[6] However, it can be toxic to some cell lines at higher concentrations and may interfere with certain assays.[7][8]
1. Weigh the desired amount of Cyclobutyl(phenyl)methanamine hydrochloride. 2. Add a minimal amount of 100% DMSO to dissolve the compound completely. 3. Once dissolved, slowly add the aqueous buffer or medium to the DMSO stock solution with vigorous stirring to reach the final desired concentration. Note: Always add the aqueous solution to the DMSO stock, not the other way around, to minimize the risk of precipitation.
Ethanol
A polar protic solvent that is less toxic than DMSO and is often used in cell culture experiments.[9] It is miscible with water.
1. Dissolve the Cyclobutyl(phenyl)methanamine hydrochloride in 100% ethanol. Gentle warming may be required. 2. Once a clear stock solution is obtained, perform serial dilutions into your aqueous experimental medium.
Important Considerations for Co-Solvent Use:
Final Concentration: Keep the final concentration of the organic co-solvent in your experimental system as low as possible (typically <1% and often <0.1%) to avoid off-target effects.
Vehicle Controls: Always include a vehicle control (your final solution minus the Cyclobutyl(phenyl)methanamine hydrochloride) in your experiments to account for any effects of the co-solvent itself.
Question 3: I am working with a buffered solution that contains chloride ions, and I'm observing precipitation. What could be the cause?
Answer:
This is likely due to the "common ion effect."
Underlying Principles: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound.[10][11] In this case, the presence of chloride ions (Cl⁻) from your buffer (e.g., in a Tris-HCl or a high-salt buffer) will shift the dissolution equilibrium of Cyclobutyl(phenyl)methanamine hydrochloride to the left, favoring the solid, undissolved state and thus reducing its solubility.[12]
Troubleshooting the Common Ion Effect:
Caption: Decision tree for addressing the common ion effect.
Change the Buffer System: If possible, switch to a buffer system that does not contain chloride ions. Examples include:
Phosphate-buffered saline (PBS) - be mindful of potential interactions with divalent cations.
Acetate buffers.
HEPES buffers.
Reduce the Chloride Concentration: If you must use a chloride-containing buffer, try to reduce the concentration of sodium chloride or other chloride salts to the minimum required for your experiment.
Use a Different Salt Form: If feasible, consider synthesizing or obtaining a different salt form of the parent amine (e.g., a sulfate or phosphate salt) that would not be subject to the common ion effect in your chloride-containing medium.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Cyclobutyl(phenyl)methanamine hydrochloride in common solvents?
Q2: How does temperature affect the stability of Cyclobutyl(phenyl)methanamine hydrochloride in solution?
While moderate heating can aid in dissolution, prolonged exposure to high temperatures can lead to degradation, especially in aqueous solutions. It is advisable to prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions, even at 4°C. If stock solutions in organic solvents like DMSO are prepared, they should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds. It works by breaking down larger particles and increasing the interaction between the solute and the solvent. Use a bath sonicator and apply short bursts of sonication to your sample, allowing it to cool in between to prevent excessive heating and potential degradation.
Q4: My compound is an oil, not a solid. How does this affect solubility?
If your Cyclobutyl(phenyl)methanamine hydrochloride is an oil, it may indicate the presence of impurities or that it is hygroscopic and has absorbed water from the atmosphere. Oily products can be more challenging to handle and weigh accurately. The troubleshooting steps for solubility remain largely the same, but you may need to be more diligent in ensuring complete transfer and mixing. If purity is a concern, purification by recrystallization or chromatography may be necessary.
Q5: How can I experimentally determine the solubility of my compound?
The "shake-flask" method is a standard technique for determining equilibrium solubility.[16]
Experimental Protocol for Solubility Determination:
Add an excess amount of Cyclobutyl(phenyl)methanamine hydrochloride to a known volume of the solvent of interest in a sealed vial.
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
After equilibration, allow the undissolved solid to settle.
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
References
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
Formulation of poorly soluble compounds. European Medicines Agency. [Link]
Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research. [Link]
Technical Support Center: Preventing Oxidation of Amine Compounds During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amine compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amine compounds. The inherent reactivity of the amine functional group makes these compounds susceptible to oxidation, which can compromise sample integrity, lead to inconsistent experimental results, and generate impurities. This document provides in-depth technical guidance, field-proven protocols, and troubleshooting workflows to help you maintain the stability and purity of your amine compounds during storage.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding amine stability.
Q1: Why has my clear/colorless amine solution turned yellow or brown?
A: A yellow or brown discoloration is a classic indicator of amine oxidation. The color change is due to the formation of oxidized species and polymeric byproducts, which are often highly conjugated and absorb visible light. This is frequently a result of prolonged exposure to atmospheric oxygen.
Q2: What are the primary factors that accelerate amine oxidation?
A: The main culprits are oxygen , light (especially UV), elevated temperatures , and the presence of metal ion contaminants, which can catalyze oxidation reactions.[1][2] Amines are also often hygroscopic, and absorbed moisture can sometimes facilitate degradation pathways.[3]
Q3: Can I still use an amine that has slightly changed color?
A: It is strongly discouraged. Even slight discoloration indicates that a portion of the amine has oxidized, meaning your sample is no longer pure. Using this material can lead to unpredictable reaction outcomes, lower yields, and the introduction of impurities that may be difficult to separate from your desired product. For critical applications, the amine should be repurified or discarded.
Q4: What is the single most effective measure to prevent oxidation?
A: Excluding oxygen is the most critical step. This is best achieved by storing the amine under an inert atmosphere, such as nitrogen or argon.[4][5][6][7]
Section 2: The Chemistry of Amine Oxidation (The "Why")
Understanding the mechanisms of oxidation is fundamental to preventing it. Amine oxidation is not a single reaction but a complex web of pathways that are highly dependent on the amine's structure (primary, secondary, tertiary) and the specific environmental conditions.
The primary mechanism of concern during storage is autoxidation , a free-radical chain reaction initiated by atmospheric oxygen.
Initiation: A radical initiator (like a trace metal impurity or UV light) abstracts a hydrogen atom from the carbon alpha to the nitrogen, forming an α-aminoalkyl radical.
Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another amine molecule, creating a hydroperoxide and another α-aminoalkyl radical, thus propagating the chain.
Termination: The reaction terminates when two radicals combine.
The resulting hydroperoxides are unstable and can decompose into a variety of products, including imines, enamines, aldehydes, and N-oxides, which can further react or polymerize, leading to the observed discoloration and impurity profile.[8][9] Elevated temperatures accelerate these reaction rates, while UV light can provide the energy for the initial radical formation.[1]
Section 3: Prophylactic Measures: Best Practices for Storage
Implementing robust storage protocols is the most effective way to ensure the long-term stability of amine compounds.
Protocol 3.1: Inert Gas Blanketing
Inert gas blanketing (or sparging) is the process of replacing the oxygen-containing atmosphere in a storage container with a non-reactive gas.[4][6] Nitrogen is the most common choice due to its low cost and availability, while argon is used for highly sensitive applications.[5][7][10]
Step-by-Step Methodology:
Select the Right Container: Use a flask or vial with a septum-sealed cap (e.g., a Sure/Seal™ bottle) or a Schlenk flask. Ensure the container material is compatible, such as borosilicate glass or high-density polyethylene (HDPE).[3]
Prepare the Inert Gas Line: Set up a manifold connecting a cylinder of high-purity nitrogen or argon to a needle. A bubbler should be included in the setup to safely vent excess pressure.
Purge the Container: Puncture the septum of the empty, sealed container with the gas inlet needle and a second, wider-bore needle to act as a vent.
Introduce Inert Gas: Gently flow the inert gas into the container for several minutes to displace all the air. For a more thorough purge, you can perform 3-5 cycles of evacuating the flask with a vacuum pump followed by refilling with inert gas (if using a Schlenk flask).
Transfer the Amine: Using a clean, dry, gas-tight syringe, transfer the amine from its original container to the purged flask.
Final Blanket: Remove the vent needle and allow the inert gas to flow for another 30-60 seconds to establish a slight positive pressure inside the container before removing the gas inlet needle.[6]
Seal and Store: Seal the septum with paraffin film for extra protection. Store the container in a cool, dark, and dry place.[3] Temperatures should generally be kept below 30°C (86°F).[3]
Protocol 3.2: Use of Antioxidants
For long-term storage or for particularly sensitive amines, the addition of a radical-scavenging antioxidant can provide an extra layer of protection.[11] These compounds work by intercepting free radicals, thereby terminating the autoxidation chain reaction.[12]
Common Antioxidants for Amines:
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT). They are effective radical scavengers.
Aromatic Amines: Derivatives like 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine are highly effective, especially at elevated temperatures.[12][13]
Hindered Amine Light Stabilizers (HALS): These are particularly effective at preventing photo-oxidation.[14]
Methodology:
Selection: Choose an antioxidant that is soluble in the amine and will not interfere with downstream applications.
Concentration: The required concentration is typically low, often in the range of 100-1000 ppm. Consult the technical data sheet for the specific antioxidant.
Addition: Add the calculated amount of antioxidant to the amine under an inert atmosphere before final sealing and storage.
Protocol 3.3: Container and Environment Selection
Material: Borosilicate glass is generally preferred. Avoid reactive metals. For some amines, high-density polyethylene (HDPE) is also suitable.[3]
Light: Store amines in amber glass bottles or in a dark cabinet to protect them from light, which can initiate photo-oxidation.
Temperature: Store at the lowest practical temperature, as recommended by the manufacturer. Refrigeration is often suitable, but ensure the amine does not freeze unless permitted. Generally, storage below 30°C is recommended.[3]
Moisture: Amines can be hygroscopic. Store in a dry environment, and if necessary, use desiccants in the secondary storage container (e.g., a desiccator cabinet).[3]
This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Issue: My amine reagent has turned yellow/brown upon storage.
Probable Cause: Oxygen exposure. The headspace in the bottle was likely not properly inerted, or the seal has failed.
Diagnostic Steps:
Visual Check: The color change itself is the primary indicator.
Analytical Confirmation (Optional but Recommended):
Thin-Layer Chromatography (TLC): Spot the discolored amine against a fresh or standard sample. The appearance of new, often more polar, spots confirms the presence of impurities.
¹H NMR Spectroscopy: Acquire a spectrum of the sample. The presence of new peaks, particularly in the aldehydic region (~9-10 ppm) or broadened signals, can indicate oxidation products.
Remediation:
For Critical Applications: Discard the reagent. The risk of introducing unknown impurities is too high.
For Non-Critical Applications (with caution): The amine may be repurified by distillation or column chromatography. However, this is often not practical for reagents. After purification, confirm purity analytically before use.
Issue: My reactions with a stored amine are giving inconsistent yields or unexpected byproducts.
Probable Cause: The amine has likely degraded, even if a significant color change is not visible. Oxidized amine fragments can act as catalysts or participate in side reactions.
Diagnostic Steps:
Run a Control: Perform the reaction with a brand new, unopened bottle of the same amine. If the reaction proceeds as expected, your stored amine is the culprit.
Purity Analysis: Use analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR to assess the purity of the stored amine compared to a standard.[15][16]
Remediation:
Discard the suspect amine stock.
Review and improve your storage protocols based on the guidance in Section 3. Ensure all users in the lab are trained on proper handling and storage procedures, especially the importance of inert gas blanketing after opening a new bottle.
Section 5: Data Summaries & Quick Reference
Table 1: Comparison of Common Antioxidant Classes for Amines
A Researcher's Guide to the Pharmacological Evaluation of Novel Monoamine Reuptake Inhibitors: A Comparative Analysis Framework
Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors Monoamine reuptake inhibitors (MRIs) are a cornerstone of pharmacotherapy for a multitude of central nervous system disorders, most notably major depr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors (MRIs) are a cornerstone of pharmacotherapy for a multitude of central nervous system disorders, most notably major depressive disorder, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). These agents exert their therapeutic effects by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic availability of these key neurotransmitters.[1] The clinical efficacy and side-effect profile of any given MRI are intrinsically linked to its specific binding affinity and selectivity for these three transporters. While legacy compounds like the tricyclic antidepressants (TCAs) often exhibit broad activity across multiple transporters and receptors, modern drug discovery efforts are frequently aimed at engineering molecules with precisely tailored selectivity profiles to maximize therapeutic benefit and minimize adverse effects.
This guide provides a comprehensive framework for the preclinical evaluation of novel MRI candidates, using the uncharacterized compound Cyclobutyl(phenyl)methanamine hydrochloride as a representative example of a new chemical entity requiring full pharmacological workup. Due to the current lack of publicly available binding data for this specific molecule, this document will serve as a detailed roadmap for researchers, outlining the necessary comparative analyses and experimental protocols required to elucidate its mechanism of action and therapeutic potential relative to established MRIs. We will delve into the causality behind experimental design, provide validated, step-by-step protocols for key in vitro assays, and present a robust comparative dataset of well-characterized inhibitors to serve as a benchmark for analysis.
The Target Compound: Cyclobutyl(phenyl)methanamine Hydrochloride
Chemical Structure:
A simplified representation of Cyclobutyl(phenyl)methanamine hydrochloride.
The structure of Cyclobutyl(phenyl)methanamine hydrochloride, featuring a phenyl group and a cyclobutyl moiety attached to a methanamine core, suggests its potential for interaction with monoamine transporters. The phenyl group is a common feature in many MRI pharmacophores, while the cyclobutyl group may influence potency, selectivity, and pharmacokinetic properties. A thorough investigation is required to determine its affinity and selectivity profile for SERT, NET, and DAT.
Comparative Framework: A Spectrum of Selectivity
To understand the potential pharmacological space that a novel compound occupies, it is essential to compare it against a panel of established MRIs with diverse selectivity profiles. These comparators provide the context needed to interpret new data and to form hypotheses about a new compound's potential clinical utility.
Note: Ki values are compiled from various sources and can vary based on experimental conditions. The purpose of this table is to illustrate relative potencies and selectivities. Lower Ki values indicate higher binding affinity.
This table demonstrates the vast differences in selectivity among MRIs. A Selective Serotonin Reuptake Inhibitor (SSRI) like Fluoxetine shows high affinity for SERT and significantly lower affinity for NET and DAT.[2] Conversely, a Norepinephrine Reuptake Inhibitor (NRI) like Atomoxetine displays a high affinity for NET.[3] Dual-acting Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as Venlafaxine and Duloxetine exhibit potent binding to both SERT and NET. Bupropion is a notable example of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), although its primary mechanism is complex and involves its active metabolites.[4] Cocaine, a non-selective triple reuptake inhibitor, binds with relatively high affinity to all three transporters.[5]
Core Experimental Methodologies for Characterization
The following sections detail the essential in vitro assays required to determine the binding affinity and functional potency of a novel compound like Cyclobutyl(phenyl)methanamine hydrochloride. The described protocols are designed to be self-validating by including appropriate controls and comparators.
Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific transporter. The principle of this assay is competitive binding, where the novel compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target transporter.
Causality of Experimental Choices:
Choice of Radioligand: The radioligand should be specific for the transporter of interest and have high affinity to ensure a robust signal. For example, [³H]citalopram or [¹²⁵I]RTI-55 are often used for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT.
Source of Transporters: Human embryonic kidney (HEK293) cells stably transfected to express a single human monoamine transporter (hSERT, hNET, or hDAT) are ideal.[6] This ensures that the binding is specific to the transporter of interest without interference from other proteins. Alternatively, membrane preparations from specific brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for SERT) can be used.
Non-Specific Binding Determination: It is crucial to determine the amount of radioligand that binds to components other than the target transporter. This is achieved by including a high concentration of a known, non-radiolabeled inhibitor (e.g., fluoxetine for SERT) in some samples to block all specific binding.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for hSERT
Membrane Preparation: Homogenize HEK293 cells expressing hSERT in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the BCA assay.
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
50 µL of assay buffer (for total binding) or a high concentration of fluoxetine (10 µM, for non-specific binding).
50 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM).
50 µL of cell membrane suspension (typically 5-15 µg of protein).
Initiation and Incubation: Add 50 µL of [³H]citalopram (at a concentration near its Kd, e.g., 1 nM) to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters three times with ice-cold wash buffer.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).
Plot the percentage of specific binding inhibited by the test compound against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Neurotransmitter uptake assays measure the ability of a compound to inhibit the actual transport of the monoamine into a neuron or cell. This is typically measured as the IC50 value for uptake inhibition.
Causality of Experimental Choices:
Synaptosomes vs. Transfected Cells: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, provide a more physiologically relevant system as they contain the native transporter machinery.[7] However, transfected cells offer a cleaner system to study a single transporter isoform.
Radiolabeled Substrate: A radiolabeled version of the natural neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) is used to measure uptake.
Inhibiting Other Transporters: When using synaptosomes from brain regions where multiple transporters are present (e.g., prefrontal cortex), it is critical to add selective inhibitors for the other transporters to ensure the measured uptake is specific to the target of interest. For example, when measuring dopamine uptake, desipramine is often added to block uptake via NET.[8]
Workflow for Synaptosomal Uptake Assay
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Detailed Protocol: [³H]Dopamine Uptake Assay in Striatal Synaptosomes
Synaptosome Preparation: Dissect the striatum from rodent brains and homogenize in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).[9]
Assay Setup: In microcentrifuge tubes, pre-incubate the synaptosomal suspension for 10 minutes at 37°C with various concentrations of the test compound (e.g., Cyclobutyl(phenyl)methanamine hydrochloride) or vehicle. Include tubes with a known DAT blocker (e.g., cocaine or GBR-12909) to define non-specific uptake.
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).
Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.
Quantification: Lyse the synaptosomes trapped on the filters and measure the radioactivity via liquid scintillation counting.
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.
Interpreting the Data: Building a Pharmacological Profile
By performing these assays for SERT, NET, and DAT, a comprehensive pharmacological profile for Cyclobutyl(phenyl)methanamine hydrochloride can be constructed. The resulting Ki and IC50 values will allow for a direct comparison with the benchmark compounds in Table 1.
High affinity for a single transporter (e.g., Ki < 10 nM) and >100-fold lower affinity for the other two would classify the compound as a selective inhibitor (an SSRI, NRI, or DRI).
High affinity for two transporters (e.g., SERT and NET) would classify it as a dual reuptake inhibitor (an SNRI).
Potent affinity across all three transporters would indicate a triple reuptake inhibitor (TRI).
This profile is the first step in predicting the compound's potential therapeutic applications and side effects. For instance, a selective NET inhibitor might be investigated for ADHD, while an SNRI could be a candidate for treating depression and neuropathic pain.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of novel monoamine reuptake inhibitors, using Cyclobutyl(phenyl)methanamine hydrochloride as a model. By employing rigorous, well-controlled radioligand binding and functional uptake assays, researchers can accurately determine the affinity and potency of new chemical entities at the serotonin, norepinephrine, and dopamine transporters. Comparing this data to a panel of well-characterized MRIs is crucial for classifying the compound and generating hypotheses about its potential pharmacological effects.
The next logical steps in the evaluation of a promising compound would involve in vivo studies, such as microdialysis to confirm increases in synaptic neurotransmitter levels in the brains of living animals, followed by behavioral assays relevant to depression, anxiety, or cognition. This systematic and comparative approach ensures a thorough and scientifically sound evaluation of novel CNS drug candidates.
References
Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]
PubChem. (n.d.). Cyclobutyl(phenyl)methanamine. Retrieved from [Link]
Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322.
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]
Wikipedia. (n.d.). Tricyclic antidepressant. Retrieved from [Link]
Wikipedia. (n.d.). Bupropion. Retrieved from [Link]
Owens, M. J., & Nemeroff, C. B. (1994). Role of serotonin in the pathophysiology of depression: focus on the serotonin transporter. Clinical chemistry, 40(2), 288–295.
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.
Bymaster, F. P., Zhang, W., Carter, P. A., Shaw, J., Chernet, E., Phebus, L., ... & Perry, K. W. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353–361.
Micheli, F., Degl'Innocenti, A., Cilia, A., Ghelardini, C., Di Cesare Mannelli, L., Schepmann, D., ... & Matucci, R. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3349–3363. [Link]
Chen, N. H., Reith, M. E., & Quick, M. W. (2007). Synaptic uptake and release of dopamine. In Dopamine. Birkhäuser Basel.
Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]
Matera, C., Compagnion, A., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 3(3), 101534. [Link]
Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., ... & Wong, D. T. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871–880.
Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]
Preskorn, S. H. (1995). Two in one: the venlafaxine story.
Singh, H. K., & Saadabadi, A. (2023). Venlafaxine. In StatPearls.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Sager, J. E., & Uhl, G. R. (2014). The functional impact of human monoamine transporter genetic variation. Annals of the New York Academy of Sciences, 1327, 26–39.
Ni, Y. G., & Mueser, T. C. (2011). A historical account of the monoamine transporters. Methods in molecular biology (Clifton, N.J.), 701, 1–11.
A Comparative Analysis of Cyclobutyl(phenyl)methanamine Hydrochloride and Phencyclidine (PCP) Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison between Cyclobutyl(phenyl)methanamine hydrochloride and the broader class of phencyclidine (PCP) analo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison between Cyclobutyl(phenyl)methanamine hydrochloride and the broader class of phencyclidine (PCP) analogs. The focus is on the pharmacological, chemical, and toxicological distinctions supported by experimental data to inform research and development in the fields of neuroscience and pharmacology.
Introduction: The Arylcyclohexylamine Landscape
Phencyclidine (PCP) is the prototypical compound of the arylcyclohexylamine class, a group of drugs known for their dissociative anesthetic and hallucinogenic properties.[1] Originally developed as an anesthetic, its significant psychotomimetic side effects, such as psychosis and agitation, led to its discontinuation for human use.[2] This prompted the synthesis of numerous analogs in an effort to modulate its therapeutic and adverse effects.[3] These analogs, including well-known compounds like ketamine, typically feature modifications to the aromatic, cyclohexyl, or amine rings of the core PCP structure.[4][5]
Cyclobutyl(phenyl)methanamine represents a structural departure from the classic arylcyclohexylamine scaffold. While sharing some structural motifs with PCP, its pharmacology and toxicology are not well-documented in comparative literature, necessitating a detailed analysis for researchers exploring novel psychoactive compounds or developing new therapeutic agents. This guide aims to bridge that gap by synthesizing available data.
Chemical Structure: A Tale of Two Scaffolds
The fundamental difference between Cyclobutyl(phenyl)methanamine and PCP analogs lies in their core structures. PCP is defined by a phenyl ring and a piperidine ring attached to a central cyclohexane ring.[1] In contrast, Cyclobutyl(phenyl)methanamine features a phenyl group and an amine group attached to a cyclobutane ring, lacking the characteristic cyclohexane and piperidine moieties of PCP.[6]
Compound
Molecular Formula
Molar Mass
Core Structure
Key Functional Groups
Cyclobutyl(phenyl)methanamine
C11H15N
161.24 g/mol
Phenyl-Cyclobutane
Primary Amine
Phencyclidine (PCP)
C17H25N
243.39 g/mol
Phenyl-Cyclohexane
Tertiary Amine (Piperidine)
Ketamine
C13H16ClNO
237.73 g/mol
Chlorophenyl-Cyclohexanone
Secondary Amine
3-MeO-PCP
C18H27NO
273.42 g/mol
Methoxyphenyl-Cyclohexane
Tertiary Amine (Piperidine)
Data sourced from PubChem and other chemical databases.[6][7]
This structural divergence is critical as it dictates the molecule's interaction with biological targets, metabolic pathways, and overall pharmacological profile. The structure-activity relationships of PCP analogs are well-studied, indicating that modifications to the rings can significantly alter potency and effects.[8]
Comparative Pharmacology: The NMDA Receptor and Beyond
The primary mechanism of action for PCP and its analogs is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3] They bind to a site within the receptor's ion channel, effectively blocking the flow of ions and producing dissociative anesthetic and psychotomimetic effects.[5]
While direct comparative binding data for Cyclobutyl(phenyl)methanamine is scarce, its structural similarity to other NMDA receptor antagonists suggests it may interact with this target. However, the nature and affinity of this binding are likely to differ significantly from PCP analogs due to the altered core structure.
Some PCP analogs also exhibit activity at other receptors, including dopamine and serotonin transporters, which contributes to their complex pharmacological profiles.[4][9] The potential for Cyclobutyl(phenyl)methanamine to interact with these or other receptors remains an open area for investigation.
Distinguishing between structurally similar compounds like PCP analogs is a significant challenge in forensic and research settings.[10] Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for this purpose.[11]
Protocol: GC-MS Analysis of Arylcyclohexylamines
This protocol outlines a general procedure for the analysis of novel psychoactive substances.
Sample Preparation:
Accurately weigh 1 mg of the analyte (e.g., Cyclobutyl(phenyl)methanamine HCl or a PCP analog).
Dissolve in 1 mL of a suitable solvent like methanol.
If analyzing biological samples, perform a liquid-liquid or solid-phase extraction to isolate the compounds of interest.[12]
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977A or equivalent.
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[11]
Injection Volume: 1 µL with a split ratio of 20:1 or higher.[13]
Oven Program: Initial temperature of 70°C, ramped to 300°C at 15-20°C/min.[13]
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.
Data Analysis:
Compare the retention time and mass spectrum of the unknown sample to a certified reference standard.
The fragmentation pattern in the mass spectrum provides a unique fingerprint for each compound, allowing for differentiation based on the mass-to-charge ratios of its fragments.
Fig. 2: GC-MS Experimental Workflow
Comparative Behavioral and Toxicological Profiles
The behavioral effects of PCP are well-documented and include hallucinations, paranoia, agitation, and aggression.[7] Overdose can lead to severe complications such as seizures, coma, and death.[14] The toxicity and behavioral effects of PCP analogs can vary significantly, with some being more potent or having a different side-effect profile than PCP itself.[15]
The toxicological profile of Cyclobutyl(phenyl)methanamine is not extensively studied in a comparative context. However, available safety data indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
Dissociation, hallucinations, feelings of detachment, antidepressant effects.[4]
Acute agitation, incoordination; long-term use associated with bladder damage.[4]
Cyclobutyl(phenyl)methanamine
Not well-documented in scientific literature.
Harmful if swallowed, skin/eye/respiratory irritant (based on GHS classification).[6]
Conclusion and Future Directions
Cyclobutyl(phenyl)methanamine hydrochloride and phencyclidine (PCP) analogs represent distinct chemical classes with likely divergent pharmacological and toxicological profiles. While PCP and its derivatives are characterized as potent NMDA receptor antagonists with significant psychotomimetic and toxic effects, the biological activity of Cyclobutyl(phenyl)methanamine remains largely unexplored.
Future research should prioritize:
Receptor Binding Assays: To determine the affinity of Cyclobutyl(phenyl)methanamine for the NMDA receptor and a broad panel of other CNS targets.
In Vivo Behavioral Studies: To characterize its psychoactive effects in animal models and compare them to PCP and its analogs.
Metabolism and Toxicological Studies: To understand its metabolic fate and assess its safety profile comprehensively.
Such studies are essential for the scientific and drug development communities to fully understand the potential risks and therapeutic applications of this and other novel chemical entities.
Validating a High-Sensitivity LC-MS/MS Method for Nitazene Analogs: A Comparative Technical Guide
Executive Summary The rapid proliferation of high-potency synthetic opioids, particularly benzimidazole-opioids ("nitazenes"), presents a critical analytical challenge.[1][2][3][4] With potencies exceeding fentanyl by or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The rapid proliferation of high-potency synthetic opioids, particularly benzimidazole-opioids ("nitazenes"), presents a critical analytical challenge.[1][2][3][4] With potencies exceeding fentanyl by orders of magnitude, sub-nanogram detection limits are no longer optional—they are a forensic necessity.
This guide validates a targeted UHPLC-MS/MS (Triple Quadrupole) method against traditional GC-MS and HRMS alternatives. While HRMS is superior for discovery of unknowns, this guide demonstrates why Triple Quadrupole (QqQ) remains the gold standard for quantification of these isomers, specifically addressing the separation of isobaric pairs like isotonitazene and protonitazene.
Part 1: The Analytical Challenge (Nitazenes)
Nitazenes pose unique difficulties for standard validation workflows:
Extreme Potency: Effective doses are often in the low microgram range, requiring Limits of Quantitation (LOQ) < 0.5 ng/mL.
Isobaric Interference: Structural isomers (e.g., isotonitazene and protonitazene) share identical precursor and product ions, rendering mass-resolution alone insufficient. Chromatographic resolution is mandatory.
Matrix Suppression: Post-mortem blood and tissue samples often exhibit significant phospholipid suppression, masking low-abundance analytes.
Part 2: Comparative Methodology
Why choose Targeted UHPLC-MS/MS over the alternatives?
Feature
Targeted UHPLC-MS/MS (QqQ)
GC-MS (EI)
HRMS (Q-TOF/Orbitrap)
Primary Use
High-sensitivity Quantitation
Routine Screening
Unknown Discovery / Screening
Sensitivity (LOD)
Excellent (0.01 - 0.1 ng/mL)
Moderate (10 - 50 ng/mL)
Good (0.5 - 5 ng/mL)
Isomer Separation
High (Via Column Chemistry)
High (Via Retention Time)
Moderate (Dependent on LC)
Sample Prep
Minimal (Dilute & Shoot / SLE)
Heavy (Derivatization often required)
Minimal
Throughput
High (5-min run times)
Low (20-30 min run times)
Medium
Linearity
4-5 orders of magnitude
2-3 orders of magnitude
3-4 orders of magnitude
Verdict: While GC-MS is robust, it lacks the sensitivity for trace nitazenes without extensive concentration. HRMS is essential for identifying new analogs, but for validating a quantitative method for known high-threat targets, UHPLC-MS/MS offers the best balance of sensitivity, speed, and dynamic range.
Part 3: Method Development & Optimization
Expert Insight: The success of this method hinges on the stationary phase. Standard C18 columns often fail to resolve nitazene positional isomers.
Chromatographic Strategy
Column Selection: A Biphenyl stationary phase (e.g., Kinetex Biphenyl or Raptor Biphenyl) is recommended over C18.
Causality: The biphenyl phase utilizes
interactions, which provide enhanced selectivity for the aromatic benzimidazole core, allowing baseline separation of isotonitazene and protonitazene (isobars).
Mobile Phase:
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
B: Methanol + 0.1% Formic Acid.
Note: Methanol is preferred over Acetonitrile for nitazenes as it often yields higher ionization efficiency for the benzimidazole moiety.
Self-Validating Component: Use Stable Isotope Labeled Internal Standards (SIL-IS) (e.g., Isotonitazene-D5) for every analyte. This corrects for matrix effects in real-time.
Optimized Transitions (Example):
Analyte
Precursor (m/z)
Product (Quant)
Product (Qual)
Collision Energy (V)
Isotonitazene
411.2
107.1
72.1
35 / 50
Protonitazene
411.2
100.1
72.1
30 / 50
Metonitazene
383.2
107.1
72.1
32 / 48
| Isotonitazene-D5 | 416.2 | 112.1 | - | 35 |
Part 4: Validation Workflow (ANSI/ASB Standard 036)
This protocol follows the ANSI/ASB Standard 036 (formerly SWGTOX) guidelines, the gold standard for forensic toxicology.
Validation Lifecycle Diagram
The following diagram illustrates the critical path for validating this method, highlighting the "Go/No-Go" decision points often missed in standard SOPs.
Caption: Validation lifecycle emphasizing the iterative loop between parameter testing and method re-optimization.
Key Experiments & Protocols
Experiment A: Bias and Precision
Objective: Confirm the method is accurate and reproducible.
Protocol:
Prepare pooled fortified matrix (blood/urine) at three concentrations: Low (3x LOQ), Medium (50% range), High (80% range).
Analyze triplicate samples over five different runs (Total n=15 per level).
Acceptance Criteria: Within-run and between-run %CV must be < 20%. Bias must be within ±20%.[5]
Objective: Ensure blood phospholipids do not suppress the signal, leading to false negatives.
Protocol (Post-Extraction Addition):
Set A (Neat): Standards in mobile phase.
Set B (Matrix): Extract blank matrix, then spike with standard.
Calculation:
.
Acceptance: ME should be 100% ± 25%. If ME < 75% (suppression), switch from Protein Precipitation (PPT) to Supported Liquid Extraction (SLE) .
Experiment C: Interference (Selectivity)
Objective: Prove isotonitazene and protonitazene are distinguished.
Protocol:
Inject high-concentration standard (500 ng/mL) of Protonitazene.
Monitor Isotonitazene MRM transitions.
Acceptance: No peak should appear at the Isotonitazene retention time > LOD.
Part 5: Matrix Effect Decision Logic
Handling matrix effects is the most common failure point in NPS validation. Use this decision tree to troubleshoot.
Caption: Decision logic for troubleshooting Matrix Effects (ME) during validation.
References
ANSI/ASB Standard 036 . (2019).[6][7] Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[6][7][8][9] [Link]
Krotulski, A. J., et al. (2020). Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework. Journal of Analytical Toxicology. [Link]
Schüller, M., et al. (2023). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology. [Link]
US FDA . (2022). M10 Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[10][11] [Link]
A Senior Application Scientist's Guide to Confirming the Structure of Cyclobutyl(phenyl)methanamine Hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we will navigate the process of confirming the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we will navigate the process of confirming the structure of Cyclobutyl(phenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. This guide will not be a rigid recitation of protocols but a dynamic exploration of the analytical techniques available, comparing their strengths and limitations in the context of this specific molecule. We will delve into the "why" behind our experimental choices, ensuring a self-validating and scientifically sound approach to structural elucidation.
The Subject: Cyclobutyl(phenyl)methanamine Hydrochloride
Cyclobutyl(phenyl)methanamine hydrochloride is a primary amine salt with the chemical formula C₁₁H₁₆ClN and a molecular weight of 197.71 g/mol .[1] Its structure consists of a cyclobutane ring and a phenyl group attached to a central methanamine core, which is protonated to form the hydrochloride salt. The presence of a chiral center at the benzylic carbon introduces the possibility of enantiomers, adding another layer of complexity to its structural analysis.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation
No single analytical technique can definitively confirm the structure of a novel compound. Instead, we employ a battery of spectroscopic and analytical methods, each providing a unique piece of the structural puzzle. The convergence of data from these independent techniques provides the highest level of confidence in the assigned structure.
Below is a comparative overview of the primary techniques we will discuss for the structural confirmation of Cyclobutyl(phenyl)methanamine hydrochloride.
Analytical Technique
Information Provided
Strengths
Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships.
Unparalleled for determining the precise arrangement of atoms in a molecule.
Can be less sensitive than mass spectrometry; complex spectra may require advanced techniques for interpretation.
Mass Spectrometry (MS)
The molecular weight of the compound and information about its fragmentation pattern.
Extremely sensitive, requiring only a small amount of sample. Provides definitive molecular weight.
Does not provide detailed information about the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Information about the functional groups present in the molecule.
Fast, simple, and non-destructive. Excellent for identifying key functional groups.
Provides limited information about the overall molecular structure.
X-ray Crystallography
The precise three-dimensional arrangement of atoms in a crystalline solid.
The "gold standard" for unambiguous structure determination.
Requires a single crystal of suitable quality, which can be challenging to obtain.
Elemental Analysis
The percentage composition of each element in the compound.
Provides a fundamental confirmation of the molecular formula.
Does not provide information about the arrangement of atoms.
Visualizing the Path to Confirmation
The following workflow illustrates the logical progression of analytical techniques for comprehensive structural elucidation.
Caption: A logical workflow for the structural confirmation of a small molecule, starting from initial characterization and progressing to definitive structural elucidation.
In-Depth Analysis: A Guided Tour of the Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve ~5-10 mg of Cyclobutyl(phenyl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[1]
¹H NMR: This spectrum will reveal the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns.
¹³C NMR: This proton-decoupled spectrum will show a single peak for each unique carbon atom in the molecule.
2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex, 2D NMR experiments can be performed to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, providing unambiguous connectivity information.
Expected ¹H NMR Spectral Features for Cyclobutyl(phenyl)methanamine Hydrochloride (Illustrative):
Phenyl Protons: A multiplet in the aromatic region (~7.2-7.5 ppm) corresponding to the five protons of the phenyl group.
Benzylic Proton: A signal for the proton on the carbon adjacent to both the phenyl ring and the nitrogen atom. Its chemical shift will be influenced by both groups.
Cyclobutyl Protons: A series of multiplets for the protons on the cyclobutane ring. The complexity will depend on their diastereotopic nature.
Amine Protons: A broad signal due to the NH₃⁺ group, which may exchange with residual water in the solvent.
Expected ¹³C NMR Spectral Features for Cyclobutyl(phenyl)methanamine Hydrochloride (Illustrative):
Phenyl Carbons: Several signals in the aromatic region (~125-140 ppm).
Benzylic Carbon: A signal for the carbon attached to the phenyl and cyclobutyl groups and the nitrogen.
Cyclobutyl Carbons: Signals corresponding to the methylene carbons of the cyclobutane ring.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of a compound, a critical piece of information for confirming its molecular formula.[4] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for polar molecules like amine hydrochlorides.
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ for the free base) and compare it to the calculated exact mass for the proposed formula C₁₁H₁₆N⁺.
Expected Mass Spectrum Features:
The ESI-HRMS spectrum is expected to show a prominent peak corresponding to the protonated molecule (the free amine), [C₁₁H₁₅N + H]⁺, with a calculated m/z of 162.1277.[5] The high-resolution measurement will provide a value very close to this, confirming the elemental composition. Fragmentation patterns, which can be induced in the mass spectrometer (MS/MS), can provide further structural information. Common fragmentation pathways for benzylamines involve the loss of the amine group or cleavage of the cyclobutyl ring.[6][7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of different bond types.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected FTIR Spectral Features:
N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (R-NH₃⁺) in the hydrochloride salt.[11]
C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the cyclobutyl group will be observed below 3000 cm⁻¹.
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the phenyl ring.
N-H Bending: A band around 1600-1500 cm⁻¹ can be attributed to the N-H bending vibration of the ammonium group.[12]
C-N Stretching: A peak in the 1250-1020 cm⁻¹ range corresponds to the C-N stretching vibration.[13]
The presence of the broad ammonium N-H stretch is a key indicator of the hydrochloride salt form.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[6]
Crystal Growth: Grow single crystals of Cyclobutyl(phenyl)methanamine hydrochloride of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Expected Outcome:
A successful X-ray crystallographic analysis will provide a complete picture of the molecule, confirming the connectivity of the cyclobutyl, phenyl, and methanamine moieties, as well as the ionic interaction between the protonated amine and the chloride anion. For a chiral compound, it will also reveal the relative or absolute stereochemistry.
Elemental Analysis: The Foundational Check
Elemental analysis provides the empirical formula of a compound by determining the percentage by weight of each element present.[11] This technique is a fundamental check to ensure the purity and correctness of the molecular formula.
Experimental Protocol: CHN Analysis
Sample Submission: A small, accurately weighed amount of the pure, dry sample is submitted for analysis.
Combustion Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Calculation: The percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values for the proposed formula, C₁₁H₁₆ClN.
Expected Results:
The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for C₁₁H₁₆ClN.[3]
Carbon (C): 66.83%
Hydrogen (H): 8.16%
Nitrogen (N): 7.09%
Chlorine (Cl): 17.93%
The Synergy of Techniques: A Self-Validating System
The true power of this multi-technique approach lies in the convergence of data. The molecular weight from MS must be consistent with the molecular formula derived from elemental analysis. The functional groups identified by FTIR must be present in the structure determined by NMR. And ideally, the definitive 3D structure from X-ray crystallography will confirm the interpretations of all other spectroscopic data.
This cross-validation creates a self-validating system, providing the highest degree of confidence in the structural assignment of Cyclobutyl(phenyl)methanamine hydrochloride.
A Logical Framework for Structural Elucidation
The following diagram illustrates the logical relationships and decision-making process involved in confirming the structure.
Caption: A decision-making framework for the structural confirmation of Cyclobutyl(phenyl)methanamine hydrochloride, highlighting the interplay between different analytical techniques.
Conclusion: Beyond a Shadow of a Doubt
Confirming the structure of a molecule like Cyclobutyl(phenyl)methanamine hydrochloride is a meticulous process that demands a thoughtful and multi-faceted analytical strategy. By leveraging the complementary strengths of NMR, MS, FTIR, X-ray crystallography, and elemental analysis, we can build a comprehensive and self-validating body of evidence. This rigorous approach not only ensures the scientific integrity of our work but also provides the solid foundation necessary for any further research and development involving this compound.
References
B3LYP, M06-2X, BP86, B97XD, TPSSTPSS, PBE1PBE, CAM-B3LYP, wB97XD, LSDA, HSEH1PBE, PW91PW91, LC-WPBE, and B3PW91. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. 2022-10-22. [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate. [Link]
Summary of CHNS Elemental Analysis Common Problems. University of Illinois Urbana-Champaign. [Link]
Spectroscopy of Amines. Chemistry LibreTexts. 2024-03-24. [Link]
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. 2025-08-06. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclobutyl(phenyl)methanamine Hydrochloride
Introduction In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) like Cyclobutyl(phenyl)methanamine hydrochloride, the analytical me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) like Cyclobutyl(phenyl)methanamine hydrochloride, the analytical methods used to determine purity, potency, and quality are the bedrock upon which safety and efficacy are built. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. However, the lifecycle of a product often necessitates changes: a method may be transferred to a new laboratory, updated with modern technology, or run in parallel with a legacy procedure. In these scenarios, a simple validation is insufficient. We require cross-validation , a formal process to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding equivalent results[3][4].
This guide provides a comprehensive comparison of primary analytical techniques suitable for Cyclobutyl(phenyl)methanamine hydrochloride and details a robust, field-proven framework for conducting their cross-validation. We will move beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring that the protocols described are scientifically sound and regulatorily compliant, with a foundation in the International Council for Harmonisation (ICH) guidelines[4][5][6].
Part 1: Comparative Analysis of Primary Analytical Methods
The selection of an analytical method for an amine hydrochloride like Cyclobutyl(phenyl)methanamine hydrochloride is governed by the molecule's physicochemical properties and the analytical objective (e.g., assay, impurity profiling, identification). The primary challenges often involve the compound's polarity and, in some cases, its lack of a strong UV-absorbing chromophore.
1.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity. For amines, direct analysis can be challenging due to their high polarity and potentially low UV absorbance[7]. This is often overcome through derivatization, a chemical reaction to attach a chromophoric or fluorophoric tag to the amine, enhancing its detection by UV-Vis or Fluorescence detectors[7][8].
Causality Behind Derivatization: The choice of derivatization reagent is critical. o-Phthalaldehyde (OPA) is excellent for primary amines, offering a rapid reaction and producing highly fluorescent derivatives for sensitive detection[7]. For both primary and secondary amines, reagents like dansyl chloride or 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) are effective alternatives[8][9]. The goal is to create a derivative that is less polar, retains well on a reversed-phase column, and is easily detectable.
1.2 Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For amine hydrochlorides, which are salts and thus non-volatile, direct analysis is not feasible. However, headspace GC can be employed to analyze for residual volatile amines or related impurities[10]. A key advantage is that with appropriate sample preparation (e.g., dissolution in a high-boiling solvent like DMSO with a base like imidazole to liberate the free amine), GC analysis can sometimes be performed without derivatization[10].
Expert Insight: While GC is highly effective for volatile substances, its application for a non-volatile salt like Cyclobutyl(phenyl)methanamine hydrochloride is typically limited to specific tests, such as identifying residual starting materials or volatile degradation products, rather than for the main assay.
1.3 Spectroscopic Methods (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid technique for quantitative analysis[11][12]. Its utility is predicated on the Beer-Lambert law and requires the analyte to possess a chromophore that absorbs light in the UV-Vis spectrum[12][13]. The presence of the phenyl group in Cyclobutyl(phenyl)methanamine hydrochloride provides the necessary chromophore.
Trustworthiness of the Protocol: While simple, the trustworthiness of a UV-Vis method relies heavily on its specificity. The method is highly susceptible to interference from impurities or excipients that also absorb at the chosen wavelength. Therefore, its primary application is often for straightforward assays in a well-characterized, simple matrix, or for dissolution testing where speed is essential[12].
Comparative Summary of Analytical Methods
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
UV-Visible (UV-Vis) Spectroscopy
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Measurement of light absorption by chromophores at a specific wavelength.
High resolution, high sensitivity, applicable to a wide range of compounds, well-established.
Excellent for volatile compounds, high sensitivity with specific detectors (e.g., FID, MS).
Simple, rapid, cost-effective, non-destructive.
Limitations
May require derivatization for amines without strong chromophores, higher solvent consumption.
Limited to thermally stable and volatile compounds; amine hydrochlorides require sample treatment.
Low specificity, prone to interference from other absorbing species in the sample matrix.
Derivatization
Often required to enhance detection and improve chromatography[7][8].
May be used to improve volatility and peak shape, but direct analysis is sometimes possible[14].
Not applicable.
Part 2: The Imperative of Cross-Validation
Analytical method cross-validation is the formal process of confirming that a validated method produces consistent and reliable results across different laboratories, analysts, instruments, or when compared to another validated method for the same purpose[3]. It is a regulatory expectation and a cornerstone of maintaining data integrity throughout a product's lifecycle[6][15]. The ICH Q2(R2) guideline explicitly describes cross-validation as an approach to demonstrate that two or more analytical procedures can be used interchangeably[4].
Cross-validation is essential in the following scenarios:
Method Transfer: When transferring a method from a development lab to a quality control (QC) lab.
Technology Update: When replacing a legacy method (e.g., HPLC) with a more efficient one (e.g., Ultra-High Performance Liquid Chromatography - UPLC).
Comparative Studies: When data from different analytical methods must be compared or pooled.
Multi-site Manufacturing: To ensure consistent results across different manufacturing locations.
Decision workflow for initiating analytical method cross-validation.
Part 3: Experimental Protocol for Method Cross-Validation: HPLC vs. UPLC
This section provides a detailed protocol for a common scenario: cross-validating a validated legacy HPLC assay method with a newly developed, faster UPLC method for Cyclobutyl(phenyl)methanamine hydrochloride.
Protocol Justification: The primary drivers for moving from HPLC to UPLC are significant reductions in run time and solvent consumption, leading to higher throughput and more environmentally friendly ("green") chemistry. This cross-validation will provide the objective evidence that the new UPLC method produces results that are equivalent to the established HPLC method.
Step 1: Define Acceptance Criteria
Before any experimental work, a protocol must be established with clear, pre-defined acceptance criteria. This is the foundation of a self-validating system. The criteria are typically based on a statistical comparison of accuracy and precision.
Accuracy: The mean assay results obtained from the two methods should not be statistically different. This is typically assessed using a two-tailed Student's t-test. Acceptance Criterion: p-value > 0.05.
Precision: The variances (or standard deviations) of the results from the two methods should not be statistically different. This is assessed using an F-test. Acceptance Criterion: The calculated F-value is less than the critical F-value at a 95% confidence level.
Step 2: Sample Selection and Preparation
Selection: Choose a minimum of three representative batches of Cyclobutyl(phenyl)methanamine hydrochloride drug substance. If possible, these should include a batch with a known impurity profile or one near the lower specification limit to challenge the methods.
Preparation: Prepare a set of six independent samples from each batch. Three will be analyzed by the HPLC method, and three by the UPLC method. All samples should be prepared from a single, homogenous stock solution for each batch to minimize weighing and dilution errors.
Step 3: Execution of Analyses
Analyze the prepared samples on their respective, fully calibrated systems. The analyses should be performed by qualified analysts.
HPLC Method: The validated legacy method.
UPLC Method: The new method, which should have already undergone full validation as per ICH Q2(R1) guidelines[1].
Step 4: Data Analysis and Statistical Evaluation
Tabulate Results: For each batch, record the individual assay values, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both the HPLC and UPLC methods.
Compare Precision (F-test): For each batch, calculate the F-statistic: F = (SD₁)² / (SD₂)² (where SD₁ is the larger standard deviation). Compare the calculated F-value to the critical F-value for the given degrees of freedom at α = 0.05.
Compare Accuracy (Student's t-test): For each batch, perform a two-sample t-test assuming unequal variances to compare the mean assay values from the HPLC and UPLC methods. Calculate the p-value.
Visualize Agreement: Construct a Bland-Altman plot to visualize the agreement between the two methods across the tested range[16]. This plot graphs the difference between the paired measurements against their average, providing a visual representation of bias and outliers.
Experimental workflow for HPLC vs. UPLC cross-validation.
Part 4: Data Interpretation and Reporting
The results of the cross-validation study must be clearly summarized and interpreted against the pre-defined criteria.
Hypothetical Cross-Validation Data Summary
Batch ID
Method
Mean Assay (%)
%RSD (n=3)
Statistical Test
Value
Acceptance Criterion
Result
API-001
HPLC
99.8
0.15
F-test (Precision)
F_calc < F_crit
F_calc < F_crit
Pass
UPLC
99.7
0.12
t-test (Accuracy)
p = 0.45
p > 0.05
Pass
API-002
HPLC
100.1
0.21
F-test (Precision)
F_calc < F_crit
F_calc < F_crit
Pass
UPLC
100.2
0.18
t-test (Accuracy)
p = 0.62
p > 0.05
Pass
API-003
HPLC
99.5
0.18
F-test (Precision)
F_calc < F_crit
F_calc < F_crit
Pass
UPLC
99.6
0.19
t-test (Accuracy)
p = 0.51
p > 0.05
Pass
Interpretation:
Precision: In all three batches, the calculated F-value was less than the critical F-value, indicating that there is no statistically significant difference between the precision of the HPLC and UPLC methods.
Accuracy: The p-values from the Student's t-test for all batches were well above 0.05. This demonstrates that there is no statistically significant difference between the mean assay values obtained by the two methods.
Conclusion
The cross-validation of analytical methods is not merely a procedural formality; it is a rigorous scientific investigation that ensures the consistency and reliability of data across the lifecycle of a pharmaceutical product. By employing a systematic approach grounded in statistical principles and authoritative guidelines like those from the ICH, researchers and drug development professionals can confidently transition between analytical technologies and transfer methods between facilities. This guide has provided a framework for comparing suitable analytical methods for Cyclobutyl(phenyl)methanamine hydrochloride and a detailed, self-validating protocol for their cross-validation. Adherence to these principles ensures data integrity, supports regulatory compliance, and ultimately contributes to the delivery of safe and effective medicines.
References
Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
ResearchGate. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization.
National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
Wikipedia. (n.d.). Cross-validation (statistics).
AzoM.com. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications.
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
ACS Publications. (2023). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications.
DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
National Institutes of Health. (n.d.). Cyclobutyl(phenyl)methanamine.
ResearchGate. (2025). FDA issues revised guidance for analytical method validation.
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications.
University of Helsinki. (n.d.). Chromatographic determination of amines in food samples.
SpringerLink. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
Future Science. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods.
LinkedIn. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
National Institutes of Health. (n.d.). 1-Cyclobutylmethanamine hydrochloride.
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
A Senior Application Scientist's Guide to Assessing the Selectivity of Cyclobutyl(phenyl)methanamine hydrochloride for Monoamine Transporters
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for characterizing the selectivity profile of Cyclobutyl(phenyl)methanamine hydrochloride, a novel co...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the selectivity profile of Cyclobutyl(phenyl)methanamine hydrochloride, a novel compound of interest, against the three primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Adherence to the rigorous, self-validating protocols outlined herein will ensure the generation of reliable and reproducible data, crucial for advancing preclinical drug development.
Introduction: The Critical Role of Monoamine Transporter Selectivity
Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft into presynaptic neurons.[1] This action terminates the neurotransmitter's signal and maintains synaptic homeostasis. These transporters are the primary targets for a wide array of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[2][3]
The clinical efficacy and side-effect profile of a compound are intrinsically linked to its selectivity for these transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while triple reuptake inhibitors (TRIs) engage all three transporters. Understanding the precise selectivity of a novel compound like Cyclobutyl(phenyl)methanamine hydrochloride is therefore a foundational step in predicting its pharmacological effects and therapeutic potential.
This guide details a two-tiered in vitro approach, beginning with radioligand binding assays to determine affinity (Kᵢ) and followed by neurotransmitter uptake assays to measure functional potency (IC₅₀).
Section 1: The Monoamine Transporter System
The precise balance of monoaminergic neurotransmission is vital for mood, cognition, and motor control. The diagram below illustrates the fundamental role of these transporters at the synapse and the mechanism by which a reuptake inhibitor, such as the compound under investigation, exerts its effect.
Caption: Action of a monoamine reuptake inhibitor at the synapse.
Section 2: Experimental Strategy for Selectivity Profiling
A robust assessment of selectivity involves a multi-faceted approach. We will first determine the binding affinity of the compound for each transporter and then corroborate these findings with functional assays that measure the inhibition of neurotransmitter uptake.
Tier 1: Radioligand Binding Assays for Affinity (Kᵢ) Determination
Binding assays are the gold standard for determining a drug's affinity for its target.[2] These competitive assays measure the ability of the test compound to displace a specific, high-affinity radioligand from the transporter.
Core Principle: The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[4][5]
Experimental Protocol: Radioligand Binding
Preparation of Biological Material:
Use either membranes from cells stably expressing the human recombinant transporters (hSERT, hDAT, hNET) or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).[6] Cell lines (e.g., HEK 293) provide a controlled system, while synaptosomes offer a more native environment.[2]
To prepare synaptosomes, homogenize brain tissue in ice-cold sucrose buffer.[6] Centrifuge at 1,000 x g to remove nuclei, then centrifuge the supernatant at 16,000 x g to pellet the synaptosomes.[6][7] Resuspend the pellet in an appropriate assay buffer.[8]
Assay Setup (96-well format):
Total Binding Wells: Add assay buffer, radioligand, and vehicle (e.g., DMSO).
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, and a high concentration of a known, selective inhibitor to saturate the transporters (e.g., 10 µM Citalopram for SERT, 1 µM GBR12909 for DAT, 1 µM Desipramine for NET).[6]
Test Compound Wells: Add assay buffer, radioligand, and serial dilutions of Cyclobutyl(phenyl)methanamine hydrochloride.
Recommended Radioligands and Incubation Conditions:
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[6]
Wash filters multiple times with ice-cold assay buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-Specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff Equation :[5]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Tier 2: Synaptosomal Uptake Assays for Functional Potency (IC₅₀) Determination
Uptake assays provide a functional measure of a compound's ability to inhibit the transporter's primary role: clearing neurotransmitters from the synapse. These assays are crucial for confirming the mechanism of action and assessing functional potency.
Core Principle: The assay measures the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, [³H]NE) into synaptosomes or transporter-expressing cells.
Caption: Experimental workflow for monoamine transporter uptake assays.
Experimental Protocol: Neurotransmitter Uptake
Preparation:
Prepare synaptosomes or transporter-expressing cells as described in the binding protocol. Resuspend in a suitable buffer, such as Krebs-HEPES buffer (KHB).[2] For monoamine uptake, the buffer should also contain a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent substrate degradation.[8]
Assay Setup (96-well format):
Pre-incubate the biological material with various concentrations of Cyclobutyl(phenyl)methanamine hydrochloride or a reference inhibitor for 10-15 minutes at 37°C.[6]
Initiation and Incubation:
Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]Dopamine for DAT, [³H]Norepinephrine for NET).[2][6]
Incubate for a short period (e.g., 1-5 minutes) at 37°C.[2] The incubation must be within the linear range of uptake. Non-specific uptake is determined by running a parallel experiment at 4°C.
Termination and Detection:
Terminate the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.[6]
Lyse the cells/synaptosomes retained on the filter and quantify the internalized radioactivity using a scintillation counter.[1]
Data Analysis:
Calculate the specific uptake at each drug concentration.
Plot the percent inhibition of specific uptake versus the log concentration of the test compound to determine the IC₅₀ value, which represents the functional potency of the inhibitor.
Section 3: Data Interpretation and Comparative Analysis
The collected Kᵢ and IC₅₀ values allow for a quantitative comparison of the compound's selectivity.
Calculating Selectivity Ratios:
Selectivity is expressed as a ratio of Kᵢ or IC₅₀ values. For example:
SERT vs. DAT Selectivity = Kᵢ (DAT) / Kᵢ (SERT)
SERT vs. NET Selectivity = Kᵢ (NET) / Kᵢ (SERT)
A higher ratio indicates greater selectivity for SERT over the other transporters. A ratio close to 1 suggests non-selective binding.
Comparative Data Table (Hypothetical Data for Illustration)
The performance of Cyclobutyl(phenyl)methanamine hydrochloride should be benchmarked against well-characterized reference compounds.
Compound
SERT Kᵢ (nM)
DAT Kᵢ (nM)
NET Kᵢ (nM)
DAT/SERT Ratio
NET/SERT Ratio
Pharmacological Class
Fluoxetine (SSRI)
1
200
250
200
250
Selective SERT Inhibitor
Desipramine (NRI)
100
5000
0.8
50
0.008
Selective NET Inhibitor
GBR 12909 (DRI)
250
1.5
300
0.006
1.2
Selective DAT Inhibitor
Cocaine (TRI)
250
150
300
0.6
1.2
Triple Reuptake Inhibitor
Cyclobutyl(phenyl)methanamine HCl
[Experimental Value]
[Experimental Value]
[Experimental Value]
[Calculate]
[Calculate]
[To Be Determined]
Note: The Kᵢ values for reference compounds are illustrative and can vary based on experimental conditions.
Conclusion
This guide presents a validated, two-tiered strategy for the comprehensive assessment of Cyclobutyl(phenyl)methanamine hydrochloride's selectivity for monoamine transporters. By meticulously executing these binding and uptake assays, researchers can generate a definitive pharmacological fingerprint of the compound. This data is indispensable for guiding future research, predicting in vivo effects, and determining the therapeutic viability of this novel chemical entity. The inclusion of appropriate controls and reference compounds is paramount for ensuring the trustworthiness and contextual relevance of the findings.[2]
References
Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [Link]
Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 336(1), 217-226. [Link]
Wikipedia contributors. (2023, December 28). Mianserin. In Wikipedia, The Free Encyclopedia. [Link]
Matera, C., Compagnion, A., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 3(3), 101569. [Link]
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology. [Link]
Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 269-276. [Link]
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
Evotec. (2022). Studying the right transporter at the right time: an in vitro strategy for assessing drug-drug interaction potential. [Link]
A Scientist's Guide to Handling Cyclobutyl(phenyl)methanamine hydrochloride: PPE, Emergency Protocols, and Disposal
As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides a detailed operational plan for the safe handling of Cyclobutyl(phenyl)meth...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides a detailed operational plan for the safe handling of Cyclobutyl(phenyl)methanamine hydrochloride, a compound that, while valuable in research, requires meticulous handling. We will move beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols, ensuring every action is deliberate and informed.
The Hierarchy of Controls: Safety Beyond PPE
Personal Protective Equipment (PPE) is essential, but it is the final barrier between a researcher and a potential hazard. A robust safety culture begins with engineering and administrative controls that minimize exposure risk from the outset.
Engineering Controls: The primary engineering control for handling Cyclobutyl(phenyl)methanamine hydrochloride, a solid powder that can become airborne, is a certified chemical fume hood. All weighing and solution preparation must occur within the sash of an operating fume hood to capture dust and vapors at the source.
Administrative Controls: These are the procedures that govern our work. A comprehensive Chemical Hygiene Plan (CHP) and a substance-specific Standard Operating Procedure (SOP) are non-negotiable. These documents should be reviewed and understood by all personnel before any work commences.
Caption: The foundational workflow for safe chemical handling, prioritizing controls.
Personal Protective Equipment (PPE): Your Final Line of Defense
Given the known hazards of Cyclobutyl(phenyl)methanamine hydrochloride—it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation—a specific combination of PPE is required.[1][2][3]
Core PPE Requirements
PPE Component
Specification
Rationale for Use
Eye & Face Protection
ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
Protects against airborne powder and accidental splashes, preventing serious eye irritation.[2] General lab safety guidelines mandate robust eye protection.[4][5]
Hand Protection
Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended when handling the pure solid.
Provides a chemical barrier to prevent skin contact, which can be harmful.[1] Nitrile offers good resistance to a broad range of chemicals.
Body Protection
A fully buttoned, long-sleeved laboratory coat.
Protects skin and personal clothing from contamination with the chemical powder or solutions.[6][7]
Respiratory Protection
A NIOSH-approved N95 respirator or higher.
Required when handling the powder outside of a fume hood or if dust generation is unavoidable. The compound may cause respiratory irritation.[2] The SDS explicitly states to avoid breathing dust.[1][2]
Operational Protocols: Donning and Doffing PPE
The integrity of your protection depends on the correct procedure for putting on (donning) and taking off (doffing) your PPE. Contamination often occurs during the doffing stage.
Donning (Putting On) Sequence
Caption: The correct, step-by-step process for putting on PPE.
Doffing (Taking Off) Sequence
The goal is to touch potentially contaminated PPE surfaces as little as possible with ungloved hands.
Caption: The safe removal sequence for PPE to prevent cross-contamination.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.
Skin Contact: Remove all contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if skin irritation occurs.[2]
Inhalation: Move the individual to fresh air at once.[2] If breathing is difficult or they feel unwell, seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]
Waste Disposal Plan
All materials contaminated with Cyclobutyl(phenyl)methanamine hydrochloride are considered hazardous waste and must be disposed of according to institutional and local regulations.[8]
Segregation: All contaminated disposable items (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a designated, properly labeled hazardous waste container.
Empty Containers: The original chemical container is not "empty" until it has been properly rinsed. The first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal, but you must consult your institution's Environmental Health & Safety (EHS) office.
Labeling: The hazardous waste container must be kept closed and clearly labeled with "Hazardous Waste" and the full chemical name: "Cyclobutyl(phenyl)methanamine hydrochloride".
Collection: Contact your EHS office for pickup and disposal. Never dispose of this chemical waste in the standard trash or down the sewer drain.
By integrating these expert-level practices into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
HPE Support. Safety Guidelines for Handling Chemicals. [Link]
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
CHEMM. Personal Protective Equipment (PPE). [Link]
Safelyio. (2026). Personal Protective Equipment for Chemical Handling. [Link]
In-person. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]